molecular formula C27H40ClN3O B1684124 Nevanimibe hydrochloride CAS No. 133825-81-7

Nevanimibe hydrochloride

カタログ番号: B1684124
CAS番号: 133825-81-7
分子量: 458.1 g/mol
InChIキー: SDOOGTHIDFZUNM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

NEVANIMIBE HYDROCHLORIDE is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 3 investigational indications.
structure given in first source;  a lipid regulato

Structure

3D Structure of Parent

Interactive Chemical Structure Model





特性

IUPAC Name

1-[[1-[4-(dimethylamino)phenyl]cyclopentyl]methyl]-3-[2,6-di(propan-2-yl)phenyl]urea;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H39N3O.ClH/c1-19(2)23-10-9-11-24(20(3)4)25(23)29-26(31)28-18-27(16-7-8-17-27)21-12-14-22(15-13-21)30(5)6;/h9-15,19-20H,7-8,16-18H2,1-6H3,(H2,28,29,31);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDOOGTHIDFZUNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)NCC2(CCCC2)C3=CC=C(C=C3)N(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H40ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10158389
Record name PD 132301-2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10158389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133825-81-7
Record name Urea, N-[2,6-bis(1-methylethyl)phenyl]-N′-[[1-[4-(dimethylamino)phenyl]cyclopentyl]methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=133825-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nevanimibe hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133825817
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PD 132301-2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10158389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NEVANIMIBE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TK694ZFS57
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Nevanimibe Hydrochloride: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nevanimibe hydrochloride (formerly known as ATR-101 or PD-132301) is a potent and selective inhibitor of Acyl-CoA: Cholesterol Acyltransferase 1 (ACAT1), an intracellular enzyme crucial for the esterification of cholesterol.[1][2] This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and clinical development of this compound. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of targeting cholesterol metabolism in various diseases, including adrenocortical carcinoma (ACC) and congenital adrenal hyperplasia (CAH).

Introduction

This compound is an orally active small molecule that has been investigated for its potential in treating diseases characterized by excess steroid production or reliance on cholesterol metabolism.[3][4] Its primary target, ACAT1, is responsible for converting free cholesterol into cholesteryl esters for storage in lipid droplets.[2] By inhibiting this enzyme, Nevanimibe disrupts cholesterol homeostasis, leading to a range of cellular effects, including the induction of apoptosis in cancer cells and the reduction of steroidogenesis.[1][5]

Discovery and Rationale

The development of Nevanimibe was rooted in the observation that certain cancer cells, particularly those of the adrenal cortex, exhibit a high demand for cholesterol to support rapid proliferation and steroid hormone production. The rationale was that by targeting a key enzyme in cholesterol metabolism like ACAT1, it would be possible to selectively induce cell death in these cholesterol-dependent cancer cells and modulate steroid synthesis.[4][6]

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature. However, based on the chemical structure, (R)-1-(4-(3-amino-1-(4-fluorophenyl)propoxy)phenyl)-5-oxopyrrolidine-2-carboxamide hydrochloride, and general synthetic strategies for similar pyrrolidinone-containing compounds, a plausible synthetic route can be outlined. The synthesis would likely involve the coupling of a substituted aminopropoxy-phenylamine intermediate with a protected glutamic acid derivative to form the pyrrolidinone core, followed by amidation and deprotection steps.

Mechanism of Action

Nevanimibe is a selective inhibitor of ACAT1, with a reported EC50 of 9 nM, showing significantly less activity against ACAT2 (EC50 = 368 nM).[1][2] The inhibition of ACAT1 leads to two primary downstream effects:

  • Induction of Apoptosis: By blocking the esterification of cholesterol, Nevanimibe causes an accumulation of free cholesterol within the endoplasmic reticulum (ER). This accumulation leads to ER stress and the unfolded protein response (UPR), ultimately triggering apoptosis.[5]

  • Inhibition of Steroidogenesis: The synthesis of steroid hormones is dependent on a readily available pool of cholesterol. By preventing the storage of cholesterol as cholesteryl esters, Nevanimibe limits the substrate available for steroidogenesis.[3][5]

Signaling Pathway of ACAT1 Inhibition

ACAT1_Inhibition_Pathway cluster_0 Cellular Effects Nevanimibe Nevanimibe HCl ACAT1 ACAT1 Nevanimibe->ACAT1 Inhibits FreeCholesterol Free Cholesterol Accumulation (ER) CholesterylEsters Cholesteryl Esters (Storage) ACAT1->CholesterylEsters Catalyzes ERStress ER Stress & Unfolded Protein Response FreeCholesterol->ERStress Induces Apoptosis Apoptosis ERStress->Apoptosis Leads to Steroidogenesis Steroidogenesis (Reduced) CholesterylEsters->Steroidogenesis Substrate Pool

Caption: Signaling pathway of this compound via ACAT1 inhibition.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Efficacy
ParameterValueTargetReference
EC509 nMACAT1[1][2]
EC50368 nMACAT2[1][2]
Table 2: Clinical Trial Data for Adrenocortical Carcinoma (Phase 1)
ParameterDetailsReference
Dosing1.6 mg/kg/day to 158.5 mg/kg/day[4]
Maximum Feasible Dose128.2 mg/kg/day (long-term)[4]
Most Common Adverse EventsGastrointestinal disorders (76%), Diarrhea (44%), Vomiting (35%)[4]
Table 3: Clinical Trial Data for Congenital Adrenal Hyperplasia (Phase 2)
ParameterDetailsReference
Dosing125 mg to 1000 mg twice daily[5][6]
Primary EndpointReduction of 17-hydroxyprogesterone (17-OHP)[5][6]
Key OutcomeDecreased 17-OHP levels within 2 weeks[5][6]
Most Common Adverse EventsGastrointestinal (30%)[5][6]

Experimental Protocols

Fluorescence-Based ACAT1 Inhibition Assay

This protocol is adapted from a published study on the structure of Nevanimibe-bound ACAT1.

Materials:

  • Recombinant human ACAT1

  • Oleoyl-CoA

  • Mixed micelles (2 mM cholesterol/10 mM POPC/18.6 mM taurocholate in reaction buffer)

  • Reaction Buffer: 100 mM HEPES pH 7.5, 150 mM NaCl

  • 7-Diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (fluorescent probe)

  • This compound stock solution

  • 384-well microplate

  • Plate reader with fluorescence detection (Excitation: 355 nm, Emission: 460 nm)

Procedure:

  • Prepare mixed micelles as previously described.

  • In a 384-well plate, add 15 µL of mixed micelles to each well.

  • Add 2.5 µL of recombinant ACAT1 protein (final concentration ~7.2 µM).

  • Add serial dilutions of this compound or vehicle control.

  • Initiate the reaction by adding 2.5 µL of 400 µM oleoyl-CoA.

  • Incubate at 37°C for 3 minutes.

  • Stop the reaction and add 7-Diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin to detect the free coenzyme A.

  • Measure fluorescence at Ex/Em = 355/460 nm.

  • Calculate IC50 values from the dose-response curve.

ACAT1_Assay_Workflow A Prepare Mixed Micelles (Cholesterol, POPC, Taurocholate) B Add Micelles, ACAT1, and Nevanimibe to 384-well plate A->B C Initiate Reaction with Oleoyl-CoA B->C D Incubate at 37°C C->D E Add Fluorescent Probe for Free CoA D->E F Measure Fluorescence (Ex: 355 nm, Em: 460 nm) E->F G Calculate IC50 F->G

Caption: Workflow for the fluorescence-based ACAT1 inhibition assay.

Cell Viability Assay (MTT/MTS Assay)

This is a general protocol for assessing the cytotoxic effects of Nevanimibe on a cell line such as H295R (adrenocortical carcinoma cells).

Materials:

  • H295R cells

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • MTT or MTS reagent

  • Solubilization solution (for MTT)

  • Microplate reader (absorbance)

Procedure:

  • Seed H295R cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound or vehicle control.

  • Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • Add MTT or MTS reagent to each well according to the manufacturer's instructions.

  • Incubate for 1-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • If using MTT, add the solubilization solution and mix to dissolve the crystals.

  • Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT).

  • Calculate cell viability as a percentage of the vehicle-treated control.

Measurement of 17-Hydroxyprogesterone (17-OHP) in Serum

This protocol outlines the general steps for measuring 17-OHP levels in patient samples from clinical trials.

Materials:

  • Patient serum samples

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

  • 17-OHP standard solutions

  • Internal standard

Procedure:

  • Collect blood samples from patients at specified time points.

  • Separate the serum by centrifugation.

  • Store serum samples at -80°C until analysis.

  • Prepare serum samples for analysis, which may include protein precipitation and extraction.

  • Add an internal standard to each sample.

  • Analyze the samples using a validated LC-MS/MS method to quantify 17-OHP levels.

  • Compare the results to baseline levels and established reference ranges.

Structure-Activity Relationship (SAR)

Detailed structure-activity relationship studies for a series of Nevanimibe analogs are not extensively published. However, the general class of N-phenyl-N'-alkylurea ACAT inhibitors, to which Nevanimibe belongs, has been studied. For these compounds, the potency and selectivity are influenced by the substituents on the phenyl ring and the nature of the alkyl group. The specific combination of the 4-fluorophenylpropoxy and the pyrrolidinone-carboxamide moieties in Nevanimibe appears to be critical for its potent and selective inhibition of ACAT1.

Conclusion

This compound is a promising therapeutic agent that targets cholesterol metabolism for the treatment of specific cancers and endocrine disorders. Its selective inhibition of ACAT1 provides a unique mechanism of action that leads to apoptosis in cancer cells and a reduction in steroid hormone production. While clinical development has faced challenges, the understanding of Nevanimibe's pharmacology provides a valuable foundation for future research into ACAT1 inhibitors and the broader field of targeting metabolic pathways in disease. Further exploration of its synthesis and the structure-activity relationships of its analogs could lead to the development of even more potent and selective therapeutic agents.

References

The Core Mechanism of Nevanimibe Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nevanimibe hydrochloride (formerly known as ATR-101) is a potent and selective inhibitor of Acyl-CoA:cholesterol acyltransferase 1 (ACAT1), also designated as sterol O-acyltransferase 1 (SOAT1). This technical guide delineates the core mechanism of action of Nevanimibe, focusing on its molecular interactions, downstream signaling effects, and the experimental evidence supporting its dual modalities of action: inhibition of adrenal steroidogenesis and induction of apoptosis in adrenocortical cells. This document provides a comprehensive resource for researchers engaged in the study of adrenal pathologies and the development of targeted therapeutics.

Introduction

This compound is an investigational drug that has been evaluated for the treatment of congenital adrenal hyperplasia (CAH) and adrenocortical carcinoma (ACC). Its therapeutic potential stems from its specific action on the adrenal cortex, a tissue highly dependent on cholesterol metabolism for both steroid hormone production and cell viability. The primary molecular target of Nevanimibe is ACAT1, an enzyme critical for the esterification of intracellular free cholesterol into cholesteryl esters for storage. By inhibiting ACAT1, Nevanimibe disrupts cholesterol homeostasis, leading to distinct, concentration-dependent cellular outcomes. At lower concentrations, it curtails the substrate pool for steroidogenesis, while at higher concentrations, it triggers a cascade of events culminating in programmed cell death.

Molecular Target and Potency

Nevanimibe is a selective inhibitor of the ACAT1 isoenzyme. In preclinical studies, it has demonstrated significantly greater potency for ACAT1 over its counterpart, ACAT2.

Table 1: In Vitro Inhibitory Activity of Nevanimibe

TargetEC50 (nM)Cell LineReference
Human ACAT19Transfected CHO cells[1]
Human ACAT2368Transfected CHO cells[1]

This selectivity is crucial to its adrenal-specific effects, as ACAT1 is the predominant isoform in the adrenal glands.

Dual Mechanism of Action

This compound exerts its effects through a dual mechanism that is dependent on the dosage and the cellular context.

Inhibition of Adrenal Steroidogenesis

At lower concentrations, Nevanimibe's primary effect is the reduction of adrenal steroid hormone synthesis. ACAT1 is responsible for creating a stored pool of cholesteryl esters within the adrenal cortex. These esters are the primary source of cholesterol for conversion into steroid hormones such as cortisol, aldosterone, and androgens.

By inhibiting ACAT1, Nevanimibe depletes these cholesteryl ester stores, thereby limiting the substrate available for the initial and rate-limiting step of steroidogenesis: the conversion of cholesterol to pregnenolone (B344588) in the mitochondria. This leads to a broad suppression of all three major classes of adrenal steroids.

Diagram 1: Signaling Pathway of Steroidogenesis Inhibition by Nevanimibe

G nevanimibe Nevanimibe HCl acat1 ACAT1/SOAT1 nevanimibe->acat1 Inhibits ce Cholesteryl Esters (Stored Cholesterol) acat1->ce Esterification cholesterol Free Cholesterol cholesterol->acat1 Substrate mitochondria Mitochondria cholesterol->mitochondria Transport ce->cholesterol Hydrolysis pregnenolone Pregnenolone mitochondria->pregnenolone Conversion steroids Adrenal Steroids (Cortisol, Aldosterone, Androgens) pregnenolone->steroids Steroidogenesis Cascade

Caption: Inhibition of ACAT1 by Nevanimibe reduces cholesteryl ester stores, limiting steroid synthesis.

Induction of Apoptosis in Adrenocortical Cells

At higher concentrations, the inhibition of ACAT1 by Nevanimibe leads to a cytotoxic effect, specifically inducing apoptosis in adrenocortical cells. This is particularly relevant for its application in adrenocortical carcinoma. The accumulation of intracellular free cholesterol, which cannot be esterified due to ACAT1 blockade, triggers significant cellular stress, primarily originating from the endoplasmic reticulum (ER).

This ER stress activates the Unfolded Protein Response (UPR), a signaling network that initially aims to restore cellular homeostasis but can trigger apoptosis if the stress is prolonged or severe. Key mediators of the UPR, including PERK (protein kinase RNA-like endoplasmic reticulum kinase), ATF4 (activating transcription factor 4), and CHOP (C/EBP homologous protein), are activated in response to Nevanimibe treatment. This cascade ultimately leads to the activation of caspases and the execution of the apoptotic program.

Diagram 2: Signaling Pathway of Nevanimibe-Induced Apoptosis

G nevanimibe Nevanimibe HCl (High Concentration) acat1 ACAT1/SOAT1 nevanimibe->acat1 Inhibits free_chol ↑ Free Cholesterol acat1->free_chol Leads to er_stress ER Stress free_chol->er_stress Induces upr Unfolded Protein Response (UPR) er_stress->upr Activates perk PERK upr->perk Activates atf4 ATF4 perk->atf4 Activates chop CHOP atf4->chop Induces apoptosis Apoptosis chop->apoptosis Promotes

Caption: Nevanimibe-induced ACAT1 inhibition leads to ER stress, UPR activation, and apoptosis.

Experimental Protocols

The following are summaries of key experimental protocols used to elucidate the mechanism of action of this compound.

ACAT1 Inhibition Assay

This cell-based fluorescence assay is used to determine the inhibitory potency of compounds against ACAT1 and ACAT2.

  • Cell Lines: Chinese Hamster Ovary (CHO) cells deficient in ACAT activity (AC29) are stably transfected with either human ACAT1 or human ACAT2.

  • Principle: The fluorescent cholesterol analog, NBD-cholesterol, is used as a substrate. When esterified by ACAT, it localizes to cytoplasmic lipid droplets, resulting in a strong fluorescent signal. Inhibition of ACAT activity reduces the formation of these fluorescent lipid droplets.

  • Protocol Outline:

    • Plate ACAT1- or ACAT2-transfected CHO cells in a 96-well plate and allow them to adhere.

    • Treat the cells with varying concentrations of this compound.

    • Add NBD-cholesterol (e.g., 1 µg/mL) to the wells and incubate for a defined period (e.g., 6 hours) to allow for cholesterol esterification.

    • Measure the fluorescence intensity using a microplate reader (e.g., excitation at 485 nm, emission at 530 nm).

    • Calculate the EC50 value by plotting the fluorescence intensity against the inhibitor concentration.

Diagram 3: Experimental Workflow for ACAT1 Inhibition Assay

G start Start plate_cells Plate ACAT1/2- transfected CHO cells start->plate_cells add_nevanimibe Add Nevanimibe HCl (various concentrations) plate_cells->add_nevanimibe add_nbd Add NBD-Cholesterol add_nevanimibe->add_nbd incubate Incubate (e.g., 6 hours) add_nbd->incubate measure_fluorescence Measure Fluorescence incubate->measure_fluorescence calculate_ec50 Calculate EC50 measure_fluorescence->calculate_ec50 end End calculate_ec50->end

Caption: Workflow for determining ACAT1 inhibitory activity using a cell-based fluorescence assay.

Apoptosis Assay (Caspase-3/7 Activity)

This assay quantifies the activity of key executioner caspases, caspase-3 and -7, as a marker of apoptosis.

  • Cell Line: Human adrenocortical carcinoma cell line, NCI-H295R.

  • Principle: A luminogenic substrate containing the DEVD amino acid sequence is cleaved by active caspase-3 and -7, releasing a substrate for luciferase that generates a luminescent signal proportional to caspase activity.

  • Protocol Outline:

    • Seed NCI-H295R cells (e.g., 8 x 10³ cells/well) in a 96-well white-walled plate and incubate overnight.

    • Treat the cells with this compound at various concentrations for a specified duration (e.g., 24-48 hours).

    • Add a commercially available caspase-3/7 reagent (e.g., Caspase-Glo® 3/7) to each well.

    • Incubate at room temperature for 1-2 hours to allow for signal stabilization.

    • Measure the luminescence using a microplate reader.

    • Express the results as a fold-change in caspase activity relative to vehicle-treated control cells.

Diagram 4: Experimental Workflow for Caspase-3/7 Apoptosis Assay

G start Start seed_cells Seed H295R cells start->seed_cells treat_cells Treat with Nevanimibe HCl seed_cells->treat_cells add_reagent Add Caspase-3/7 Reagent treat_cells->add_reagent incubate Incubate (e.g., 1-2 hours) add_reagent->incubate measure_luminescence Measure Luminescence incubate->measure_luminescence analyze_data Analyze Data measure_luminescence->analyze_data end End analyze_data->end

Caption: Workflow for assessing apoptosis via caspase-3/7 activity in H295R cells.

Clinical Trial Data

This compound has been evaluated in clinical trials for adrenocortical carcinoma and congenital adrenal hyperplasia.

Table 2: Summary of Phase 1 Clinical Trial in Adrenocortical Carcinoma (NCT01898715) [1]

ParameterValue
Number of Patients63
Dosing Range1.6 to 158.5 mg/kg/day
Complete or Partial Response0%
Stable Disease at 2 months27% (13 of 48 patients)
Stable Disease > 4 months8.3% (4 of 48 patients)
Most Common Adverse EventsGastrointestinal disorders (76%)

Table 3: Summary of Phase 2 Clinical Trial in Congenital Adrenal Hyperplasia (NCT02804178) [2][3][4]

ParameterValue
Number of Patients10
Dosing Levels125, 250, 500, 750, 1000 mg twice daily
Primary Endpoint Met (17-OHP ≤2x ULN)20% (2 of 10 patients)
Patients with 17-OHP Decrease70% (7 of 10 patients)
Range of 17-OHP Decrease27% to 72%
Most Common Adverse EventsGastrointestinal (30%)

Conclusion

This compound's mechanism of action is centered on the selective inhibition of ACAT1, leading to a dual effect on the adrenal cortex. By depleting cholesteryl ester stores, it effectively reduces the substrate for steroidogenesis, offering a therapeutic avenue for conditions of adrenal hormone excess like congenital adrenal hyperplasia. At higher concentrations, the resultant accumulation of free cholesterol induces ER stress and activates the unfolded protein response, culminating in apoptosis of adrenocortical cells, a mechanism with potential application in adrenocortical carcinoma. The in-depth understanding of these molecular pathways provides a solid foundation for the continued investigation and potential clinical application of ACAT1 inhibitors in adrenal diseases.

References

Nevanimibe Hydrochloride: A Deep Dive into Selective ACAT1 Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nevanimibe (B238670) hydrochloride (formerly known as ATR-101), a potent and selective inhibitor of Acyl-CoA: Cholesterol Acyltransferase 1 (ACAT1). This document details its mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for its characterization, and visualizes its role in relevant signaling pathways.

Introduction to Nevanimibe Hydrochloride and ACAT1

This compound is an orally active small molecule that selectively inhibits ACAT1, an enzyme crucial for cellular cholesterol homeostasis.[1][2] ACAT1 is an intracellular enzyme located in the endoplasmic reticulum that catalyzes the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets.[2][3] This process is vital in various tissues, and its dysregulation is implicated in several diseases.[4][5] While two isoforms of ACAT exist (ACAT1 and ACAT2), they exhibit different tissue distributions and functions.[3] ACAT1 is ubiquitously expressed, playing a significant role in macrophage foam cell formation, whereas ACAT2 is primarily found in the liver and intestines, where it is involved in dietary cholesterol absorption.[3] The selectivity of Nevanimibe for ACAT1 makes it a targeted therapeutic candidate with the potential to minimize off-target effects associated with non-selective ACAT inhibitors.[2]

Mechanism of Action

This compound exerts its therapeutic effects by specifically binding to and inhibiting the enzymatic activity of ACAT1.[4] This inhibition prevents the conversion of free cholesterol to cholesteryl esters.[6] The accumulation of intracellular free cholesterol due to ACAT1 blockade can trigger a cascade of cellular events, including endoplasmic reticulum (ER) stress and the unfolded protein response, ultimately leading to apoptosis, particularly in cells that are highly dependent on cholesterol esterification, such as adrenocortical cells.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Efficacy and Selectivity of this compound

ParameterValueCell Line/SystemReference
ACAT1 EC50 9 nMHuman ACAT1 expressed in AC29 cells[2][7]
ACAT2 EC50 368 nMHuman ACAT2 expressed in AC29 cells[2][7]
Selectivity (ACAT2/ACAT1) ~41-fold-[2][7]

Table 2: Preclinical Cytotoxicity of this compound

Cell LineConditionEffectConcentrationTimeReference
H295R (Adrenocortical Carcinoma)+ 60 µg/mL Cholesterol60% reduction in survival3 nM24 hours[7]

Table 3: Phase 1 Clinical Trial of this compound in Adrenocortical Carcinoma (ACC)

ParameterDetailsReference
Patient Population 63 patients with metastatic ACC[1][8]
Dosing Oral, ranging from 1.6 mg/kg/day to 158.5 mg/kg/day[1][8]
Maximum Feasible Dose 128.2 mg/kg/day[8]
Response Rate No complete or partial responses observed[1][8]
Stable Disease 27% (13 out of 48 evaluable patients) at 2 months[1][8]
Most Common Adverse Events Gastrointestinal disorders (76%), including diarrhea (44%) and vomiting (35%)[1][8]

Table 4: Phase 2 Clinical Trial of this compound in Congenital Adrenal Hyperplasia (CAH)

ParameterDetailsReference
Patient Population 10 adults with classic CAH[9]
Dosing Oral, dose titration from 125 mg to 1000 mg twice daily[9]
Primary Endpoint 17-hydroxyprogesterone (17-OHP) ≤ 2x Upper Limit of Normal (ULN)[9]
Results 2 subjects met the primary endpoint; 5 others showed a 27-72% decrease in 17-OHP[9]
Most Common Adverse Events Gastrointestinal side effects (30%)[9]

Experimental Protocols

ACAT1 Inhibition Assay (Fluorescent Cell-Based)

This protocol is adapted from methodologies used to characterize selective ACAT inhibitors.[10]

Objective: To determine the half-maximal effective concentration (EC50) of this compound for ACAT1 and ACAT2.

Materials:

  • AC29 cells (a Chinese hamster ovary cell line deficient in ACAT activity)

  • Expression vectors for human ACAT1 and human ACAT2

  • NBD-cholesterol (22-(N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)Amino)-23,24-Bisnor-5-Cholen-3β-Ol)

  • This compound

  • Cell culture medium and reagents

  • Fluorescence microplate reader

Procedure:

  • Cell Transfection: Stably transfect AC29 cells with either the human ACAT1 or human ACAT2 expression vector. Select and maintain stable cell lines.

  • Cell Seeding: Seed the transfected ACAT1 and ACAT2 expressing cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the existing medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a vehicle control (e.g., DMSO).

  • NBD-Cholesterol Addition: Add NBD-cholesterol to each well at a final concentration of 1 µg/mL.

  • Incubation: Incubate the plates for 4-6 hours at 37°C in a CO2 incubator.

  • Fluorescence Measurement: After incubation, measure the fluorescence intensity of the lipid droplets formed within the cells using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm. The esterification of NBD-cholesterol leads to its incorporation into lipid droplets, resulting in a significant increase in fluorescence.

  • Data Analysis: Plot the fluorescence intensity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Cholesterol Esterification Assay (Radiolabeled Oleate)

This protocol provides a method to directly measure the rate of cholesterol esterification in cultured cells.

Objective: To quantify the inhibitory effect of this compound on cholesterol esterification.

Materials:

  • H295R cells (or other relevant cell line)

  • [¹⁴C]Oleic acid complexed to bovine serum albumin (BSA)

  • This compound

  • Cell culture medium and reagents

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Lipid extraction solvents (e.g., hexane/isopropanol)

  • Scintillation counter and fluid

Procedure:

  • Cell Culture and Treatment: Culture H295R cells to near confluence in appropriate culture dishes. Treat the cells with varying concentrations of this compound for a predetermined time (e.g., 24 hours).

  • Radiolabeling: Add [¹⁴C]oleic acid-BSA complex to the culture medium to a final concentration of 0.2 µCi/mL and incubate for 2-4 hours.

  • Cell Lysis and Lipid Extraction: After incubation, wash the cells with cold phosphate-buffered saline (PBS) and scrape them into a solvent mixture (e.g., hexane:isopropanol 3:2, v/v) to extract the lipids.

  • Lipid Separation: Evaporate the solvent under nitrogen and resuspend the lipid extract in a small volume of chloroform. Spot the extract onto a silica (B1680970) gel TLC plate. Develop the TLC plate using a solvent system that separates neutral lipids, such as hexane:diethyl ether:acetic acid (80:20:1, v/v/v). Include standards for free oleic acid and cholesteryl oleate.

  • Quantification: Visualize the lipid spots (e.g., using iodine vapor). Scrape the spots corresponding to cholesteryl esters into scintillation vials. Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the amount of [¹⁴C]oleate incorporated into cholesteryl esters and normalize it to the total protein content of the cell lysate. Compare the results from treated and untreated cells to determine the percentage of inhibition.

Signaling Pathways and Experimental Workflows

ACAT1 Signaling Pathway and the Impact of Nevanimibe

ACAT1 plays a central role in maintaining cellular cholesterol homeostasis. Its inhibition by Nevanimibe has significant downstream consequences, particularly in cells with high cholesterol flux, such as steroidogenic cells in the adrenal cortex.

ACAT1_Pathway cluster_Extracellular Extracellular cluster_Cell Cellular Environment LDL LDL (Low-Density Lipoprotein) LDLR LDL Receptor LDL->LDLR Binds Endosome Endosome LDLR->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion FreeCholesterol Free Cholesterol Pool Lysosome->FreeCholesterol Hydrolysis of Cholesteryl Esters ACAT1 ACAT1 FreeCholesterol->ACAT1 Substrate ER Endoplasmic Reticulum FreeCholesterol->ER To ER Membrane ER_Stress ER Stress FreeCholesterol->ER_Stress Accumulation Leads to Steroidogenesis Steroidogenesis FreeCholesterol->Steroidogenesis Precursor CholesterylEsters Cholesteryl Esters ACAT1->CholesterylEsters Esterification LipidDroplet Lipid Droplet (Storage) CholesterylEsters->LipidDroplet Storage LipidDroplet->FreeCholesterol Hydrolysis (Neutral Hydrolase) Apoptosis Apoptosis ER_Stress->Apoptosis Induces Nevanimibe Nevanimibe HCl Nevanimibe->ACAT1 Inhibits

Caption: ACAT1 inhibition by Nevanimibe disrupts cholesterol homeostasis, leading to ER stress and apoptosis.

Experimental Workflow for Assessing Nevanimibe's Effect on Cell Viability

The following diagram illustrates a typical workflow for evaluating the cytotoxic effects of this compound in a cancer cell line.

Experimental_Workflow start Start: Culture H295R Cells seed_plates Seed Cells in 96-well Plates start->seed_plates treat_cells Treat with Nevanimibe HCl (Dose-Response) +/- Cholesterol seed_plates->treat_cells incubate Incubate for 24-72 hours treat_cells->incubate viability_assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubate->viability_assay read_plate Read Plate on Microplate Reader viability_assay->read_plate analyze_data Data Analysis: Calculate IC50 read_plate->analyze_data end End: Determine Cytotoxicity analyze_data->end

Caption: Workflow for determining the cytotoxicity of this compound.

Conclusion

This compound is a selective and potent inhibitor of ACAT1 with demonstrated preclinical and clinical activity. Its mechanism of action, involving the disruption of cholesterol homeostasis and induction of apoptosis, makes it a compelling candidate for further investigation in diseases characterized by aberrant cholesterol metabolism, such as certain cancers. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals interested in exploring the therapeutic potential of selective ACAT1 inhibition. Further research is warranted to fully elucidate its clinical utility and to identify patient populations most likely to benefit from this targeted therapeutic approach.

References

The Pharmacology of Nevanimibe Hydrochloride in Adrenal Disorders: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nevanimibe hydrochloride (formerly ATR-101) is an investigational, orally bioavailable small molecule that acts as a potent and selective inhibitor of Acyl-CoA:cholesterol acyltransferase 1 (ACAT1), also known as sterol O-acyltransferase 1 (SOAT1). This enzyme plays a critical role in the esterification of intracellular free cholesterol into cholesteryl esters for storage within adrenocortical cells. By targeting ACAT1, Nevanimibe presents a dual mechanism of action with dose-dependent effects on adrenal steroidogenesis and cell viability. At lower concentrations, it inhibits the synthesis of adrenal steroids, including cortisol and androgens, by limiting the substrate availability for steroid hormone production. At higher concentrations, the accumulation of free cholesterol induces endoplasmic reticulum stress and apoptosis in adrenocortical cells. These properties have positioned Nevanimibe as a therapeutic candidate for adrenal disorders characterized by hormonal excess or malignancy, such as Congenital Adrenal Hyperplasia (CAH) and Adrenocortical Carcinoma (ACC). This technical guide provides an in-depth overview of the pharmacology of Nevanimibe, summarizing key preclinical and clinical data, and detailing relevant experimental methodologies.

Introduction

The adrenal cortex is a vital endocrine organ responsible for the synthesis of glucocorticoids, mineralocorticoids, and adrenal androgens. Dysregulation of adrenal function can lead to a spectrum of disorders, including the genetic condition Congenital Adrenal Hyperplasia (CAH), which is characterized by impaired cortisol synthesis and consequent androgen excess, and the rare and aggressive malignancy, Adrenocortical Carcinoma (ACC). Current therapeutic options for these conditions are often limited and associated with significant side effects.

This compound has emerged as a novel therapeutic agent with a targeted mechanism of action within the adrenal cortex. Its ability to selectively inhibit ACAT1 offers a unique approach to modulating adrenal function. This document serves as a comprehensive technical resource on the pharmacology of Nevanimibe, intended for researchers, scientists, and professionals involved in drug development.

Mechanism of Action

Nevanimibe's primary pharmacological target is the enzyme ACAT1, which is highly expressed in the adrenal cortex.[1] ACAT1 catalyzes the esterification of free cholesterol to cholesteryl esters, a crucial step for the storage of cholesterol in lipid droplets.[2] Steroidogenesis, the process of producing steroid hormones, is initiated by the mobilization of cholesterol from these stores.

By inhibiting ACAT1, Nevanimibe disrupts cholesterol homeostasis within adrenocortical cells.[3] This inhibition leads to two key downstream effects in a dose-dependent manner:

  • Inhibition of Steroidogenesis: At lower concentrations, the reduction in cholesteryl ester stores limits the available substrate for steroid hormone synthesis.[4][5] This suppression of steroidogenesis affects all three major pathways, leading to a decrease in the production of glucocorticoids, mineralocorticoids, and androgens.[4]

  • Induction of Apoptosis: At higher concentrations, the inhibition of cholesterol esterification leads to an accumulation of cytotoxic free cholesterol.[6] This accumulation induces endoplasmic reticulum (ER) stress and activates the unfolded protein response, ultimately triggering apoptosis (programmed cell death) in adrenocortical cells.[6]

This dual mechanism of action provides a rationale for the investigation of Nevanimibe in both hypersecretory adrenal disorders and adrenal malignancies.

Signaling Pathway of Nevanimibe's Mechanism of Action

Nevanimibe_Mechanism_of_Action Nevanimibe This compound ACAT1 ACAT1 (SOAT1) Nevanimibe->ACAT1 Inhibits Steroidogenesis Steroidogenesis Nevanimibe->Steroidogenesis Inhibits (indirectly) Apoptosis Apoptosis Nevanimibe->Apoptosis Induces (indirectly at high doses) Cholesteryl_Esters Cholesteryl Esters ACAT1->Cholesteryl_Esters Catalyzes conversion of Free_Cholesterol Free Cholesterol Free_Cholesterol->ACAT1 ER_Stress Endoplasmic Reticulum (ER) Stress Free_Cholesterol->ER_Stress Accumulation induces Cholesteryl_Esters->Steroidogenesis Substrate for Adrenal_Steroids Adrenal Steroids (Cortisol, Androgens, etc.) Steroidogenesis->Adrenal_Steroids Produces ER_Stress->Apoptosis Leads to Low_Dose Low Dose High_Dose High Dose CAH_Clinical_Trial_Workflow Start Patient Screening (Classic CAH, 17-OHP ≥4x ULN) Run_in 14-day Run-in Period Start->Run_in Dose_125 Nevanimibe 125mg BID (14 days) Run_in->Dose_125 Washout_1 Placebo Washout (14 days) Dose_125->Washout_1 Endpoint_Check_1 Endpoint Met? (17-OHP ≤2x ULN) Washout_1->Endpoint_Check_1 Dose_250 Nevanimibe 250mg BID (14 days) Endpoint_Check_1->Dose_250 No End End of Treatment Endpoint_Check_1->End Yes Washout_2 Placebo Washout (14 days) Dose_250->Washout_2 Endpoint_Check_2 Endpoint Met? Washout_2->Endpoint_Check_2 Dose_500 Nevanimibe 500mg BID (14 days) Endpoint_Check_2->Dose_500 No Endpoint_Check_2->End Yes Washout_3 Placebo Washout (14 days) Dose_500->Washout_3 Endpoint_Check_3 Endpoint Met? Washout_3->Endpoint_Check_3 Dose_750 Nevanimibe 750mg BID (14 days) Endpoint_Check_3->Dose_750 No Endpoint_Check_3->End Yes Washout_4 Placebo Washout (14 days) Dose_750->Washout_4 Endpoint_Check_4 Endpoint Met? Washout_4->Endpoint_Check_4 Dose_1000 Nevanimibe 1000mg BID (14 days) Endpoint_Check_4->Dose_1000 No Endpoint_Check_4->End Yes Washout_5 Placebo Washout (14 days) Dose_1000->Washout_5 Endpoint_Check_5 Endpoint Met? Washout_5->Endpoint_Check_5 Endpoint_Check_5->End

References

The Structure-Activity Relationship of Nevanimibe Hydrochloride Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nevanimibe hydrochloride, also known as ATR-101 or PD-132301, is a potent and selective inhibitor of Acyl-CoA: Cholesterol Acyltransferase 1 (ACAT1), an intracellular enzyme that plays a crucial role in cellular cholesterol metabolism. By catalyzing the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets, ACAT1 is implicated in the pathophysiology of various diseases, including atherosclerosis, certain cancers, and adrenal disorders. The therapeutic potential of targeting ACAT1 has led to significant interest in the development of small molecule inhibitors like Nevanimibe. This technical guide provides an in-depth overview of the structure-activity relationship (SAR) of Nevanimibe analogs, experimental protocols for their evaluation, and the associated signaling pathways.

Quantitative Data on Nevanimibe and Related ACAT1 Inhibitors

The following table summarizes the available quantitative data for this compound and other relevant ACAT1 inhibitors. This data is essential for comparing the potency and selectivity of these compounds.

Compound NameTargetAssay TypeValueUnitsReference
Nevanimibe (PD-132301) ACAT1EC509nM[1]
ACAT2EC50368nM[1]
F12511 ACAT1IC5039nM
ACAT2IC50110nM

Structure-Activity Relationship (SAR) of ACAT1 Inhibitors

Nevanimibe's chemical structure, N-((1S,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl)-4'-(trifluoromethyl)biphenyl-4-carboxamide, reveals several important moieties:

  • Biphenyl (B1667301) Carboxamide Core: This rigid scaffold serves as the backbone of the molecule, likely orienting the other functional groups for optimal interaction with the ACAT1 active site.

  • Trifluoromethyl Group: The electron-withdrawing trifluoromethyl group on the biphenyl ring may enhance binding affinity through hydrophobic and electronic interactions.

  • (1S,2R)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl Side Chain: This chiral side chain is critical for activity. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the triazole ring can participate in various non-covalent interactions. The specific stereochemistry is likely crucial for fitting into the enzyme's active site.

  • 2,4-Difluorophenyl Group: The fluorine substitutions on the phenyl ring can modulate the electronic properties and metabolic stability of the compound.

General SAR principles for other classes of ACAT inhibitors often highlight the importance of a central hydrophobic core, hydrogen bond donors and acceptors, and specific stereochemistry for potent and selective inhibition. Further research into analogs of Nevanimibe would be invaluable to precisely map the SAR and guide the design of next-generation ACAT1 inhibitors with improved pharmacological profiles.

Signaling Pathways

ACAT1 plays a central role in maintaining cellular cholesterol homeostasis. Its inhibition by this compound can impact several downstream signaling pathways, particularly in cancer cells that exhibit altered cholesterol metabolism. One such pathway is the AKT/GSK3β/c-Myc signaling pathway , which is known to be involved in cell proliferation and metastasis in certain cancers like bladder cancer.

ACAT1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Free Cholesterol_mem Free Cholesterol Free Cholesterol_cyto Free Cholesterol Free Cholesterol_mem->Free Cholesterol_cyto Uptake ACAT1 ACAT1 Free Cholesterol_cyto->ACAT1 Substrate Cholesteryl Esters Cholesteryl Esters (Lipid Droplets) ACAT1->Cholesteryl Esters Esterification AKT AKT ACAT1->AKT Promotes GSK3b GSK3β AKT->GSK3b Inhibits cMyc c-Myc GSK3b->cMyc Inhibits Proliferation_Metastasis Proliferation & Metastasis cMyc->Proliferation_Metastasis Promotes Nevanimibe Nevanimibe HCl Nevanimibe->ACAT1 Inhibition

Caption: ACAT1-mediated signaling in cancer cell proliferation.

Experimental Protocols

The evaluation of Nevanimibe analogs and other ACAT1 inhibitors typically involves two key types of assays: a cell-based assay to assess activity in a cellular context and an in vitro assay using isolated enzymes to determine direct inhibitory effects.

Experimental Workflow: ACAT1 Inhibitor Screening

The following diagram illustrates a general workflow for screening and characterizing ACAT1 inhibitors.

Experimental_Workflow Start Start: Synthesize Analogs Primary_Screening Primary Screening: Cell-Based NBD-Cholesterol Assay Start->Primary_Screening Dose_Response Dose-Response & IC50 Determination Primary_Screening->Dose_Response Secondary_Screening Secondary Screening: In Vitro Mixed Micelle Assay Dose_Response->Secondary_Screening Active Compounds Ki_Determination Kinetic Analysis & Ki Determination Secondary_Screening->Ki_Determination Selectivity_Assay Selectivity Assay (ACAT2) Ki_Determination->Selectivity_Assay Downstream_Analysis Downstream Pathway Analysis (e.g., Western Blot for p-AKT) Selectivity_Assay->Downstream_Analysis End End: Identify Lead Compound Downstream_Analysis->End

References

An In-depth Technical Guide to Nevanimibe Hydrochloride (ATR-101, PD-132301)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nevanimibe hydrochloride, also known by its developmental codes ATR-101 and PD-132301, is a potent and selective small molecule inhibitor of Acyl-CoA: Cholesterol Acyltransferase 1 (ACAT1), also referred to as Sterol O-Acyltransferase 1 (SOAT1).[1][2][3] This technical guide provides a comprehensive overview of this compound, including its synonyms, mechanism of action, quantitative data from preclinical and clinical studies, and detailed experimental protocols relevant to its characterization.

Synonyms and Chemical Identity

A clear identification of a compound is crucial for accurate research and development. The following table summarizes the known synonyms and identifiers for this compound.

Identifier Type Identifier
Systematic Name N-(2,6-bis(1-methylethyl)phenyl)-N'-((1-(4-(dimethylamino)phenyl)cyclopentyl)methyl)urea hydrochloride
Synonyms ATR-101, PD-132301, Nevanimibe
CAS Number 133825-81-7 (for hydrochloride), 133825-80-6 (for free base)
Molecular Formula C27H39N3O · HCl
Molecular Weight 458.08 g/mol

Mechanism of Action: A Dual Approach to Adrenocortical Cell Apoptosis

This compound exerts its therapeutic effect primarily through the selective inhibition of ACAT1, an enzyme crucial for the esterification of intracellular free cholesterol into cholesteryl esters for storage.[1][4] Its mechanism of action in adrenocortical carcinoma (ACC) cells is multifaceted, leading to apoptosis through two interconnected pathways: induction of endoplasmic reticulum (ER) stress and mitochondrial dysfunction.

Endoplasmic Reticulum Stress-Mediated Apoptosis

The primary mechanism of action of this compound is the induction of ER stress-mediated apoptosis. By inhibiting ACAT1, this compound disrupts cholesterol homeostasis, leading to an accumulation of free cholesterol within the endoplasmic reticulum.[1] This accumulation triggers the Unfolded Protein Response (UPR), a cellular stress response. However, prolonged activation of the UPR due to unresolved ER stress shifts the cellular response from pro-survival to pro-apoptotic, culminating in programmed cell death.[1][5]

Nevanimibe Nevanimibe HCl (ATR-101) ACAT1 ACAT1 (SOAT1) Inhibition Nevanimibe->ACAT1 FC Increased Free Cholesterol in ER ACAT1->FC ER_Stress Endoplasmic Reticulum (ER) Stress FC->ER_Stress UPR Unfolded Protein Response (UPR) (IRE1α, PERK, ATF6) ER_Stress->UPR Apoptosis Apoptosis UPR->Apoptosis

Figure 1: Nevanimibe-induced ER Stress Signaling Pathway.
Mitochondrial Dysfunction

In addition to inducing ER stress, this compound has been shown to directly impact mitochondrial function in adrenocortical carcinoma cells.[5] Treatment with ATR-101 leads to mitochondrial hyperpolarization, the release of reactive oxygen species (ROS), and depletion of ATP.[5] This is followed by the release of cytochrome c, activation of caspases, and ultimately, apoptosis.[5] This suggests a dual mechanism where both ER stress and direct mitochondrial insult contribute to the cytotoxic effects of the compound.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from preclinical and clinical investigations.

Table 4.1: In Vitro ACAT Inhibition
Enzyme EC50 Reference
Human ACAT19 nM[4][6]
Human ACAT2368 nM[4][6]
Table 4.2: Phase 1 Clinical Trial in Adrenocortical Carcinoma (NCT01898715)
Parameter Value/Observation Reference
Number of Patients 63[3]
Dose Range 1.6 mg/kg/day to 158.5 mg/kg/day[3]
Maximum Feasible Dose 128.2 mg/kg/day[3]
Efficacy (Best Response) No complete or partial responses; 27% of patients had stable disease at 2 months.[3]
Common Adverse Events Gastrointestinal disorders (diarrhea, vomiting)[3]
Table 4.3: Phase 2 Clinical Trial in Congenital Adrenal Hyperplasia (CAH)
Parameter Value/Observation Reference
Number of Patients 10[7][8]
Dosing Regimen Dose titration from 125 mg to 1000 mg twice daily.[7][8]
Primary Endpoint Reduction of 17-hydroxyprogesterone (17-OHP) to ≤ 2x upper limit of normal.[7][8]
Efficacy 2 subjects met the primary endpoint; 5 others had 17-OHP decreases of 27% to 72%.[7][8]
Common Adverse Events Gastrointestinal side effects (30%)[7][8]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound.

ACAT1 Inhibition Assay (Cell-Based)

This protocol is adapted from a cell-based fluorescence assay for identifying ACAT1- and ACAT2-specific inhibitors.

Objective: To determine the half-maximal effective concentration (EC50) of this compound for the inhibition of ACAT1.

Materials:

  • AC29 cells (a Chinese hamster ovary cell line deficient in ACAT activity)

  • AC29 cells stably transfected with human ACAT1

  • NBD-cholesterol (22-(N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl)Amino)-23,24-Bisnor-5-Cholen-3β-ol)

  • This compound

  • Cell culture medium and supplements

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Seed AC29 cells stably expressing human ACAT1 in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the culture medium from the cells and add the medium containing the different concentrations of this compound. Incubate for 1-2 hours.

  • Add NBD-cholesterol to each well at a final concentration of 1-5 µg/mL.

  • Incubate the plate for 4-6 hours at 37°C in a CO2 incubator.

  • Wash the cells twice with phosphate-buffered saline (PBS).

  • Add PBS to each well and measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.

  • Alternatively, visualize the cells under a fluorescence microscope to observe the accumulation of fluorescent cholesteryl esters in lipid droplets.

  • Plot the fluorescence intensity against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Apoptosis Assay (Caspase-Glo® 3/7 Assay)

This protocol is based on the commercially available Caspase-Glo® 3/7 Assay from Promega.

Objective: To quantify the induction of apoptosis by this compound through the measurement of caspase-3 and -7 activities.

Materials:

  • Adrenocortical carcinoma cell line (e.g., H295R)

  • This compound

  • Caspase-Glo® 3/7 Reagent (Promega)

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Seed H295R cells in a white-walled 96-well plate and allow them to attach overnight.

  • Treat the cells with various concentrations of this compound and appropriate vehicle controls. Incubate for the desired period (e.g., 24, 48 hours).

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.

  • Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.

  • Incubate the plate at room temperature for 1-3 hours.

  • Measure the luminescence in each well using a luminometer.

  • Express the results as a fold change in caspase activity compared to the vehicle-treated control.

Measurement of Steroid Hormones by LC-MS/MS

This is a general protocol for the quantification of steroid hormones in cell culture supernatant or serum.

Objective: To measure the effect of this compound on the production of steroid hormones such as cortisol, androstenedione, and 17-hydroxyprogesterone.

Materials:

  • Cell culture supernatant or serum samples from treated and control groups

  • Internal standards (deuterated analogs of the steroids of interest)

  • Acetonitrile for protein precipitation

  • Methyl tert-butyl ether (MTBE) for liquid-liquid extraction

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer)

  • C18 reverse-phase HPLC column

Procedure:

  • Sample Preparation:

    • To 100 µL of sample, add internal standards.

    • Precipitate proteins by adding 200 µL of cold acetonitrile. Vortex and centrifuge.

    • Perform a liquid-liquid extraction of the supernatant with 1 mL of MTBE.

    • Freeze the aqueous layer and transfer the organic layer to a new tube.

    • Evaporate the organic solvent under a stream of nitrogen.

    • Reconstitute the dried extract in a suitable solvent (e.g., 50:50 methanol (B129727)/water).

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Separate the steroids using a C18 column with a gradient of mobile phases (e.g., water with 0.1% formic acid and methanol with 0.1% formic acid).

    • Detect and quantify the steroids using multiple reaction monitoring (MRM) mode on the mass spectrometer.

  • Data Analysis:

    • Generate a standard curve for each steroid using known concentrations.

    • Calculate the concentration of each steroid in the samples based on the standard curve and the response of the internal standard.

Experimental and Logical Workflows

The following diagram illustrates a general workflow for the preclinical to clinical development of a targeted therapy like this compound.

cluster_preclinical Preclinical Development cluster_clinical Clinical Development Target Target Identification (ACAT1 in ACC) Screening High-Throughput Screening Target->Screening Lead_Opt Lead Optimization (Nevanimibe) Screening->Lead_Opt In_Vitro In Vitro Characterization (EC50, Apoptosis Assays) Lead_Opt->In_Vitro In_Vivo In Vivo Models (Xenografts) In_Vitro->In_Vivo Phase1 Phase 1 Trial (Safety, PK, MTD) In_Vivo->Phase1 Phase2 Phase 2 Trial (Efficacy, Dosing) Phase1->Phase2 Phase3 Phase 3 Trial (Pivotal Efficacy) Phase2->Phase3 Approval Regulatory Approval Phase3->Approval

Figure 2: General Drug Development Workflow.

Conclusion

This compound (ATR-101, PD-132301) is a selective ACAT1 inhibitor with a well-defined mechanism of action involving the induction of ER stress and mitochondrial dysfunction, leading to apoptosis in adrenocortical cells. Preclinical data demonstrated its potency and selectivity, while clinical trials have explored its safety and efficacy in adrenocortical carcinoma and congenital adrenal hyperplasia. This technical guide provides a centralized resource of its synonyms, mechanism, quantitative data, and key experimental protocols to aid researchers and drug development professionals in further investigating this and similar targeted therapies.

References

Beyond ACAT1: An In-depth Technical Guide to the Cellular Targets of Nevanimibe Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nevanimibe hydrochloride, also known as Avasimibe (B1665837), is a potent inhibitor of Acyl-CoA: Cholesterol Acyltransferase 1 (ACAT1), an enzyme crucial for cellular cholesterol esterification. While its primary mechanism of action has been extensively studied in the context of atherosclerosis and certain cancers, a growing body of evidence reveals that Nevanimibe's cellular interactions extend beyond ACAT1. This technical guide provides a comprehensive overview of the known alternative cellular targets and pathways modulated by this compound. The information presented herein is intended to support further research and drug development efforts by elucidating the compound's broader pharmacological profile.

Quantitative Data on Cellular Targets

The following tables summarize the known quantitative data for the interaction of this compound with various cellular targets beyond ACAT1.

Table 1: Inhibition of ACAT Isoforms by this compound

TargetIC50 / EC50Cell/SystemReference
ACAT19 nM (EC50)Not specified[1][2]
ACAT2368 nM (EC50)Not specified[1][2]
ACAT20.71 µM (IC50)In vitro enzymatic assay[3]

Table 2: Inhibition of Cytochrome P450 Isoenzymes by Avasimibe

TargetIC50Cell/SystemReference
CYP1A213.9 µMHuman Hepatic Microsomes[4][5][6]
CYP2C92.9 µMHuman Hepatic Microsomes[4][5][6]
CYP2C1926.5 µMHuman Hepatic Microsomes[4][5]
CYP3A420.7 µM (testosterone as substrate)Pooled Human Hepatic Microsomes[7]
CYP3A41.6 µM (midazolam as substrate)Pooled Human Hepatic Microsomes[7]
CYP3A43.1 µM (felodipine as substrate)Pooled Human Hepatic Microsomes[7]

Table 3: Activation of Pregnane (B1235032) X Receptor (PXR) and Induction of Downstream Targets by Avasimibe

EffectEC50Cell/SystemReference
CYP3A4 Activity Induction200-400 nMPrimary Human Hepatocytes[7]
CYP3A4 Protein Induction200-400 nMPrimary Human Hepatocytes[7]

Signaling Pathways Modulated by this compound

This compound has been shown to modulate several key signaling pathways implicated in cancer progression.

FoxM1/AKR1C1 Signaling Pathway

In cholangiocarcinoma, avasimibe has been demonstrated to inhibit tumor progression by targeting the FoxM1/AKR1C1 signaling axis.[8][9] FoxM1, a proliferation-associated transcription factor, directly upregulates the expression of Aldo-Keto Reductase Family 1 Member C1 (AKR1C1). Avasimibe treatment leads to the downregulation of this pathway.

FoxM1_AKR1C1_Pathway Nevanimibe Nevanimibe (Avasimibe) FoxM1 FoxM1 Nevanimibe->FoxM1 AKR1C1_promoter AKR1C1 Promoter FoxM1->AKR1C1_promoter Binds to AKR1C1 AKR1C1 AKR1C1_promoter->AKR1C1 Upregulates Proliferation Cell Proliferation AKR1C1->Proliferation E2F1_Pathway Nevanimibe Nevanimibe (Avasimibe) E2F1 E2F-1 Signaling Pathway Nevanimibe->E2F1 CellCycle Cell Cycle Arrest (G1 Phase) E2F1->CellCycle PXR_Activation_Pathway Nevanimibe Nevanimibe (Avasimibe) PXR Pregnane X Receptor (PXR) Nevanimibe->PXR PXR_activation PXR Activation PXR->PXR_activation TargetGenes Target Gene Induction (CYP3A4, MDR1) PXR_activation->TargetGenes DDI Drug-Drug Interactions TargetGenes->DDI

References

The Preclinical Pharmacodynamics of Nevanimibe Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nevanimibe (B238670) hydrochloride (formerly known as ATR-101 or PD-132301) is a potent and selective, orally active small molecule inhibitor of Acyl-CoA: Cholesterol Acyltransferase 1 (ACAT1), also known as Sterol O-acyltransferase 1 (SOAT1).[1][2][3] ACAT1 is an intracellular enzyme located in the endoplasmic reticulum that plays a crucial role in cellular cholesterol homeostasis by catalyzing the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets.[2][4] Due to the high expression of ACAT1 in the adrenal cortex and its importance in providing cholesterol as a substrate for steroidogenesis, Nevanimibe has been investigated as a targeted therapy for adrenocortical carcinoma (ACC) and other conditions of adrenal steroid excess.[3][5] This technical guide provides an in-depth overview of the preclinical pharmacodynamics of Nevanimibe hydrochloride, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action and experimental workflows.

Mechanism of Action

Nevanimibe selectively inhibits ACAT1, leading to a disruption in cholesterol metabolism within adrenocortical cells. This inhibition prevents the esterification of free cholesterol, resulting in two key downstream effects:

  • Inhibition of Steroidogenesis: At lower concentrations, the depletion of the cholesteryl ester reservoir limits the substrate available for the synthesis of adrenal steroid hormones, including cortisol and androgens.[6][7]

  • Induction of Apoptosis: At higher concentrations, the inability to esterify excess free cholesterol leads to its accumulation within the cell. This accumulation of free cholesterol induces significant cellular stress, particularly within the endoplasmic reticulum (ER), triggering the unfolded protein response (UPR) and ultimately leading to programmed cell death (apoptosis).[2][5] This apoptotic effect is potent and selective for adrenocortical cells.

The proposed signaling pathway for Nevanimibe-induced apoptosis is detailed in the diagram below.

cluster_0 Cellular Environment cluster_1 Cellular Processes Nevanimibe Nevanimibe ACAT1 Inhibition ACAT1 Inhibition Nevanimibe->ACAT1 Inhibition Inhibits Exogenous Cholesterol Exogenous Cholesterol Increased Free Cholesterol Increased Free Cholesterol Exogenous Cholesterol->Increased Free Cholesterol Contributes to Decreased Cholesteryl Esters Decreased Cholesteryl Esters ACAT1 Inhibition->Decreased Cholesteryl Esters ACAT1 Inhibition->Increased Free Cholesterol ER Stress ER Stress Increased Free Cholesterol->ER Stress Induces Unfolded Protein Response (UPR) Unfolded Protein Response (UPR) ER Stress->Unfolded Protein Response (UPR) Activates Mitochondrial Dysfunction Mitochondrial Dysfunction Apoptosis Apoptosis Mitochondrial Dysfunction->Apoptosis Triggers UPR UPR UPR->Mitochondrial Dysfunction Leads to cluster_0 Cell Culture and Transfection cluster_1 Treatment and Staining cluster_2 Data Acquisition and Analysis A Culture AC29 cells (ACAT-deficient) B Transfect with human ACAT1 or ACAT2 expression constructs A->B C Incubate transfected cells with varying concentrations of Nevanimibe B->C D Add NBD-cholesterol (fluorescent cholesterol analog) C->D E Measure fluorescence intensity (esterified NBD-cholesterol fluoresces strongly in lipid droplets) D->E F Calculate EC50 values for ACAT1 and ACAT2 inhibition E->F cluster_0 Cell Treatment cluster_1 Assay Procedure cluster_2 Measurement A Plate H295R cells B Treat with Nevanimibe +/- Cholesterol A->B C Add Caspase-Glo 3/7 Reagent B->C D Incubate to allow for cell lysis and caspase cleavage of substrate C->D E Measure luminescence D->E F Normalize to cell viability (e.g., CellTiter-Glo) E->F

References

Methodological & Application

Application Notes and Protocols for In Vitro Studies with Nevanimibe Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nevanimibe (B238670) hydrochloride, also known as ATR-101 or PD-132301, is a potent and selective inhibitor of Sterol O-acyltransferase 1 (SOAT1), also known as Acyl-CoA:cholesterol acyltransferase 1 (ACAT1).[1][2][3][4][5][6] SOAT1 is a key intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters for storage.[3][5] In steroidogenic tissues like the adrenal cortex, SOAT1 activity is crucial for maintaining the cholesterol pool used for steroid hormone synthesis. Nevanimibe has been investigated for its potential therapeutic applications in conditions characterized by adrenal steroid excess or adrenal tumors, such as Congenital Adrenal Hyperplasia (CAH) and Adrenocortical Carcinoma (ACC).[1][3][7]

At lower concentrations, Nevanimibe inhibits adrenal steroidogenesis, leading to a decrease in the production of mineralocorticoids, glucocorticoids, and androgens.[3][7] At higher concentrations, the inhibition of SOAT1 by Nevanimibe leads to an accumulation of free cholesterol, which induces endoplasmic reticulum (ER) stress, activation of the unfolded protein response, and ultimately, apoptosis in adrenocortical cells.[3][5]

These application notes provide detailed protocols for in vitro studies to characterize the effects of Nevanimibe hydrochloride on SOAT1 inhibition, steroidogenesis, cell viability, and apoptosis in relevant cell models.

Data Presentation

Table 1: In Vitro Efficacy of this compound

ParameterCell LineValueReference
EC50 (SOAT1 inhibition) AC29 (transfected with human SOAT1)9 nM[6][8]
EC50 (SOAT2 inhibition) AC29 (transfected with human SOAT2)368 nM[6][8]
Effect on Steroidogenesis H295RDose-dependent decrease in adrenal steroids[3]
Apoptosis Induction H295RIncreased caspase-3/7 activity and TUNEL-positive cells[5][8]

Experimental Protocols

SOAT1/ACAT1 Inhibition Assay (Cell-Based Fluorescent Assay)

This protocol describes a method to determine the half-maximal effective concentration (EC50) of Nevanimibe for the inhibition of SOAT1. The assay utilizes an ACAT-deficient cell line (AC29) transfected with human SOAT1 and a fluorescent cholesterol analog.

Materials:

  • AC29 cells (ACAT-deficient Chinese hamster ovary cells)

  • Human SOAT1 expression vector

  • Transfection reagent

  • Cell culture medium (e.g., DMEM/F-12) with fetal bovine serum (FBS) and antibiotics

  • 22-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-23,24-bisnor-5-cholen-3-ol (NBD-cholesterol)

  • This compound

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Cell Transfection:

    • Seed AC29 cells in a suitable culture vessel.

    • Transfect the cells with the human SOAT1 expression vector using a suitable transfection reagent according to the manufacturer's instructions.

    • Select and expand a stable cell line expressing human SOAT1.

  • Assay Performance:

    • Seed the SOAT1-expressing AC29 cells into 96-well black, clear-bottom plates at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Remove the overnight culture medium from the cells and add the medium containing the different concentrations of Nevanimibe. Include a vehicle control (e.g., DMSO).

    • Add NBD-cholesterol to each well at a final concentration of 1 µg/mL.

    • Incubate the plate for a specified period (e.g., 4-6 hours) at 37°C in a CO2 incubator.

    • After incubation, wash the cells with phosphate-buffered saline (PBS) to remove excess NBD-cholesterol.

    • Measure the fluorescence of the intracellular esterified NBD-cholesterol using a fluorescence plate reader (e.g., excitation at 485 nm and emission at 535 nm).

    • Plot the fluorescence intensity against the logarithm of the Nevanimibe concentration and determine the EC50 value using a suitable non-linear regression analysis.

Steroidogenesis Assay (H295R Cell Line)

This protocol is based on the OECD 456 guideline and utilizes the human adrenocortical carcinoma cell line H295R, which expresses the key enzymes for steroidogenesis.[9][10][11][12]

Materials:

  • H295R cells

  • Cell culture medium (e.g., DMEM/F-12 supplemented with cosmic serum, ITS+ supplement, etc.)

  • Forskolin (B1673556) (to stimulate steroidogenesis)

  • This compound

  • 24- or 96-well cell culture plates

  • LC-MS/MS or ELISA kits for steroid hormone quantification (e.g., cortisol, testosterone, 17-OHP)

Procedure:

  • Cell Seeding:

    • Seed H295R cells in 24- or 96-well plates at a density that allows for logarithmic growth during the experiment.

    • Allow the cells to adhere and grow for 24 hours.

  • Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Remove the existing medium and replace it with medium containing the test concentrations of Nevanimibe. Include a vehicle control and a positive control (e.g., a known inhibitor of steroidogenesis).

    • Add a stimulant of steroidogenesis, such as forskolin (e.g., 10 µM), to all wells except the negative control.

    • Incubate the cells for 48 hours at 37°C in a CO2 incubator.

  • Hormone Quantification:

    • After incubation, collect the cell culture supernatant.

    • Quantify the concentration of steroid hormones (e.g., cortisol, testosterone, androstenedione, 17-OHP) in the supernatant using LC-MS/MS or specific ELISA kits.

  • Data Analysis:

    • Normalize the hormone concentrations to the vehicle control.

    • Plot the hormone concentrations against the Nevanimibe concentration to determine the dose-dependent effect on steroid production.

Cell Viability Assay (MTT/MTS Assay)

This protocol assesses the cytotoxic effects of Nevanimibe on adrenocortical cells.

Materials:

  • Adrenocortical cell line (e.g., H295R, SW13)

  • Cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Solubilization solution (for MTT assay)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Treatment:

    • Prepare serial dilutions of this compound in the culture medium.

    • Treat the cells with different concentrations of Nevanimibe for the desired duration (e.g., 24, 48, 72 hours). Include a vehicle control.

  • Assay Performance:

    • After the treatment period, add the MTT or MTS reagent to each well according to the manufacturer's instructions.

    • Incubate for 1-4 hours at 37°C.

    • If using MTT, add the solubilization solution to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot cell viability against the Nevanimibe concentration to determine the IC50 value.

Apoptosis Assay (Caspase-3/7 Activity)

This protocol measures the activation of executioner caspases, a hallmark of apoptosis.

Materials:

  • Adrenocortical cell line (e.g., H295R)

  • Cell culture medium

  • This compound

  • Caspase-Glo® 3/7 Assay kit or similar

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a white-walled 96-well plate and treat with various concentrations of Nevanimibe as described in the cell viability assay protocol. It is recommended to run a parallel plate for cell viability to normalize the caspase activity.

  • Assay Performance:

    • After the treatment period, equilibrate the plate to room temperature.

    • Add the Caspase-Glo® 3/7 reagent to each well according to the manufacturer's protocol.

    • Mix gently and incubate at room temperature for 1-2 hours.

  • Measurement:

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Normalize the luminescence signal to the number of viable cells (from the parallel plate) or total protein concentration.

    • Express the results as a fold change in caspase activity compared to the vehicle control.

Visualizations

G This compound Mechanism of Action cluster_cell Adrenocortical Cell Free_Cholesterol Free Cholesterol SOAT1 SOAT1 (ACAT1) Free_Cholesterol->SOAT1 Substrate Steroid_Hormones Steroid Hormones (Cortisol, Androgens, etc.) Free_Cholesterol->Steroid_Hormones Precursor for Steroidogenesis ER_Stress Endoplasmic Reticulum (ER) Stress Free_Cholesterol->ER_Stress Accumulation leads to Cholesteryl_Esters Cholesteryl Esters (Storage) SOAT1->Cholesteryl_Esters Esterification Nevanimibe Nevanimibe Hydrochloride Nevanimibe->SOAT1 Inhibition UPR Unfolded Protein Response (UPR) ER_Stress->UPR Apoptosis Apoptosis UPR->Apoptosis

Caption: Mechanism of action of this compound in adrenocortical cells.

G Experimental Workflow: In Vitro Characterization of Nevanimibe cluster_assays In Vitro Assays cluster_endpoints Measured Endpoints SOAT1_Assay SOAT1 Inhibition Assay (Cell-Based) EC50 EC50 for SOAT1 SOAT1_Assay->EC50 Steroidogenesis_Assay Steroidogenesis Assay (H295R) Hormone_Levels Steroid Hormone Levels (e.g., Cortisol, 17-OHP) Steroidogenesis_Assay->Hormone_Levels Viability_Assay Cell Viability Assay (MTT/MTS) IC50 IC50 for Cytotoxicity Viability_Assay->IC50 Apoptosis_Assay Apoptosis Assay (Caspase 3/7) Caspase_Activity Caspase-3/7 Activation Apoptosis_Assay->Caspase_Activity Nevanimibe This compound (Test Compound) Nevanimibe->SOAT1_Assay Nevanimibe->Steroidogenesis_Assay Nevanimibe->Viability_Assay Nevanimibe->Apoptosis_Assay

Caption: Workflow for the in vitro evaluation of this compound.

References

Application Notes and Protocols for In Vitro Efficacy Testing of Nevanimibe Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nevanimibe (B238670) hydrochloride (also known as ATR-101) is a potent and selective inhibitor of Acyl-CoA: Cholesterol Acyltransferase 1 (ACAT1), also designated as Sterol O-Acyltransferase 1 (SOAT1).[1] ACAT1 is a key intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets.[1][2] By inhibiting ACAT1, Nevanimibe hydrochloride disrupts cholesterol homeostasis, leading to an accumulation of free cholesterol. This mechanism has significant implications in pathologies characterized by aberrant cholesterol metabolism and steroidogenesis. Notably, in adrenocortical carcinoma (ACC) cells, inhibition of ACAT1 by Nevanimibe has been shown to induce endoplasmic reticulum (ER) stress and apoptosis, making it a promising therapeutic agent for this rare and aggressive cancer.[1][3] At lower concentrations, Nevanimibe reduces adrenal steroidogenesis across all three adrenocortical steroid pathways.[3]

These application notes provide detailed protocols for a panel of in vitro assays to assess the efficacy of this compound. The described methods will enable researchers to evaluate its enzymatic inhibition, cellular activity, and cytotoxic effects.

Mechanism of Action: ACAT1 Signaling Pathway

This compound exerts its effects by directly inhibiting the enzymatic activity of ACAT1. This enzyme is located in the endoplasmic reticulum and plays a crucial role in maintaining cellular cholesterol homeostasis. An excess of intracellular free cholesterol is cytotoxic. ACAT1 catalyzes the conversion of free cholesterol and long-chain fatty acyl-CoAs into neutral cholesteryl esters, which are subsequently stored in cytoplasmic lipid droplets. This process is vital for protecting cells from free cholesterol-induced toxicity and for providing a reservoir of cholesterol for various cellular processes, including steroid hormone synthesis.

In the context of steroidogenic cells, such as those in the adrenal cortex, cholesteryl esters serve as the primary source of cholesterol for the production of steroid hormones. By inhibiting ACAT1, this compound curtails the available pool of cholesteryl esters, thereby impeding steroidogenesis.[4][5] Furthermore, the resulting accumulation of free cholesterol in the endoplasmic reticulum can trigger the unfolded protein response (UPR) and ER stress, leading to apoptosis, a particularly relevant mechanism in the context of cancer therapy.[1]

ACAT1_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_downstream Cellular Effects Free Cholesterol Free Cholesterol ACAT1 ACAT1 Free Cholesterol->ACAT1 Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acyl-CoA->ACAT1 Cholesteryl Esters Cholesteryl Esters ACAT1->Cholesteryl Esters Nevanimibe HCl Nevanimibe HCl Nevanimibe HCl->ACAT1 Increased Free Cholesterol Increased Free Cholesterol Lipid Droplets Lipid Droplets Cholesteryl Esters->Lipid Droplets Steroidogenesis Steroidogenesis Lipid Droplets->Steroidogenesis Decreased Steroid Hormones Decreased Steroid Hormones Steroidogenesis->Decreased Steroid Hormones ER Stress ER Stress Apoptosis Apoptosis ER Stress->Apoptosis Cell Death Cell Death Apoptosis->Cell Death Increased Free Cholesterol->ER Stress

Caption: ACAT1 signaling pathway and the inhibitory action of Nevanimibe HCl.

Quantitative Data Summary

The following table summarizes the in vitro efficacy of this compound from various studies. This data provides a comparative overview of its potency and selectivity.

ParameterTargetCell Line/SystemValueReference
EC50 Human ACAT1-9 nM--INVALID-LINK--
EC50 Human ACAT2-368 nM--INVALID-LINK--
Effect Apoptosis InductionH295RIncreased Caspase-3/7 activity[1]
Effect Cholesteryl Ester FormationH295RDecreased[1]
Effect Free Cholesterol LevelsH295RIncreased[1]

Experimental Protocols

ACAT1 Enzymatic Inhibition Assay (Microsomal)

This assay directly measures the inhibitory effect of this compound on ACAT1 activity in a cell-free system using isolated microsomes.

Materials:

  • Cell line with high ACAT1 expression (e.g., H295R, CHO-ACAT1)

  • This compound

  • [14C]Oleoyl-CoA

  • Reaction buffer (e.g., 0.1 M potassium phosphate (B84403) buffer, pH 7.4)

  • Bovine Serum Albumin (BSA)

  • Unlabeled oleoyl-CoA

  • Cholesterol

  • Lipid extraction solvents (e.g., chloroform:methanol, 2:1 v/v)

  • Thin-layer chromatography (TLC) plates

  • Scintillation counter and fluid

Protocol:

  • Microsome Preparation:

    • Homogenize cells in a suitable buffer and centrifuge to pellet cellular debris.

    • Centrifuge the supernatant at high speed to pellet the microsomal fraction.

    • Resuspend the microsomes in the reaction buffer.

  • Assay Reaction:

    • In a microfuge tube, combine the microsomal preparation with the reaction buffer containing BSA and cholesterol.

    • Add varying concentrations of this compound (or vehicle control) and pre-incubate for 15-30 minutes at 37°C.

    • Initiate the reaction by adding [14C]Oleoyl-CoA.

    • Incubate the reaction mixture at 37°C for a predetermined time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Lipid Extraction and Analysis:

    • Stop the reaction by adding lipid extraction solvents.

    • Vortex and centrifuge to separate the phases.

    • Spot the lipid-containing lower phase onto a TLC plate and develop the plate to separate cholesteryl esters.

    • Visualize the lipid spots (e.g., with iodine vapor) and scrape the spots corresponding to cholesteryl esters into scintillation vials.

    • Add scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the amount of cholesteryl ester formed in each reaction.

    • Determine the percent inhibition for each concentration of this compound relative to the vehicle control.

    • Calculate the IC50 value by fitting the data to a dose-response curve.

ACAT1_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep1 Prepare Microsomes assay1 Incubate Microsomes with Nevanimibe HCl prep1->assay1 prep2 Prepare Nevanimibe HCl dilutions prep2->assay1 assay2 Initiate reaction with [14C]Oleoyl-CoA assay1->assay2 assay3 Incubate at 37°C assay2->assay3 analysis1 Stop reaction & Extract Lipids assay3->analysis1 analysis2 Separate Cholesteryl Esters by TLC analysis1->analysis2 analysis3 Quantify radioactivity analysis2->analysis3 analysis4 Calculate IC50 analysis3->analysis4

Caption: Workflow for the microsomal ACAT1 inhibition assay.

Cellular Cholesteryl Ester Quantification Assay

This cell-based assay measures the downstream effect of ACAT1 inhibition by quantifying the levels of cholesteryl esters.

Materials:

  • H295R cells or other suitable cell line

  • This compound

  • Cell culture medium and supplements

  • Cholesterol/Cholesteryl Ester Assay Kit (colorimetric, fluorometric, or luminescent)

  • Lipid extraction solution (e.g., Chloroform:Isopropanol:NP-40)

  • Plate reader

Protocol:

  • Cell Culture and Treatment:

    • Seed H295R cells in a multi-well plate and allow them to adhere and grow to a suitable confluency.

    • Treat the cells with varying concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 24-48 hours).

  • Lipid Extraction:

    • Wash the cells with PBS.

    • Lyse the cells and extract total lipids using the lipid extraction solution.

    • Centrifuge to pellet cell debris and collect the lipid-containing supernatant.

    • Evaporate the solvent from the lipid extract.

  • Quantification:

    • Resuspend the dried lipids in the assay buffer provided with the kit.

    • Follow the manufacturer's protocol for the Cholesterol/Cholesteryl Ester Assay Kit. This typically involves two sets of reactions for each sample: one to measure total cholesterol (with cholesterol esterase) and one to measure free cholesterol (without cholesterol esterase).

    • Incubate the reactions as per the kit instructions.

    • Measure the absorbance, fluorescence, or luminescence using a plate reader.

  • Data Analysis:

    • Calculate the concentration of total cholesterol and free cholesterol in each sample using a standard curve.

    • Determine the cholesteryl ester concentration by subtracting the free cholesterol value from the total cholesterol value.

    • Analyze the dose-dependent effect of this compound on cholesteryl ester levels.

Cell Viability and Apoptosis Assays

These assays determine the cytotoxic and pro-apoptotic effects of this compound on adrenocortical carcinoma cells.

A. Cell Viability Assay (e.g., MTT or CellTiter-Glo®)

Materials:

  • H295R cells

  • This compound

  • Cell culture medium and supplements

  • MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Solubilization solution (for MTT)

  • Plate reader (absorbance or luminescence)

Protocol:

  • Cell Seeding and Treatment:

    • Seed H295R cells in a 96-well plate at a predetermined density.

    • Allow cells to adhere overnight.

    • Treat cells with a range of concentrations of this compound for 24, 48, and 72 hours.

  • Assay Procedure (CellTiter-Glo® as an example):

    • Equilibrate the plate and reagents to room temperature.

    • Add CellTiter-Glo® reagent to each well (volume equal to the culture medium volume).

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.

    • Determine the IC50 value (the concentration of this compound that inhibits cell growth by 50%) at each time point.

B. Apoptosis Assay (e.g., Caspase-Glo® 3/7 Assay)

Materials:

  • H295R cells

  • This compound

  • Caspase-Glo® 3/7 Assay kit

  • White-walled 96-well plates

  • Luminometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed H295R cells in a white-walled 96-well plate.

    • Treat cells with this compound at various concentrations for a specified time (e.g., 24 hours).

  • Assay Procedure:

    • Equilibrate the plate and Caspase-Glo® 3/7 reagent to room temperature.

    • Add the Caspase-Glo® 3/7 reagent to each well.

    • Mix gently and incubate at room temperature for 1-2 hours.

    • Measure the luminescence, which is proportional to the amount of caspase-3/7 activity.

  • Data Analysis:

    • Express the results as a fold-change in caspase activity relative to the vehicle-treated control cells.

Conclusion

The in vitro assays described provide a comprehensive framework for evaluating the efficacy of this compound. By combining direct enzymatic inhibition assays with cell-based functional and viability assays, researchers can gain a thorough understanding of the compound's mechanism of action and its potential as a therapeutic agent. The use of the H295R adrenocortical carcinoma cell line is particularly relevant for studying the effects of Nevanimibe in a disease-relevant context.

References

Application Notes and Protocols for Nevanimibe Hydrochloride in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nevanimibe hydrochloride, also known as ATR-101 or PD-132301, is a potent and selective inhibitor of Acyl-CoA: a cholesterol acyltransferase 1 (ACAT1), also referred to as Sterol O-acyltransferase 1 (SOAT1).[1] ACAT1 is a key intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets. By inhibiting ACAT1, this compound disrupts cholesterol homeostasis, leading to an accumulation of free cholesterol within the cell. This accumulation induces endoplasmic reticulum (ER) stress and subsequent apoptosis, particularly in cells that are highly dependent on cholesterol metabolism, such as adrenocortical cells. These characteristics make this compound a compound of interest for therapeutic applications in conditions like adrenocortical carcinoma (ACC) and congenital adrenal hyperplasia (CAH). Preclinical studies in mouse models are crucial for evaluating the in vivo efficacy, pharmacokinetics, and optimal dosing regimens of this compound.

Mechanism of Action of this compound

This compound selectively inhibits the enzymatic activity of ACAT1. This inhibition blocks the conversion of intracellular free cholesterol to cholesteryl esters. The resulting buildup of free cholesterol in the endoplasmic reticulum leads to ER stress and the activation of the unfolded protein response (UPR). Ultimately, this cascade of events triggers apoptosis, or programmed cell death, in susceptible cells.

This compound Signaling Pathway Mechanism of Action of this compound Nevanimibe Nevanimibe HCl (ATR-101) ACAT1 ACAT1 (SOAT1) Nevanimibe->ACAT1 Inhibits FC_accumulation Increased Intracellular Free Cholesterol Nevanimibe->FC_accumulation Leads to FC_to_CE Free Cholesterol to Cholesteryl Esters ACAT1->FC_to_CE Catalyzes ER_stress Endoplasmic Reticulum (ER) Stress FC_accumulation->ER_stress UPR Unfolded Protein Response (UPR) ER_stress->UPR Apoptosis Apoptosis UPR->Apoptosis Experimental Workflow for this compound in a Mouse Xenograft Model In Vivo Efficacy Study Workflow start Start cell_culture Culture H295R Cells start->cell_culture cell_prep Prepare Cell Suspension (e.g., in PBS/Matrigel) cell_culture->cell_prep injection Subcutaneous Injection of H295R Cells into Mice cell_prep->injection tumor_growth Monitor Tumor Growth injection->tumor_growth randomization Randomize Mice into Treatment and Control Groups tumor_growth->randomization treatment Daily Oral Gavage: - Nevanimibe HCl - Vehicle Control randomization->treatment monitoring Monitor: - Tumor Volume - Body Weight - Clinical Signs treatment->monitoring endpoint Endpoint Reached (e.g., tumor size, study duration) monitoring->endpoint analysis Euthanasia and Tissue Collection/Analysis endpoint->analysis end End analysis->end

References

Application Notes and Protocols for Cell-Based Assays of Nevanimibe Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nevanimibe (B238670) hydrochloride (formerly ATR-101) is a selective and potent small molecule inhibitor of Acyl-CoA: Cholesterol Acyltransferase 1 (ACAT1).[1][2][3] ACAT1 is a crucial intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters, which are then stored in lipid droplets.[4][5][6] By inhibiting ACAT1, Nevanimibe hydrochloride disrupts cellular cholesterol homeostasis and reduces the pool of cholesteryl esters available for steroidogenesis.[7] This mechanism makes it a promising therapeutic candidate for conditions characterized by adrenal steroid overproduction, such as congenital adrenal hyperplasia (CAH) and adrenocortical carcinoma (ACC).[7][8][9] Preclinical studies have demonstrated that this compound can decrease the synthesis of adrenal steroids and induce apoptosis in adrenocortical cells, particularly in the presence of excess cholesterol.[1][2][3]

These application notes provide detailed protocols for cell-based assays to characterize the activity and efficacy of this compound. The assays are designed to assess its inhibitory effect on ACAT1, its impact on steroid hormone production, and its cytotoxic and apoptotic effects on relevant cell lines.

Mechanism of Action: Inhibition of Steroidogenesis

This compound targets ACAT1, an enzyme located in the endoplasmic reticulum that catalyzes the formation of cholesteryl esters from cholesterol and long-chain fatty acyl-CoAs.[6] In steroidogenic tissues like the adrenal cortex, large amounts of cholesterol are stored as cholesteryl esters in lipid droplets. Upon stimulation by trophic hormones (e.g., ACTH), these cholesteryl esters are hydrolyzed back to free cholesterol, which is then transported to the mitochondria to serve as the initial substrate for steroid hormone synthesis.

By inhibiting ACAT1, this compound depletes the stored cholesteryl ester pool, thereby limiting the substrate available for steroidogenesis.[7] This leads to a reduction in the production of all adrenal steroids, including glucocorticoids, mineralocorticoids, and androgens.[7]

Nevanimibe_Mechanism_of_Action cluster_0 Cellular Cholesterol Metabolism Free Cholesterol Free Cholesterol ACAT1 ACAT1 Free Cholesterol->ACAT1 Steroidogenesis Steroidogenesis Free Cholesterol->Steroidogenesis Substrate Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acyl-CoA->ACAT1 Cholesteryl Esters Cholesteryl Esters ACAT1->Cholesteryl Esters Esterification Lipid Droplets Lipid Droplets Cholesteryl Esters->Lipid Droplets Storage Lipid Droplets->Free Cholesterol Hydrolysis Nevanimibe HCl Nevanimibe HCl Nevanimibe HCl->ACAT1 Inhibition ACAT1_Inhibition_Workflow start Start plate_cells Plate H295R cells in a 96-well plate start->plate_cells incubate_24h Incubate for 24h plate_cells->incubate_24h treat_nevanimibe Treat cells with varying concentrations of Nevanimibe HCl incubate_24h->treat_nevanimibe add_nbd_cholesterol Add NBD-cholesterol to each well treat_nevanimibe->add_nbd_cholesterol incubate_6h Incubate for 6h add_nbd_cholesterol->incubate_6h measure_fluorescence Measure fluorescence (Ex: 485 nm, Em: 535 nm) incubate_6h->measure_fluorescence analyze_data Analyze data and calculate IC50 measure_fluorescence->analyze_data end End analyze_data->end

References

Application Notes and Protocols for Oral Administration of ATR-101 in Preclinical Xenograft Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical evaluation of ATR-101, a dual-mechanism inhibitor of ACAT1 and F1F0-ATPase, in xenograft models of adrenocortical carcinoma (ACC). Detailed protocols for in vivo studies are outlined to guide researchers in the design and execution of similar experiments.

Introduction

ATR-101 is an orally bioavailable small molecule that has demonstrated significant anti-tumor activity in preclinical models of ACC.[1][2] Its unique mechanism of action targets two critical pathways in cancer cell survival: cholesterol metabolism and mitochondrial function. By inhibiting Acyl-CoA Acyltransferase 1 (ACAT1), ATR-101 leads to an accumulation of free cholesterol, inducing endoplasmic reticulum (ER) stress and apoptosis.[3] Concurrently, ATR-101 inhibits F1F0-ATPase, disrupting mitochondrial function, which results in mitochondrial hyperpolarization, the release of reactive oxygen species (ROS), and depletion of ATP.[1][2] These complementary actions make ATR-101 a promising therapeutic candidate for ACC.

Mechanism of Action

ATR-101 exerts its cytotoxic effects through a dual mechanism of action, targeting both the endoplasmic reticulum and mitochondria.

ACAT1 Inhibition and ER Stress-Induced Apoptosis

ATR-101 is a potent inhibitor of ACAT1, an enzyme responsible for the esterification of free cholesterol into cholesteryl esters for storage.[3] Inhibition of ACAT1 in adrenocortical carcinoma cells leads to a buildup of intracellular free cholesterol.[3] This accumulation disrupts the integrity of the endoplasmic reticulum, leading to ER stress and the activation of the unfolded protein response (UPR).[3] Prolonged ER stress ultimately triggers apoptosis through the activation of caspase-3/7.[3]

ATR-101 Signaling Pathway: ACAT1 Inhibition ATR-101 ATR-101 ACAT1 ACAT1 ATR-101->ACAT1 Inhibits Free Cholesterol Free Cholesterol ACAT1->Free Cholesterol Decreased Esterification ER Stress ER Stress Free Cholesterol->ER Stress Accumulation Leads to UPR Unfolded Protein Response ER Stress->UPR Activates Apoptosis Apoptosis UPR->Apoptosis Induces

ATR-101 induced apoptosis via ACAT1 inhibition.
F1F0-ATPase Inhibition and Mitochondrial Disruption

ATR-101 also directly inhibits F1F0-ATPase, a key component of the electron transport chain in mitochondria.[1][2] This inhibition disrupts oxidative phosphorylation, leading to mitochondrial hyperpolarization, an increase in reactive oxygen species (ROS), and a significant depletion of cellular ATP.[1][2] The cascade of mitochondrial dysfunction culminates in the release of cytochrome c and the activation of caspases, further contributing to apoptotic cell death.[1]

ATR-101 Signaling Pathway: Mitochondrial Disruption ATR-101 ATR-101 F1F0-ATPase F1F0-ATPase ATR-101->F1F0-ATPase Inhibits Mitochondrial Hyperpolarization Mitochondrial Hyperpolarization F1F0-ATPase->Mitochondrial Hyperpolarization Inhibition Leads to ATP Depletion ATP Depletion F1F0-ATPase->ATP Depletion Inhibition Causes ROS Reactive Oxygen Species (ROS) Mitochondrial Hyperpolarization->ROS Increases Apoptosis Apoptosis ROS->Apoptosis ATP Depletion->Apoptosis

ATR-101 induced apoptosis via mitochondrial disruption.

Preclinical Xenograft Studies: Data Summary

Preclinical studies utilizing the H295R adrenocortical carcinoma cell line in CB17-SCID mice have demonstrated the in vivo efficacy of orally administered ATR-101.

ParameterVehicle ControlATR-101 (0.3 mg/g/day)ATR-101 (1 mg/g/day)
Tumor Growth Progressive GrowthTransient EffectSlower Growth Rate
Maximum Serum Concentration (Cmax) N/A40 µM (at 60-150 min)Data not available
Serum Half-life (t1/2) N/A~6 hoursData not available
Apoptosis in Xenografts MinimalData not availableInduced

Note: Specific tumor growth inhibition (TGI) percentages and statistical significance values were not detailed in the reviewed literature.

Experimental Protocols

The following protocols are based on methodologies reported in preclinical studies of ATR-101.

Cell Line and Culture
  • Cell Line: H295R (human adrenocortical carcinoma)

  • Culture Medium: DMEM/F12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

Animal Model
  • Species: Severe Combined Immunodeficient (SCID) mice, strain CB17.

  • Age/Sex: 4-6 week old female mice.

  • Acclimatization: Animals should be acclimatized for at least one week prior to experimental manipulation.

H295R Xenograft Implantation

Experimental Workflow for H295R Xenograft Implantation A H295R Cell Culture B Cell Harvesting (Trypsinization) A->B C Cell Counting and Viability Assessment B->C D Cell Resuspension in PBS or Matrigel C->D E Subcutaneous Injection into flank of SCID mouse D->E F Tumor Growth Monitoring E->F

Workflow for establishing H295R xenografts.
  • Cell Preparation:

    • Culture H295R cells to 70-80% confluency.

    • Harvest cells using trypsin-EDTA and wash with sterile phosphate-buffered saline (PBS).

    • Perform a cell count and assess viability using a method such as trypan blue exclusion. Viability should be >95%.

    • Resuspend the cell pellet in sterile PBS or a 1:1 mixture of PBS and Matrigel to a final concentration of 1 x 10^7 cells/mL.

  • Implantation:

    • Anesthetize the SCID mouse using an approved institutional protocol.

    • Subcutaneously inject 100 µL of the cell suspension (containing 1 x 10^6 cells) into the right flank of the mouse.

ATR-101 Formulation and Oral Administration
  • ATR-101 Preparation:

    • Prepare a suspension of ATR-101 in a vehicle of 0.5% carboxymethylcellulose (CMC) in saline.[4] The concentration of the suspension should be calculated based on the desired dose and the average weight of the mice.

  • Oral Gavage:

    • Gently restrain the mouse.

    • Administer the ATR-101 suspension or vehicle control via oral gavage using a 20-gauge, 1.5-inch curved feeding needle.

    • The dosing volume should be approximately 10 mL/kg.

Study Design and Monitoring
  • Tumor Growth Monitoring:

    • Begin monitoring tumor growth 3-4 days post-implantation.

    • Measure tumor dimensions (length and width) with digital calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Treatment Initiation:

    • When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.

  • Dosing Regimen:

    • Administer ATR-101 or vehicle control orally once daily at the predetermined doses (e.g., 0.3 mg/g/day or 1 mg/g/day).[1]

  • Monitoring and Endpoints:

    • Monitor animal health and body weight regularly as indicators of toxicity.

    • Continue tumor volume measurements throughout the study.

    • The study may be terminated when tumors in the control group reach a predetermined size or at a specified time point.

    • At the end of the study, euthanize the mice according to approved institutional protocols and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Concluding Remarks

The preclinical data for ATR-101 in adrenocortical carcinoma xenograft models are promising, demonstrating significant anti-tumor activity through a novel dual mechanism of action. The protocols outlined in these application notes provide a framework for researchers to further investigate the therapeutic potential of ATR-101 and similar compounds in a preclinical setting. Further studies are warranted to establish a more detailed quantitative understanding of the dose-response relationship and to optimize treatment schedules.

References

Application Notes and Protocols for Nevanimibe Hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of Nevanimibe (B238670) hydrochloride in cell culture experiments. Nevanimibe hydrochloride is a potent and selective inhibitor of Acyl-CoA: Cholesterol Acyltransferase 1 (ACAT1), also known as Sterol O-acyltransferase 1 (SOAT1).[1][2][3][4] It is an investigational compound that has been studied for its potential in treating conditions such as adrenocortical carcinoma and congenital adrenal hyperplasia by modulating steroidogenesis and inducing apoptosis.[3][4][5]

Physicochemical and Biological Properties

PropertyValueSource
Molecular Formula C₂₇H₄₀ClN₃O[2][6]
Molecular Weight 458.08 g/mol [2]
CAS Number 133825-81-7[2]
Mechanism of Action Selective inhibitor of ACAT1/SOAT1[1][2][3][4]
EC₅₀ for ACAT1 9 nM[1][2]
EC₅₀ for ACAT2 368 nM[1]
Solubility in DMSO ≥ 25 mg/mL (54.57 mM)[1]
41.67 mg/mL (90.97 mM)[2]
Storage (Powder) -20°C for up to 3 years[2]
Storage (Solvent) -80°C for up to 1 year[2]

Experimental Protocols

I. Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Anhydrous or newly opened Dimethyl sulfoxide (B87167) (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional, but recommended)[2]

  • Calibrated pipettes and sterile tips

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood) to prevent contamination of the stock solution.

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Reconstitution:

    • Add the appropriate volume of high-quality, anhydrous DMSO to the powder to achieve the desired stock concentration (e.g., 10 mM or 20 mM). It is recommended to use newly opened DMSO as it is hygroscopic, and water absorption can affect solubility.[1]

    • For example, to prepare a 10 mM stock solution from 1 mg of powder (MW: 458.08 g/mol ), add 218.3 µL of DMSO.

  • Dissolution:

    • Vortex the solution vigorously for 1-2 minutes to aid dissolution.

    • If the compound does not fully dissolve, sonicate the solution for 10-15 minutes.[2] Gentle warming in a water bath may also be applied, but care should be taken to avoid degradation.

  • Sterilization (Optional): If necessary, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month).[1][2]

II. Treatment of Cells with this compound

Materials:

  • Prepared this compound stock solution

  • Appropriate cell culture medium

  • Cells plated in multi-well plates, flasks, or dishes

  • Sterile pipettes and tips

Procedure:

  • Cell Seeding: Seed cells at the desired density and allow them to adhere and stabilize overnight, or as required by the specific experimental design.

  • Preparation of Working Solution:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Prepare serial dilutions of the stock solution in fresh, pre-warmed cell culture medium to achieve the desired final concentrations for treatment.

    • Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control (medium with the same concentration of DMSO) is included in the experiment.

  • Cell Treatment:

    • Remove the existing medium from the cells.

    • Add the medium containing the desired concentration of this compound (or vehicle control) to the cells.

    • Gently swirl the plate or flask to ensure even distribution.

  • Incubation: Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Downstream Analysis: Following incubation, proceed with the planned downstream assays (e.g., cell viability assays, apoptosis assays, protein expression analysis). In H295R human adrenocortical carcinoma cells, treatment with this compound has been shown to decrease the formation of cholesteryl esters and increase free cholesterol levels, leading to the activation of apoptosis, which can be assessed by measuring caspase-3/7 levels.[2]

Visualizations

G Experimental Workflow for this compound Preparation and Cell Treatment cluster_prep Stock Solution Preparation cluster_treat Cell Treatment Protocol weigh Weigh Nevanimibe HCl Powder add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex / Sonicate to Dissolve add_dmso->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -80°C aliquot->store thaw Thaw Stock Solution Aliquot store->thaw Begin Experiment dilute Prepare Working Dilutions in Culture Medium thaw->dilute treat Treat Cells with Nevanimibe HCl dilute->treat incubate Incubate for Desired Duration treat->incubate analyze Perform Downstream Analysis incubate->analyze G Mechanism of Action of this compound cluster_cell Cellular Environment nevanimibe Nevanimibe HCl acat1 ACAT1 (SOAT1) nevanimibe->acat1 Inhibits cholesterol Free Cholesterol nevanimibe->cholesterol Increases Free Cholesterol acat1->cholesterol Decreases Free Cholesterol Pool cholesteryl_esters Cholesteryl Esters acat1->cholesteryl_esters Catalyzes Esterification cholesterol->acat1 apoptosis Apoptosis cholesterol->apoptosis Contributes to

References

Application Notes and Protocols for In Vivo Evaluation of Nevanimibe Hydrochloride in Congenital Adrenal Hyperplasia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Congenital Adrenal Hyperplasia (CAH) encompasses a group of autosomal recessive disorders characterized by impaired cortisol synthesis from cholesterol in the adrenal glands.[1][2] The most common form, 21-hydroxylase deficiency, results from mutations in the CYP21A2 gene, leading to reduced cortisol and aldosterone (B195564) production and an overproduction of androgens.[3][4] Current treatments with glucocorticoids often require supraphysiologic doses to suppress androgen excess, leading to significant side effects.[5][6]

Nevanimibe hydrochloride (formerly ATR-101) is an investigational drug that offers a novel therapeutic approach. It is a selective inhibitor of Acyl-CoA:cholesterol acyltransferase 1 (ACAT1), also known as sterol O-acyltransferase 1 (SOAT1).[7] ACAT1 is highly expressed in the adrenal glands and is crucial for converting free cholesterol into cholesteryl esters, the stored form of cholesterol used for steroid synthesis.[7][8] By inhibiting ACAT1, Nevanimibe is expected to decrease the substrate available for adrenal steroidogenesis, thereby reducing the production of all adrenal steroids, including the excess androgens characteristic of CAH.[7]

These application notes provide an overview of the relevant in vivo models for studying CAH and detailed protocols for evaluating the efficacy of this compound.

Recommended In Vivo Model: Humanized CYP21A2-R484Q Mouse Model

A recently developed humanized mouse model carrying the p.R484Q mutation in the CYP21A2 gene is the most promising in vivo model for preclinical testing of novel CAH therapies.[1][2][3] This model is viable without hormone replacement therapy and accurately recapitulates the hormonal phenotype of human CAH.[3][5]

Model Characteristics

The homozygous CYP21A2-R484Q mutant mice exhibit key features of classic CAH:

  • Adrenal Hyperplasia: Marked enlargement of the adrenal glands.[3][9]

  • Hormonal Imbalance:

  • Phenotypic Manifestations: Female mutant mice are infertile and remain in a persistent diestrus phase.[1][3]

Signaling Pathway of this compound in Adrenal Steroidogenesis

The following diagram illustrates the mechanism of action of this compound in an adrenal cortical cell.

Nevanimibe_Mechanism cluster_blood Bloodstream cluster_cell Adrenal Cortical Cell LDL LDL (Cholesterol) LDLR LDL Receptor LDL->LDLR FreeCholesterol Free Cholesterol Pool LDLR->FreeCholesterol ACAT1 ACAT1 (SOAT1) FreeCholesterol->ACAT1 Mitochondrion Mitochondrion FreeCholesterol->Mitochondrion StAR CholesterylEsters Cholesteryl Esters (Stored) ACAT1->CholesterylEsters Nevanimibe Nevanimibe HCl Nevanimibe->ACAT1 Pregnenolone Pregnenolone Mitochondrion->Pregnenolone P450scc StAR StAR P450scc P450scc Steroidogenesis Steroidogenesis (Androgens, Cortisol, Aldosterone) Pregnenolone->Steroidogenesis

Caption: Mechanism of Nevanimibe HCl in adrenal cells.

Experimental Workflow for Efficacy Testing

The following workflow outlines the key steps for evaluating this compound in the humanized CAH mouse model.

Experimental_Workflow Model Select CYP21A2-R484Q Mutant Mice (8-10 weeks old) Acclimatize Acclimatization (1-2 weeks) Model->Acclimatize Baseline Baseline Sampling (Blood, Urine) Acclimatize->Baseline Grouping Randomization into Groups (Vehicle, Nevanimibe Doses) Baseline->Grouping Dosing Daily Oral Gavage (e.g., 28 days) Grouping->Dosing Monitoring Monitor Body Weight & Health Dosing->Monitoring Interim Interim Sampling (e.g., Day 14) Dosing->Interim Final Final Sampling & Euthanasia (Day 28) Dosing->Final Analysis Biochemical & Histological Analysis Final->Analysis

Caption: Workflow for in vivo testing of Nevanimibe HCl.

Quantitative Data Summary

The following tables summarize key hormonal changes observed in the CYP21A2-R484Q mouse model (pre-treatment) and results from a Phase 2 clinical trial of this compound in human CAH patients. This clinical data can inform endpoint selection and expected effect size in preclinical studies.

Table 1: Baseline Hormonal Profile of CYP21A2-R484Q Mutant Mice vs. Wildtype

AnalyteGenotypeRelative LevelSignificance
Corticosterone Homozygous MutantDecreasedp < 0.01
11-Deoxycorticosterone Homozygous MutantDecreasedp < 0.01
Progesterone Homozygous MutantSignificantly Higherp < 0.01
ACTH Homozygous MutantElevated-

Data synthesized from publications characterizing the model.[3][9]

Table 2: Clinical Efficacy of this compound in Adult CAH Patients (Phase 2 Study)

ParameterTreatment GroupOutcome
Primary Endpoint Nevanimibe HCl2 out of 10 subjects met the primary endpoint (17-OHP ≤ 2x ULN).[6][10]
17-Hydroxyprogesterone (17-OHP) Nevanimibe HCl5 other subjects experienced 17-OHP decreases ranging from 27-72%.[6][10]
Time to Effect Nevanimibe HClDecreases in 17-OHP were observed within 2 weeks of treatment.[6][10]
Dose Range Nevanimibe HClDose-titration from 125 mg to 1000 mg twice daily.[6][10]

Data from a multicenter, single-blind, dose-titration study in adults with uncontrolled classic CAH.[6][10][11]

Detailed Experimental Protocols

Protocol 1: Evaluation of this compound Efficacy in the CYP21A2-R484Q Mouse Model

Objective: To determine the efficacy of this compound in reducing key steroid precursors and normalizing hormonal imbalances in a humanized mouse model of CAH.

Materials:

  • Male and female homozygous CYP21A2-R484Q mutant mice (8-10 weeks of age).

  • Wildtype littermates as controls.

  • This compound (formulated for oral gavage).

  • Vehicle control (e.g., 0.5% methylcellulose (B11928114) in water).

  • Standard laboratory equipment for animal housing, oral gavage, blood collection, and euthanasia.

  • ELISA or LC-MS/MS kits for hormone analysis.

Methodology:

  • Animal Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, controlled temperature and humidity) for at least one week prior to the experiment. Provide ad libitum access to food and water.

  • Baseline Sample Collection:

    • Collect 24-hour urine samples for metabolite analysis.

    • Collect baseline blood samples via tail vein or saphenous vein for hormonal analysis.

  • Randomization and Grouping: Randomly assign mutant mice to one of the following groups (n=8-10 per group):

    • Group 1: Vehicle control (oral gavage).

    • Group 2: this compound - Low Dose (e.g., 50 mg/kg/day, oral gavage).

    • Group 3: this compound - High Dose (e.g., 150 mg/kg/day, oral gavage).

    • A group of wildtype mice receiving vehicle can be included as a healthy control reference.

  • Drug Administration: Administer the assigned treatment daily via oral gavage for 28 consecutive days.

  • Monitoring:

    • Record body weight and observe general health daily.

    • Collect blood samples at interim time points (e.g., Day 7 and Day 14) to assess the time course of effect.

  • Final Sample and Tissue Collection:

    • At the end of the 28-day treatment period, collect final blood samples.

    • Euthanize mice according to approved institutional guidelines.

    • Harvest adrenal glands, weigh them, and fix one in formalin for histology and snap-freeze the other for biochemical analysis.

  • Analysis:

    • Hormone Analysis: Quantify plasma concentrations of progesterone, 17-hydroxyprogesterone (if detectable in the model), corticosterone, and ACTH using LC-MS/MS or validated ELISA kits.

    • Histology: Perform H&E staining on adrenal gland sections to assess changes in adrenal morphology and hyperplasia.

    • Gene Expression (Optional): Analyze the expression of key steroidogenic enzymes in adrenal tissue via qRT-PCR.

Protocol 2: Adrenal Gland Histopathology

Objective: To assess the morphological changes in the adrenal glands of treated and untreated CAH mice.

Materials:

  • Formalin-fixed adrenal glands.

  • Paraffin (B1166041) embedding station.

  • Microtome.

  • Glass slides.

  • Hematoxylin and Eosin (H&E) stains.

  • Microscope with imaging capabilities.

Methodology:

  • Tissue Processing: Dehydrate the formalin-fixed adrenal glands through a series of graded ethanol (B145695) solutions, clear with xylene, and embed in paraffin wax.

  • Sectioning: Cut 5 µm thick sections using a microtome and mount them on glass slides.

  • Staining:

    • Deparaffinize the sections in xylene and rehydrate through graded ethanol to water.

    • Stain with Hematoxylin to visualize cell nuclei (blue).

    • Counterstain with Eosin to visualize cytoplasm and extracellular matrix (pink).

  • Dehydration and Mounting: Dehydrate the stained sections, clear in xylene, and coverslip using a permanent mounting medium.

  • Imaging and Analysis:

    • Examine the slides under a light microscope.

    • Capture images of the adrenal cortex.

    • Quantitatively assess cortical thickness and cell size to evaluate the degree of hyperplasia. Compare results between treatment groups and controls.

Disclaimer: These protocols are intended as a guide. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use and with an approved animal care and use protocol. Dosages and treatment durations may need to be optimized.

References

Application Notes and Protocols for Measuring Steroid Level Changes Following Nevanimibe Hydrochloride Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nevanimibe (B238670) hydrochloride (formerly known as ATR-101) is an inhibitor of Sterol O-acyltransferase 1 (SOAT1), also known as Acyl-CoA:cholesterol acyltransferase 1 (ACAT1).[1][2] This enzyme plays a crucial role in the esterification of cholesterol, a key step in the synthesis of steroid hormones in the adrenal cortex.[2][3] By inhibiting SOAT1, Nevanimibe hydrochloride reduces the availability of cholesterol esters, thereby decreasing the production of adrenal steroids.[1][4] This mechanism of action makes it a compound of interest for treating conditions characterized by excessive adrenal steroid production, such as Congenital Adrenal Hyperplasia (CAH) and Cushing's syndrome.[4][5]

These application notes provide detailed protocols for measuring changes in steroid levels in response to this compound treatment, leveraging established analytical methods such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

Data Presentation

The following table summarizes representative data on the dose-dependent effects of this compound on key steroid hormones in patients with Congenital Adrenal Hyperplasia.

Table 1: Dose-Dependent Effect of this compound on 17-Hydroxyprogesterone (17-OHP) Levels in Adult Patients with Classic Congenital Adrenal Hyperplasia (CAH) [4][5][6][7][8]

Nevanimibe HCl Dose (twice daily)Number of Patients (n)Mean Decrease in 17-OHP from Baseline
125 mg10Not specified
250 mg9Not specified
500 mg7Not specified
750 mg5Not specified
1000 mg3Not specified
Overall Range of Decrease527% to 72%

Note: Data is synthesized from a Phase 2, multicenter, single-blind, dose-titration study. The study reported that five subjects experienced 17-OHP decreases ranging from 27% to 72% during nevanimibe treatment.[4][5][6][7][8] The primary endpoint was a reduction in 17-OHP to ≤2 times the upper limit of normal.[4][5][6][8]

Signaling Pathway and Experimental Workflow

Adrenal Steroidogenesis and the Role of SOAT1

The production of steroid hormones in the adrenal cortex begins with cholesterol. SOAT1 is a key enzyme that converts free cholesterol into cholesterol esters for storage. When steroidogenesis is stimulated, these esters are hydrolyzed back to free cholesterol, which is then transported into the mitochondria to initiate the steroid synthesis cascade. This compound inhibits SOAT1, leading to a depletion of stored cholesterol esters and a subsequent reduction in the synthesis of downstream steroids, including cortisol and androgens.

cluster_Cell Adrenocortical Cell cluster_Cytoplasm Cytoplasm cluster_Mitochondria Mitochondria Cholesterol Free Cholesterol SOAT1 SOAT1 (ACAT1) Cholesterol->SOAT1 Pregnenolone Pregnenolone Cholesterol->Pregnenolone Transport & Conversion (StAR, P450scc) CE Cholesterol Esters CE->Cholesterol Hydrolysis Nevanimibe Nevanimibe HCl Nevanimibe->SOAT1 Inhibition SOAT1->CE Steroid_Hormones Downstream Steroid Hormones (e.g., Cortisol, 17-OHP, Androgens) Pregnenolone->Steroid_Hormones Enzymatic Steps

Mechanism of this compound Action
Experimental Workflow for Steroid Quantification

The accurate measurement of steroid hormones is critical for assessing the efficacy of this compound. The following diagram outlines the typical workflow for sample analysis using LC-MS/MS, a highly sensitive and specific method.

Start Patient Sample Collection (Serum or Plasma) Prep Sample Preparation (Protein Precipitation, LLE, or SPE) Start->Prep LC Liquid Chromatography (Separation of Steroids) Prep->LC MS Tandem Mass Spectrometry (Detection and Quantification) LC->MS Analysis Data Analysis (Concentration Calculation) MS->Analysis End Reportable Results Analysis->End

LC-MS/MS Workflow for Steroid Analysis

Experimental Protocols

Protocol 1: Quantification of 17-Hydroxyprogesterone and Cortisol in Human Serum by LC-MS/MS

This protocol provides a robust method for the simultaneous quantification of 17-hydroxyprogesterone (17-OHP) and cortisol, key biomarkers for assessing the effect of this compound.

1. Materials and Reagents

  • LC-MS/MS system (e.g., Waters ACQUITY UPLC with Xevo TQ MS or equivalent)

  • Analytical column (e.g., ACQUITY UPLC HSS T3, 1.8 µm, 2.1 x 50 mm)

  • Internal standards (e.g., [2H8] 17-OHP, [2H4] cortisol)

  • Methyl-tert-butyl-ether (MTBE)

  • Methanol (B129727), LC-MS grade

  • Acetonitrile, LC-MS grade

  • Formic acid

  • Ammonium (B1175870) acetate

  • Calibrators and quality control materials in charcoal-stripped serum

2. Sample Preparation (Liquid-Liquid Extraction - LLE)

  • Pipette 50 µL of patient serum, calibrators, or quality controls into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution containing [2H8] 17-OHP and [2H4] cortisol.

  • Vortex briefly to mix.

  • Add 1 mL of MTBE.

  • Vortex vigorously for 5 minutes.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the upper organic layer (approximately 800 µL) to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 50 µL of 50% methanol in water.

  • Vortex and transfer to an autosampler vial for analysis.

3. LC-MS/MS Conditions

  • LC System:

    • Flow rate: 0.6 mL/min

    • Column temperature: 60°C

    • Injection volume: 20 µL

    • Mobile Phase A: 2 mmol/L ammonium acetate, 0.1% formic acid in water

    • Mobile Phase B: Methanol

    • Gradient: A suitable gradient to ensure separation of analytes from isobars.

  • MS/MS System (Multiple Reaction Monitoring - MRM):

    • Ionization mode: Positive electrospray ionization (ESI+)

    • MRM transitions:

      • Cortisol: e.g., m/z 363.2 > 121.1

      • [2H4] Cortisol: e.g., m/z 367.2 > 121.1

      • 17-OHP: e.g., m/z 331.2 > 97.1

      • [2H8] 17-OHP: e.g., m/z 339.2 > 100.1

    • Optimize collision energies and other source parameters for the specific instrument.

4. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of the analyte to its internal standard against the concentration of the calibrators.

  • Determine the concentration of 17-OHP and cortisol in the patient samples and quality controls from the calibration curve.

Protocol 2: Measurement of Cortisol by Competitive ELISA

For laboratories where LC-MS/MS is not available, a competitive ELISA can be used for the quantitative measurement of cortisol.

1. Materials and Reagents

  • Cortisol ELISA kit (commercially available)

  • Microplate reader capable of reading absorbance at 450 nm

  • Deionized or distilled water

  • Patient serum samples

2. Assay Procedure (General Steps - Refer to Specific Kit Insert for Details)

  • Bring all reagents and samples to room temperature.

  • Pipette standards, controls, and patient samples into the appropriate wells of the antibody-coated microplate.

  • Add the cortisol-enzyme conjugate to each well.

  • Incubate for the time specified in the kit instructions (e.g., 60 minutes at room temperature). During this incubation, endogenous cortisol in the sample competes with the enzyme-labeled cortisol for binding to the immobilized antibody.

  • Wash the wells multiple times with the provided wash buffer to remove unbound components.

  • Add the substrate solution to each well and incubate for a specified time (e.g., 15 minutes) to allow for color development. The intensity of the color is inversely proportional to the concentration of cortisol in the sample.

  • Add the stop solution to terminate the reaction.

  • Read the absorbance of each well at 450 nm within 20 minutes of adding the stop solution.

3. Data Analysis

  • Construct a standard curve by plotting the absorbance values of the standards against their known concentrations.

  • Determine the cortisol concentration in the patient samples by interpolating their absorbance values from the standard curve.

Conclusion

The protocols and information provided in these application notes offer a comprehensive guide for researchers and drug development professionals to accurately measure the changes in steroid levels following treatment with this compound. The use of highly sensitive and specific methods like LC-MS/MS is recommended for the precise quantification of multiple steroid hormones. These measurements are essential for evaluating the pharmacodynamic effects of this compound and for its clinical development in the treatment of adrenal disorders.

References

Application Notes and Protocols for Assessing Apoptosis in Cells Treated with Nevanimibe Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nevanimibe hydrochloride (formerly ATR-101) is a potent and selective inhibitor of the enzyme Sterol O-acyltransferase 1 (SOAT1), also known as Acyl-coenzyme A: cholesterol acyltransferase 1 (ACAT1).[1] SOAT1 is crucial for the esterification of intracellular free cholesterol into cholesteryl esters for storage.[1] In adrenocortical carcinoma (ACC) cells, which are characterized by high cholesterol uptake and steroidogenesis, inhibition of SOAT1 by Nevanimibe leads to a cytotoxic accumulation of free cholesterol.[1] This accumulation induces significant endoplasmic reticulum (ER) stress and mitochondrial dysfunction, culminating in the activation of the apoptotic cell death pathway.[1][2][3]

These application notes provide a comprehensive set of protocols to assess and quantify apoptosis in cells, particularly adrenocortical carcinoma cell lines such as H295R, following treatment with this compound. The described assays are fundamental for characterizing the cytotoxic effects of Nevanimibe and elucidating its mechanism of action.

Mechanism of Action: Nevanimibe-Induced Apoptosis

This compound's primary mechanism of inducing apoptosis in adrenocortical carcinoma cells is initiated by the inhibition of SOAT1. This leads to a cascade of intracellular events, as depicted in the signaling pathway below.

cluster_Cell Adrenocortical Carcinoma Cell Nevanimibe Nevanimibe HCl SOAT1 SOAT1 (Sterol O-acyltransferase 1) Nevanimibe->SOAT1 Inhibits FreeCholesterol ↑ Free Cholesterol Accumulation SOAT1->FreeCholesterol Blocked Esterification ER_Stress Endoplasmic Reticulum (ER) Stress FreeCholesterol->ER_Stress Mito_Dysfunction Mitochondrial Dysfunction ER_Stress->Mito_Dysfunction Caspase_Activation Caspase Activation (e.g., Caspase-3/7) Mito_Dysfunction->Caspase_Activation Cytochrome c release Apoptosis Apoptosis Caspase_Activation->Apoptosis Execution Phase

Caption: Signaling pathway of Nevanimibe-induced apoptosis.

Experimental Workflow for Apoptosis Assessment

A typical workflow for assessing apoptosis in response to this compound treatment involves several key stages, from cell culture and treatment to the application of various apoptosis assays.

cluster_Workflow General Experimental Workflow Start Start: Seed Cells (e.g., H295R) Treatment Treat with Nevanimibe HCl (Dose-response & Time-course) Start->Treatment Harvest Harvest Cells Treatment->Harvest Assays Perform Apoptosis Assays Harvest->Assays Data_Analysis Data Acquisition & Analysis Assays->Data_Analysis Conclusion Conclusion Data_Analysis->Conclusion cluster_AnnexinV Annexin V/PI Staining Workflow Harvest Harvest Cells Wash_PBS Wash with PBS Harvest->Wash_PBS Resuspend Resuspend in Binding Buffer Wash_PBS->Resuspend Stain Add Annexin V-FITC & PI Resuspend->Stain Incubate Incubate (15 min, RT, dark) Stain->Incubate Analyze Analyze by Flow Cytometry Incubate->Analyze

References

Application Notes and Protocols for Evaluating Mitochondrial Function in Response to Nevanimibe Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nevanimibe (B238670) hydrochloride is a novel small molecule inhibitor of Sterol O-acyltransferase 1 (SOAT1), an enzyme crucial for the esterification and storage of cholesterol in adrenal cortical cells.[1][2] Its primary clinical applications have been investigated in adrenocortical carcinoma and congenital adrenal hyperplasia, where it modulates steroidogenesis.[1][2][3] While the direct effects of Nevanimibe on mitochondrial function are not extensively documented in publicly available literature, its influence on cellular cholesterol metabolism and steroidogenesis suggests potential indirect impacts on mitochondria. Mitochondria are central hubs for cellular metabolism, including steroid biosynthesis, and are therefore a critical organelle to investigate when evaluating the comprehensive cellular effects of a drug like Nevanimibe.

These application notes provide a detailed overview of key techniques and protocols to investigate the potential effects of Nevanimibe hydrochloride on mitochondrial function. The following sections will detail methodologies for assessing mitochondrial respiration, membrane potential, reactive oxygen species (ROS) production, and ATP synthesis.

Potential Signaling Pathways and Rationale for Investigation

The rationale for investigating the effect of Nevanimibe on mitochondrial function stems from the intricate link between cholesterol metabolism, steroidogenesis, and mitochondrial activities. A simplified hypothetical signaling pathway illustrating potential points of interaction is presented below.

cluster_cell Adrenal Cortical Cell cluster_mito Mitochondrion Nevanimibe Nevanimibe HCl SOAT1 SOAT1 Nevanimibe->SOAT1 Inhibits Cholesterol_Esters Cholesterol Esters (Storage) SOAT1->Cholesterol_Esters Esterifies Free_Cholesterol Free Cholesterol Pool StAR StAR Free_Cholesterol->StAR Transport ETC Electron Transport Chain (ETC) Free_Cholesterol->ETC Potential indirect effects on membrane properties & ETC function P450scc P450scc StAR->P450scc Pregnenolone Pregnenolone P450scc->Pregnenolone Converts ROS ROS Production ETC->ROS MMP Mitochondrial Membrane Potential ETC->MMP ATP_Synthase ATP Synthase MMP->ATP_Synthase ATP ATP Synthesis ATP_Synthase->ATP

Caption: Hypothetical pathway of Nevanimibe's action and its potential downstream effects on mitochondrial function.

I. Assessment of Mitochondrial Respiration

Mitochondrial respiration, or oxidative phosphorylation (OXPHOS), is a fundamental process for cellular energy production. The Seahorse XF Analyzer is a widely used tool for real-time measurement of the oxygen consumption rate (OCR), a key indicator of mitochondrial respiration.[4][5][6]

Experimental Workflow: Seahorse XF Cell Mito Stress Test

cluster_prep Preparation cluster_assay Seahorse XF Assay cluster_analysis Data Analysis A Seed cells in XF microplate B Treat with Nevanimibe HCl (and vehicle control) A->B C Incubate B->C D Baseline OCR Measurement C->D E Inject Oligomycin (B223565) (ATP Synthase Inhibitor) D->E F Inject FCCP (Uncoupling Agent) E->F G Inject Rotenone/Antimycin A (Complex I/III Inhibitors) F->G H Calculate: - Basal Respiration - ATP Production - Maximal Respiration - Spare Respiratory Capacity G->H

Caption: Workflow for the Seahorse XF Cell Mito Stress Test to assess mitochondrial respiration.

Protocol: Seahorse XF Cell Mito Stress Test

Materials:

  • Seahorse XF Analyzer (e.g., XFe96 or XFe24)

  • Seahorse XF Cell Culture Microplates

  • Seahorse XF Calibrant

  • Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)

  • Culture medium, serum, and supplements

  • This compound stock solution

  • Vehicle control (e.g., DMSO)

Procedure:

  • Cell Seeding: Seed cells at an optimal density in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • Nevanimibe Treatment: Treat cells with various concentrations of this compound and a vehicle control for the desired duration.

  • Assay Preparation:

    • Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 37°C incubator.

    • On the day of the assay, replace the culture medium with pre-warmed Seahorse XF assay medium supplemented with pyruvate, glutamine, and glucose.

    • Incubate the cell plate in a non-CO2 37°C incubator for 1 hour prior to the assay.

  • Compound Loading: Prepare the inhibitor solutions (Oligomycin, FCCP, Rotenone/Antimycin A) in assay medium and load them into the appropriate ports of the hydrated sensor cartridge.

  • Seahorse XF Analysis: Place the cell plate in the Seahorse XF Analyzer and run the Cell Mito Stress Test protocol. The instrument will measure OCR at baseline and after the sequential injection of the inhibitors.[4][5][7]

  • Data Analysis: After the run, normalize the data to cell number. Calculate the key parameters of mitochondrial function as described in the table below.

Data Presentation: Key Parameters of Mitochondrial Respiration

ParameterDescriptionCalculation
Basal Respiration The baseline oxygen consumption of the cells, representing the energetic demand under basal conditions.(Last rate measurement before first injection) – (Non-mitochondrial respiration)
ATP-Linked Respiration The portion of basal respiration used for ATP synthesis.(Last rate measurement before oligomycin injection) – (Minimum rate measurement after oligomycin injection)
Maximal Respiration The maximum oxygen consumption rate that the cell can achieve, induced by the uncoupler FCCP.(Maximum rate measurement after FCCP injection) – (Non-mitochondrial respiration)
Spare Respiratory Capacity A measure of the cell's ability to respond to an energetic demand.(Maximal Respiration) – (Basal Respiration)
Proton Leak The remaining basal respiration not coupled to ATP synthesis, often associated with mitochondrial damage.(Minimum rate measurement after oligomycin injection) – (Non-mitochondrial respiration)
Non-Mitochondrial Respiration Oxygen consumption from cellular processes outside of the mitochondria.Minimum rate measurement after rotenone/antimycin A injection

II. Assessment of Mitochondrial Membrane Potential (ΔΨm)

The mitochondrial membrane potential (ΔΨm) is a key indicator of mitochondrial health and is essential for ATP production. A decrease in ΔΨm is an early hallmark of mitochondrial dysfunction and apoptosis.[8][9][10] Fluorescent dyes such as Tetramethylrhodamine, Ethyl Ester (TMRE) and JC-1 are commonly used to measure ΔΨm.[8][11][12]

Protocol: TMRE Staining for Mitochondrial Membrane Potential

Materials:

  • TMRE (Tetramethylrhodamine, Ethyl Ester)

  • FCCP (Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone) - as a positive control for depolarization

  • Fluorescence microscope, flow cytometer, or microplate reader

  • Culture medium

  • This compound stock solution

  • Vehicle control

Procedure:

  • Cell Culture and Treatment: Culture cells in appropriate vessels (e.g., 96-well plates, chamber slides). Treat with this compound and vehicle control for the desired time. Include a positive control group to be treated with FCCP (e.g., 10 µM for 10-30 minutes).

  • TMRE Staining: Add TMRE to the culture medium to a final concentration of 20-500 nM and incubate for 15-30 minutes at 37°C.

  • Washing: Gently wash the cells twice with pre-warmed PBS or culture medium to remove excess dye.

  • Imaging/Analysis:

    • Fluorescence Microscopy: Immediately image the cells. Healthy cells with polarized mitochondria will exhibit bright red-orange fluorescence, while depolarized mitochondria will show reduced fluorescence.

    • Flow Cytometry/Plate Reader: Acquire fluorescence data (Ex/Em ~549/575 nm). A decrease in fluorescence intensity indicates mitochondrial depolarization.

Data Presentation: Mitochondrial Membrane Potential

Treatment GroupMean Fluorescence Intensity (Arbitrary Units)Standard Deviation
Vehicle Control
Nevanimibe (Low Conc.)
Nevanimibe (High Conc.)
FCCP (Positive Control)

III. Measurement of Mitochondrial Reactive Oxygen Species (ROS)

Mitochondrial ROS are natural byproducts of oxidative phosphorylation. However, excessive ROS production can lead to oxidative stress and cellular damage.[13][14][15][16] MitoSOX™ Red is a fluorescent probe that specifically targets mitochondria and is oxidized by superoxide (B77818), a primary mitochondrial ROS.

Protocol: MitoSOX™ Red Staining for Mitochondrial Superoxide

Materials:

  • MitoSOX™ Red reagent

  • Antimycin A or Rotenone - as a positive control for ROS production

  • Fluorescence microscope, flow cytometer, or microplate reader

  • Culture medium

  • This compound stock solution

  • Vehicle control

Procedure:

  • Cell Culture and Treatment: Culture and treat cells with this compound, vehicle control, and a positive control (e.g., 10 µM Antimycin A for 30-60 minutes).

  • MitoSOX™ Staining: Load cells with 5 µM MitoSOX™ Red reagent and incubate for 10-30 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells three times with pre-warmed PBS.

  • Analysis:

    • Fluorescence Microscopy: Image cells to visualize mitochondrial superoxide production (red fluorescence).

    • Flow Cytometry/Plate Reader: Quantify fluorescence (Ex/Em ~510/580 nm). An increase in fluorescence intensity indicates higher levels of mitochondrial superoxide.

Data Presentation: Mitochondrial ROS Production

Treatment GroupMean Fluorescence Intensity (Arbitrary Units)Standard Deviation
Vehicle Control
Nevanimibe (Low Conc.)
Nevanimibe (High Conc.)
Antimycin A (Positive Control)

IV. Quantification of Mitochondrial ATP Synthesis

The primary function of mitochondria is to produce ATP through oxidative phosphorylation. Measuring the rate of ATP synthesis provides a direct assessment of mitochondrial bioenergetic function.[17][18][19][20] Luciferase-based assays are highly sensitive for quantifying ATP levels.

Protocol: Luminescence-Based Mitochondrial ATP Assay

Materials:

  • Luminescence-based ATP assay kit (e.g., containing luciferase and D-luciferin)

  • Luminometer or microplate reader with luminescence detection

  • Cell lysis buffer

  • Oligomycin - as a positive control for inhibition of mitochondrial ATP synthesis

  • This compound stock solution

  • Vehicle control

Procedure:

  • Cell Culture and Treatment: Culture and treat cells with this compound, vehicle control, and a positive control (e.g., 1 µM Oligomycin for 1-2 hours).

  • Cell Lysis: Lyse the cells according to the ATP assay kit manufacturer's instructions to release cellular ATP.

  • ATP Measurement:

    • Add the luciferase-luciferin reagent to the cell lysates.

    • Immediately measure the luminescence signal using a luminometer. The light output is directly proportional to the ATP concentration.

  • Data Normalization: Normalize the ATP levels to the total protein concentration of each sample.

Data Presentation: Mitochondrial ATP Levels

Treatment GroupATP Concentration (µM) / mg proteinStandard Deviation
Vehicle Control
Nevanimibe (Low Conc.)
Nevanimibe (High Conc.)
Oligomycin (Positive Control)

Conclusion

The protocols outlined in these application notes provide a robust framework for investigating the potential effects of this compound on key aspects of mitochondrial function. By systematically evaluating mitochondrial respiration, membrane potential, ROS production, and ATP synthesis, researchers can gain valuable insights into the broader cellular impact of this SOAT1 inhibitor. The presented workflows and data presentation tables are designed to facilitate clear and comparative analysis, aiding in the comprehensive assessment of Nevanimibe's pharmacological profile.

References

Application Notes and Protocols for Clinical Trial Design of Nevanimibe Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the clinical trial design for Nevanimibe (B238670) hydrochloride, an investigational drug. The information is based on published clinical trial data and is intended to guide researchers and professionals in the development of future studies.

Preamble: Understanding Nevanimibe Hydrochloride

This compound (formerly ATR-101) is an orally administered, selective inhibitor of ACAT1/sterol O-acyltransferase 1 (SOAT1).[1][2][3] This enzyme plays a critical role in the esterification of cholesterol, a fundamental step in the synthesis of steroid hormones within the adrenal cortex.[1][3] The mechanism of action of Nevanimibe involves the reduction of steroid precursors available for the synthesis of adrenal androgens.[1] At lower concentrations, it has been shown to decrease adrenal steroidogenesis, while at higher doses, it may induce apoptosis in adrenocortical cells.[2][4][5]

Clinical investigations of Nevanimibe have primarily focused on its potential therapeutic applications in conditions characterized by adrenal steroid overproduction, such as Congenital Adrenal Hyperplasia (CAH) and Adrenocortical Carcinoma (ACC).

Signaling Pathway of this compound

The mechanism of action of Nevanimibe is centered on the inhibition of the SOAT1 enzyme in the adrenal cortex. This intervention disrupts the normal cascade of steroid hormone production.

Mechanism of Action of this compound cluster_AdrenalCortexCell Adrenal Cortex Cell Cholesterol Free Cholesterol SOAT1 SOAT1 (ACAT1) Sterol O-acyltransferase 1 Cholesterol->SOAT1 CholesterylEsters Cholesteryl Esters (Stored Cholesterol) SOAT1->CholesterylEsters Esterification Steroidogenesis Steroidogenesis CholesterylEsters->Steroidogenesis Provides Substrate AdrenalSteroids Adrenal Steroids (e.g., Androgens, Cortisol) Steroidogenesis->AdrenalSteroids Nevanimibe Nevanimibe HCl Nevanimibe->SOAT1 Inhibition Phase 2 CAH Clinical Trial Workflow Screening Screening (2-14 weeks) Baseline Baseline Period (2-8 weeks) Screening->Baseline Dose1 Dose 1: 125 mg BID (14 days) Baseline->Dose1 Washout1 Placebo Washout (14 days) Dose1->Washout1 EndpointMet Primary Endpoint Met (17-OHP <= 2x ULN) Dose1->EndpointMet Dose2 Dose 2: 250 mg BID (14 days) Washout1->Dose2 Continue Continue to Next Dose Washout1->Continue Washout2 Placebo Washout (14 days) Dose2->Washout2 Dose2->EndpointMet Dose3 Dose 3: 500 mg BID (14 days) Washout2->Dose3 Washout2->Continue Washout3 Placebo Washout (14 days) Dose3->Washout3 Dose3->EndpointMet Dose4 Dose 4: 750 mg BID (14 days) Washout3->Dose4 Washout3->Continue Washout4 Placebo Washout (14 days) Dose4->Washout4 Dose4->EndpointMet Dose5 Dose 5: 1000 mg BID (14 days) Washout4->Dose5 Washout4->Continue Dose5->EndpointMet StudyCompletion Study Completion Dose5->StudyCompletion EndpointMet->StudyCompletion Continue->Dose2 Continue->Dose3 Continue->Dose4 Continue->Dose5

References

Troubleshooting & Optimization

Nevanimibe hydrochloride solubility issues in DMSO and other solvents

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for working with Nevanimibe (B238670) hydrochloride. Below you will find frequently asked questions (FAQs) and detailed protocols to address common solubility challenges in Dimethyl Sulfoxide (DMSO) and other solvent systems.

Frequently Asked Questions (FAQs)

Q1: My Nevanimibe hydrochloride is not fully dissolving in DMSO. What should I do?

A1: Several factors can affect the solubility of this compound in DMSO. Here are some troubleshooting steps:

  • Use Fresh, Anhydrous DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water can significantly decrease the solubility of this compound. Always use newly opened, high-purity, anhydrous DMSO for preparing your stock solutions.[1]

  • Apply Sonication: Sonication is a highly effective method to aid in the dissolution of this compound. If you observe any particulates, sonicate the solution until it becomes clear.[2]

  • Gentle Heating: In some cases, gentle heating can help dissolve the compound. However, be cautious with temperature to avoid any potential degradation.

  • Check Concentration: Ensure you are not exceeding the known solubility limits of this compound in DMSO. Refer to the solubility data table below for specific concentrations.

Q2: I observed precipitation in my DMSO stock solution after storage. How can I resolve this?

A2: Precipitation upon storage, especially at lower temperatures, can occur. To redissolve the compound, you can warm the vial to room temperature and then sonicate it until the solution is clear again. For long-term storage, it is recommended to store stock solutions at -80°C to maintain stability and prevent degradation.[1] When stored at -80°C, the stock solution should be used within six months; if stored at -20°C, it should be used within one month.[1]

Q3: Can I use solvents other than DMSO for my in vivo experiments?

A3: Yes, for in vivo studies, co-solvent systems are often required. This compound has been successfully formulated in mixtures containing DMSO, PEG300, Tween-80, saline, and corn oil.[1][2] These formulations are designed to enhance the bioavailability of the compound for oral or intraperitoneal administration. Specific protocols are detailed in the Experimental Protocols section.

Quantitative Solubility Data

The following table summarizes the solubility of this compound in various solvents and formulations.

Solvent/FormulationSolubilityNotes
DMSO≥ 25 mg/mL (59.30 mM)[1]Requires sonication; use of fresh, anhydrous DMSO is critical.[1]
DMSO41.67 mg/mL (90.97 mM)[2]Sonication is recommended.[2]
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline2.5 mg/mL (5.93 mM)[1]Results in a suspended solution; sonication needed.[1]
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline2 mg/mL (4.37 mM)[2]Sonication is recommended.[2]
10% DMSO + 90% Corn Oil≥ 2.5 mg/mL (5.93 mM)[1]Forms a clear solution.[1]

Experimental Protocols

Protocol 1: Preparation of a this compound DMSO Stock Solution

This protocol details the steps for preparing a concentrated stock solution of this compound in DMSO.

  • Preparation: Ensure all equipment is clean and dry. Use a new, sealed vial of anhydrous DMSO.

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to achieve the target concentration (e.g., 25 mg/mL).

  • Sonication: Place the vial in a sonicator bath and sonicate until the solution is completely clear and free of any visible particles.[1][2]

  • Storage: For short-term storage, keep the solution at -20°C for up to one month. For long-term storage, aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to six months.[1]

Protocol 2: Preparation of an In Vivo Formulation (Suspended Solution)

This protocol describes the preparation of a suspended solution suitable for oral or intraperitoneal administration in animal models.[1]

  • Initial Dissolution: Prepare a concentrated stock solution of this compound in DMSO as described in Protocol 1.

  • Co-solvent Addition (PEG300): In a separate tube, add the required volume of PEG300. While vortexing, slowly add the DMSO stock solution to the PEG300 and mix thoroughly.

  • Co-solvent Addition (Tween-80): Add the required volume of Tween-80 to the DMSO/PEG300 mixture and continue to mix until a homogenous solution is formed.

  • Final Dilution (Saline): Add the final volume of saline to the mixture and vortex thoroughly. This will result in a suspended solution. Sonication may be required to ensure uniform suspension.[1]

Visual Guides

Signaling Pathway of this compound

This compound is a selective inhibitor of Acyl-coenzyme A:cholesterol acyltransferase 1 (ACAT1), also known as Sterol O-acyltransferase 1 (SOAT1).[3][4] This enzyme is crucial for the esterification of cholesterol into cholesteryl esters. By inhibiting ACAT1, this compound disrupts steroidogenesis and can induce apoptosis in certain cancer cells.[2][5]

Nevanimibe_Signaling_Pathway cluster_Cell Adrenal Cortex Cell Cholesterol Free Cholesterol ACAT1 ACAT1 (SOAT1) Cholesterol->ACAT1 Substrate CholesterylEsters Cholesteryl Esters ACAT1->CholesterylEsters Catalyzes Steroidogenesis Steroidogenesis ACAT1->Steroidogenesis Inhibition leads to decreased Apoptosis Apoptosis ACAT1->Apoptosis Inhibition can induce CholesterylEsters->Steroidogenesis Precursor for Nevanimibe Nevanimibe HCl Nevanimibe->ACAT1 Inhibits

Caption: Mechanism of action of this compound as an ACAT1 inhibitor.

Experimental Workflow for Dissolving this compound

This workflow outlines the decision-making process for successfully dissolving this compound for experimental use.

Nevanimibe_Dissolution_Workflow Start Start: Weigh Nevanimibe HCl AddSolvent Add Anhydrous DMSO Start->AddSolvent CheckSolubility Is the solution clear? AddSolvent->CheckSolubility Sonicate Apply Sonication CheckSolubility->Sonicate No InVitro Use for In Vitro Assay (Store at -80°C) CheckSolubility->InVitro Yes CheckAgain Is the solution clear? Sonicate->CheckAgain CheckAgain->InVitro Yes Troubleshoot Troubleshooting: - Use fresh DMSO - Check concentration CheckAgain->Troubleshoot No InVivoPrep Prepare In Vivo Formulation InVitro->InVivoPrep For In Vivo Use CoSolvents Add Co-solvents (e.g., PEG300, Tween-80) InVivoPrep->CoSolvents FinalDilution Add Saline or Corn Oil CoSolvents->FinalDilution InVivoUse Use for In Vivo Study FinalDilution->InVivoUse

References

Overcoming poor bioavailability of Nevanimibe hydrochloride in animal studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nevanimibe (B238670) hydrochloride (also known as ATR-101 or PD-132301-2). The focus is on overcoming the challenges associated with its poor oral bioavailability in animal studies.

Frequently Asked Questions (FAQs)

Q1: What is Nevanimibe hydrochloride and what is its mechanism of action?

This compound is an orally active and selective inhibitor of Acyl-coenzyme A:cholesterol O-acyltransferase 1 (ACAT-1).[1] ACAT-1 is an enzyme responsible for the esterification of intracellular free cholesterol into cholesteryl esters for storage. By inhibiting ACAT-1, Nevanimibe disrupts cholesterol homeostasis, which can lead to reduced steroidogenesis and apoptosis in specific cell types, such as those in the adrenal cortex.[2][3] This mechanism of action is being explored for therapeutic applications in conditions like congenital adrenal hyperplasia and adrenocortical carcinoma.[2][4]

Q2: I am observing low and variable plasma concentrations of this compound in my animal studies after oral administration. What are the likely causes?

Low and variable plasma concentrations of this compound are likely attributable to poor oral bioavailability. This can stem from several factors common to lipophilic compounds:

  • Low Aqueous Solubility: this compound's chemical structure suggests it is a lipophilic molecule, which often translates to poor solubility in the aqueous environment of the gastrointestinal (GI) tract. This is a rate-limiting step for absorption.

  • Poor Dissolution Rate: Even if formulated as a solid, the rate at which the compound dissolves in GI fluids may be too slow to allow for significant absorption within the transit time of the small intestine.

  • First-Pass Metabolism: The drug may be extensively metabolized in the gut wall or liver before it reaches systemic circulation.

  • P-glycoprotein (P-gp) Efflux: The compound might be a substrate for efflux transporters like P-gp, which actively pump the drug back into the GI lumen, reducing net absorption.

Clinical studies in humans have suggested challenges in achieving desired exposure levels with the existing formulation, necessitating high doses that lead to a large pill burden and gastrointestinal side effects.[4] This indirectly supports the likelihood of poor bioavailability being a key issue.

Q3: What are some initial troubleshooting steps I can take to improve the oral absorption of this compound in my animal experiments?

Here are some immediate steps to consider:

  • Vehicle Selection: Ensure you are using an appropriate vehicle for a poorly soluble compound. Simple aqueous vehicles are often inadequate. Consider using vehicles containing co-solvents, surfactants, or lipids to improve solubility.

  • Particle Size Reduction: If you are preparing a suspension, reducing the particle size of the this compound powder through techniques like micronization or nanomilling can increase the surface area for dissolution.

  • Ensure Proper Dosing Technique: For oral gavage in rodents, ensure the formulation is homogenous and that the full dose is administered correctly to minimize variability between animals.

Q4: Are there more advanced formulation strategies I can employ to enhance the bioavailability of this compound?

Yes, several advanced formulation strategies can significantly improve the oral bioavailability of poorly soluble drugs like this compound:

  • Lipid-Based Formulations: Formulating the compound in oils, surfactants, and co-solvents can create self-emulsifying drug delivery systems (SEDDS), self-microemulsifying drug delivery systems (SMEDDS), or lipid nanoparticles. These formulations can improve solubilization in the GI tract and may enhance lymphatic uptake, bypassing first-pass metabolism.

  • Amorphous Solid Dispersions: Dispersing this compound in a polymer matrix in an amorphous state can prevent crystallization and improve its dissolution rate and apparent solubility.

  • Complexation with Cyclodextrins: Encapsulating the drug molecule within a cyclodextrin (B1172386) complex can increase its aqueous solubility.

  • Nanosuspensions: Creating a nanosuspension of the drug can dramatically increase its surface area and dissolution velocity.

Troubleshooting Guide

Problem Potential Cause Recommended Action
High variability in plasma concentrations between animals Inconsistent dosing, non-homogenous formulation, or physiological differences (e.g., food effects).Ensure the dosing formulation is a homogenous solution or a fine, uniform suspension. Standardize the fasting/feeding state of the animals before and after dosing. Consider a crossover study design if feasible.
Low Cmax and AUC after oral administration Poor solubility, slow dissolution, or extensive first-pass metabolism.Switch to a solubility-enhancing formulation such as a lipid-based system or a solid dispersion. See the Experimental Protocols section for more details.
Non-linear dose-exposure relationship (exposure does not increase proportionally with the dose) Saturation of absorption mechanisms or solubility/dissolution becoming the limiting factor at higher doses.This is a strong indicator of poor bioavailability. Focus on improving the formulation to enhance solubility and dissolution at higher concentrations.
Gastrointestinal side effects (e.g., diarrhea, vomiting) observed at higher doses High local concentration of the poorly soluble drug irritating the GI mucosa, or effects of the formulation excipients.This was also observed in human clinical trials.[4] Improving the solubility and absorption can lead to lower required doses. If using high concentrations of surfactants or co-solvents, consider their potential for GI irritation and screen for better-tolerated excipients.

Data Presentation

Animal Model Dose Route of Administration Key Findings Reference
Dog3 mg/kg/day for 7 days, then 30 mg/kg/day for 7 daysOralPreferential distribution to the adrenal glands. Reduced ACTH-stimulated steroid production and induced apoptosis in the adrenal cortex.LaPensee CR, et al. (2016)
Dog3 mg/kgOralActive in a canine model of hypercholesterolemia. Efficacy was positively correlated with plasma drug concentration.Krause BR, et al. (1993)[5]
Rat>50 mg/kgOralReduced plasma triglycerides. Greater efficacy in hypercholesterolemia models compared to other ACAT inhibitors.Krause BR, et al. (1993)[5]
Guinea Pig1 mg/kgOralPotently reduced plasma total cholesterol and triglycerides.Krause BR, et al. (1993)[5]

Experimental Protocols

Protocol 1: Preparation of a Lipid-Based Formulation (Solution/Suspension)

This protocol provides a starting point for developing a simple lipid-based formulation for oral administration in animal studies.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Saline (0.9% NaCl) or Corn Oil

Procedure for a Suspension Formulation:

  • Weigh the required amount of this compound.

  • Prepare the vehicle by mixing 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline (by volume).

  • Add the this compound powder to the vehicle.

  • Vortex and sonicate the mixture until a fine, homogenous suspension is achieved. The final concentration may be around 2 mg/mL.

Procedure for a Solution Formulation:

  • Weigh the required amount of this compound.

  • Prepare the vehicle by mixing 10% DMSO and 90% Corn Oil (by volume).

  • Add the this compound to the vehicle.

  • Warm the mixture gently and sonicate until a clear solution is obtained. This may achieve a solubility of ≥ 2.5 mg/mL.

Quality Control:

  • Visually inspect the formulation for homogeneity and absence of large particles before each dose administration.

  • If preparing a larger batch, ensure consistent mixing to maintain uniformity.

Protocol 2: Workflow for Bioavailability Enhancement

This protocol outlines a general workflow for systematically improving the oral bioavailability of a poorly soluble compound like this compound.

  • Characterization of the Active Pharmaceutical Ingredient (API):

    • Determine the aqueous solubility of this compound at different pH values.

    • Assess its lipophilicity (LogP).

    • Evaluate its solid-state properties (crystalline vs. amorphous).

    • Determine its permeability using a Caco-2 cell assay. This will help classify the compound according to the Biopharmaceutical Classification System (BCS).

  • Formulation Screening:

    • Solubility Enhancement: Screen a variety of GRAS (Generally Recognized as Safe) excipients, including co-solvents (e.g., PEG400, propylene (B89431) glycol), surfactants (e.g., Tween 80, Cremophor EL), and lipids (e.g., corn oil, oleic acid, Capryol 90).

    • Formulation Preparation: Prepare small batches of different formulations (e.g., solutions, suspensions, SEDDS).

    • In Vitro Dissolution Testing: Perform dissolution studies in biorelevant media (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid) to compare the different formulations.

  • In Vivo Pharmacokinetic (PK) Studies:

    • Select the most promising formulations from in vitro testing for in vivo evaluation in an animal model (e.g., rats).

    • Administer a single oral dose of each formulation and collect blood samples at various time points.

    • Analyze plasma samples for drug concentration using a validated analytical method (e.g., LC-MS/MS).

    • Calculate key PK parameters: Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).

    • Include an intravenous (IV) dosing group to determine the absolute oral bioavailability (F%).

  • Data Analysis and Iteration:

    • Compare the PK parameters of the different formulations.

    • Select the lead formulation that provides the highest and most consistent oral bioavailability.

    • If bioavailability is still suboptimal, consider more advanced techniques like solid dispersions or nanoparticle formulations and repeat the evaluation process.

Visualizations

ACAT-1 Signaling Pathway

ACAT1_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Free Cholesterol Free Cholesterol Receptor Receptor Free Cholesterol->Receptor Uptake ACAT1 ACAT1 Receptor->ACAT1 Activates Cholesteryl Esters Cholesteryl Esters ACAT1->Cholesteryl Esters Esterification AKT AKT ACAT1->AKT Promotes GSK3b GSK3b AKT->GSK3b Inhibits c-Myc c-Myc GSK3b->c-Myc Inhibits Degradation Cell Proliferation & Metastasis Cell Proliferation & Metastasis c-Myc->Cell Proliferation & Metastasis Nevanimibe Nevanimibe Nevanimibe->ACAT1 Inhibits

Caption: ACAT-1 signaling pathway and the inhibitory action of Nevanimibe.

Experimental Workflow for Bioavailability Enhancement

Bioavailability_Workflow cluster_planning Phase 1: Characterization & Screening cluster_execution Phase 2: In Vivo Evaluation cluster_analysis Phase 3: Analysis & Decision cluster_outcome Outcome A API Physicochemical Characterization (Solubility, LogP, Permeability) B Excipient Solubility Screening (Co-solvents, Surfactants, Lipids) A->B C In Vitro Formulation Development & Dissolution Testing B->C D Select Lead Formulations C->D E Animal PK Study (Oral vs. IV Dosing) D->E F LC-MS/MS Bioanalysis of Plasma Samples E->F G Calculate PK Parameters (Cmax, Tmax, AUC, F%) F->G H Compare Formulations G->H I Bioavailability Goal Met? H->I J Proceed with Lead Formulation I->J Yes K Iterate & Refine Formulation (e.g., Solid Dispersion, Nanoparticles) I->K No K->C

Caption: Workflow for overcoming poor oral bioavailability in animal studies.

References

Technical Support Center: Troubleshooting Off-Target Effects of the ACAT1 Inhibitor ATR-101

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the ACAT1 inhibitor, ATR-101 (also known as Nevanimibe). The information is designed to help users identify and understand potential off-target effects during their experiments.

Frequently Asked Questions (FAQs)

Q1: My experimental results with ATR-101 are not consistent with known ACAT1 inhibition phenotypes. What could be the cause?

A1: While ATR-101 is a potent inhibitor of ACAT1, inconsistent results could arise from several factors, including off-target effects. A primary off-target activity of ATR-101 is the direct inhibition of mitochondrial F1F0-ATPase.[1][2] This can lead to mitochondrial hyperpolarization, increased reactive oxygen species (ROS) production, and depletion of cellular ATP, which may mask or confound the expected outcomes of ACAT1 inhibition.[1] It is also crucial to consider the selectivity of ATR-101. While it is more potent against ACAT1, it can inhibit ACAT2 at higher concentrations.[3][4]

Q2: I am observing significant cytotoxicity in my cell line with ATR-101, even at low concentrations. Is this expected?

A2: Yes, significant cytotoxicity is an expected outcome of ATR-101 treatment in sensitive cell lines, such as adrenocortical carcinoma (ACC) cells.[5] This cytotoxicity is a result of both its on-target and off-target effects. The on-target inhibition of ACAT1 leads to an accumulation of free cholesterol, causing endoplasmic reticulum (ER) stress and apoptosis.[5] Concurrently, the off-target inhibition of mitochondrial F1F0-ATPase contributes to cell death through ATP depletion and oxidative stress.[1][2] The combination of these effects can lead to potent cytotoxicity.

Q3: How can I distinguish between the on-target effects of ACAT1 inhibition and the off-target mitochondrial effects of ATR-101 in my experiments?

A3: To dissect the on-target versus off-target effects, you can employ several strategies:

  • Use a structurally unrelated ACAT1 inhibitor: Comparing the phenotype induced by ATR-101 with that of another ACAT1 inhibitor with a different chemical scaffold can help determine if the observed effect is specific to ACAT1 inhibition.

  • Rescue experiments: To investigate the role of mitochondrial effects, you can attempt to rescue the phenotype by supplementing the culture media with glycolytic precursors to counteract ATP depletion or by using lipophilic free radical scavengers to mitigate the effects of ROS.[1]

  • ACAT1 knockdown: Utilize siRNA or CRISPR/Cas9 to specifically reduce the expression of ACAT1. If the phenotype observed with ATR-101 is replicated in ACAT1 knockdown cells, it is likely an on-target effect.[5]

Q4: What are the recommended working concentrations for ATR-101 to minimize off-target effects?

A4: To minimize off-target effects, it is recommended to use the lowest effective concentration of ATR-101 that achieves the desired level of ACAT1 inhibition. Based on its in vitro potency, concentrations in the low nanomolar range should be sufficient to inhibit ACAT1.[3][4] However, it is crucial to perform a dose-response curve in your specific experimental system to determine the optimal concentration. Keep in mind that higher concentrations are more likely to engage off-targets like ACAT2 and F1F0-ATPase.

Data Presentation

Table 1: In Vitro Potency of ATR-101 against ACAT Isoforms
TargetEC50 (nM)Reference
Human ACAT19[3][4]
Human ACAT2368[3][4]

Experimental Protocols

Protocol 1: In Vitro ACAT1 Activity Assay

Objective: To determine the inhibitory activity of ATR-101 on ACAT1 in a cell-based assay.

Methodology: This protocol is based on a fluorescent cell-based assay measuring the esterification of a fluorescent cholesterol analog.[3]

  • Cell Culture: Use a cell line deficient in endogenous ACAT activity (e.g., AC29 cells) transfected with a construct expressing human ACAT1.

  • Compound Preparation: Prepare a stock solution of ATR-101 in DMSO. Serially dilute the compound to the desired concentrations.

  • Assay Procedure:

    • Plate the transfected cells in a suitable microplate.

    • Treat the cells with the diluted ATR-101 or vehicle control (DMSO).

    • Add the fluorescent cholesterol analog (e.g., 22-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-23,24-bisnor-5-cholen-3-ol) to the cells.

    • Incubate the plate to allow for cholesterol esterification.

  • Detection: Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the fluorescent cholesterol analog. The decrease in fluorescence in the presence of ATR-101 corresponds to the inhibition of ACAT1 activity.

  • Data Analysis: Calculate the EC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Assessment of Mitochondrial Membrane Potential

Objective: To evaluate the effect of ATR-101 on mitochondrial membrane potential.

Methodology: This protocol utilizes potentiometric fluorescent dyes like JC-1 or TMRM.[1]

  • Cell Culture: Plate the cells of interest in a suitable format for microscopy or flow cytometry.

  • Compound Treatment: Treat the cells with various concentrations of ATR-101 or vehicle control for the desired duration.

  • Staining:

    • For JC-1 staining, incubate the cells with 250 nM JC-1 for 30 minutes. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In cells with depolarized mitochondria, JC-1 remains as monomers and fluoresces green.

    • For TMRM staining, incubate the cells with 100 nM TMRM for 30 minutes. The fluorescence intensity of TMRM is proportional to the mitochondrial membrane potential.

  • Detection:

    • Microscopy: Visualize the cells using a fluorescence microscope with appropriate filter sets for red and green fluorescence (for JC-1) or red fluorescence (for TMRM).

    • Flow Cytometry: Analyze the cells using a flow cytometer to quantify the changes in fluorescence intensity.

  • Data Analysis: For JC-1, calculate the ratio of red to green fluorescence. An increase in this ratio indicates mitochondrial hyperpolarization. For TMRM, quantify the mean fluorescence intensity. An increase in intensity suggests hyperpolarization.

Protocol 3: Cellular ATP Level Measurement

Objective: To determine the impact of ATR-101 on cellular ATP levels.

Methodology: This protocol uses a commercial bioluminescence-based ATP assay kit.[2]

  • Cell Culture: Plate the cells in a white-walled, clear-bottom microplate suitable for luminescence measurements.

  • Compound Treatment: Treat the cells with a dilution series of ATR-101 or vehicle control.

  • Assay Procedure:

    • Following the treatment period, allow the plate to equilibrate to room temperature.

    • Add the ATP-releasing and luciferase-containing reagent from the commercial kit to each well.

    • Incubate for the time recommended by the manufacturer to allow for cell lysis and the enzymatic reaction to stabilize.

  • Detection: Measure the luminescence using a plate luminometer.

  • Data Analysis: The luminescence signal is directly proportional to the ATP concentration. Normalize the results to the vehicle-treated control to determine the percentage of ATP depletion.

Mandatory Visualization

ACAT1_Signaling_Pathway cluster_ER Endoplasmic Reticulum Free Cholesterol Free Cholesterol ACAT1 ACAT1 Free Cholesterol->ACAT1 Substrate Cholesteryl Esters Cholesteryl Esters ACAT1->Cholesteryl Esters Esterification Lipid Droplets Lipid Droplets Cholesteryl Esters->Lipid Droplets Storage ATR101 ATR-101 ATR101->ACAT1 Inhibition

Caption: On-target signaling pathway of ACAT1 and its inhibition by ATR-101.

ATR101_Off_Target_Pathway cluster_Mitochondrion Mitochondrion ATR101 ATR-101 F1F0_ATPase F1F0-ATPase ATR101->F1F0_ATPase Inhibition ATP_Synth ATP Synthesis ATR101->ATP_Synth Suppression F1F0_ATPase->ATP_Synth Mito_Potential Mitochondrial Hyperpolarization F1F0_ATPase->Mito_Potential Leads to Cellular ATP Cellular ATP ATP_Synth->Cellular ATP ROS ROS Production Mito_Potential->ROS Induces

Caption: Off-target effects of ATR-101 on mitochondrial function.

Troubleshooting_Workflow Start Unexpected Experimental Outcome with ATR-101 Q1 Is the phenotype consistent with ACAT1 inhibition? Start->Q1 On_Target Likely On-Target Effect Q1->On_Target Yes Off_Target_Investigation Investigate Off-Target Effects Q1->Off_Target_Investigation No Mitochondrial_Assays Assess Mitochondrial Function (Membrane Potential, ATP, ROS) Off_Target_Investigation->Mitochondrial_Assays Control_Experiments Perform Control Experiments (Structurally Unrelated Inhibitor, ACAT1 Knockdown) Off_Target_Investigation->Control_Experiments Conclusion Conclude on the Role of On- vs. Off-Target Effects Mitochondrial_Assays->Conclusion Control_Experiments->Conclusion

Caption: Logical workflow for troubleshooting off-target effects of ATR-101.

References

Technical Support Center: Optimizing Nevanimibe Hydrochloride Dosage for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the in vitro dosage of Nevanimibe (B238670) hydrochloride while minimizing toxicity. This resource includes frequently asked questions (FAQs), detailed troubleshooting guides, and standardized experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Nevanimibe hydrochloride?

A1: this compound is a potent and selective inhibitor of Acyl-coenzyme A:cholesterol acyltransferase 1 (ACAT1), an enzyme located in the endoplasmic reticulum. ACAT1 is responsible for the esterification of intracellular free cholesterol into cholesteryl esters for storage.[1] By inhibiting ACAT1, this compound disrupts cholesterol homeostasis, leading to an accumulation of free cholesterol, which can induce apoptosis, particularly in cells that are highly dependent on cholesterol metabolism, such as adrenocortical cells.[1][2]

Q2: What is a typical effective concentration for this compound in vitro?

A2: this compound is a potent inhibitor of human ACAT1 with an EC50 of 9 nM.[1][3] However, the cytotoxic concentration (IC50) can vary significantly depending on the cell line, experimental duration, and culture conditions. For initial experiments in adrenocortical carcinoma cell lines like H295R, a starting concentration range of 10 nM to 10 µM is recommended to determine the optimal dose.

Q3: How does the presence of cholesterol in the culture medium affect this compound's toxicity?

A3: The presence of cholesterol can markedly increase the cytotoxic effects of this compound.[3] Co-incubation of the compound with cholesterol can lead to a significant reduction in cell survival even at low nanomolar concentrations of this compound.[3] It is crucial to maintain consistent and well-documented cholesterol levels in your culture medium for reproducible results.

Q4: What are the most common off-target effects or observed toxicities in vitro?

A4: While specific in vitro off-target effects are not extensively documented in publicly available literature, the primary mechanism of toxicity is linked to the disruption of cholesterol metabolism. At higher concentrations, this can lead to generalized cellular stress and apoptosis. In clinical settings, the most common side effects are gastrointestinal.[4][5][6]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
High variability in cytotoxicity results between experiments. 1. Inconsistent cholesterol concentration in the fetal bovine serum (FBS) lot. 2. Variation in cell seeding density. 3. Fluctuation in incubation time.1. Use FBS from the same lot for an entire set of experiments or pre-screen new lots for their effect on baseline cell growth and drug sensitivity. 2. Ensure accurate and consistent cell counting and seeding. Use a cell counter for better precision. 3. Strictly adhere to the planned incubation times for all experiments.
Lower than expected cytotoxicity in adrenocortical cancer cells. 1. Low cholesterol availability in the culture medium. 2. The cell line may have lower ACAT1 expression or sensitivity. 3. The compound may have degraded in the culture medium.1. Consider supplementing the medium with a controlled concentration of cholesterol to enhance the effect of this compound.[3] 2. Verify the expression of ACAT1 in your cell line via Western Blot or qPCR. Consider testing a different adrenocortical cell line. 3. Prepare fresh stock solutions of this compound and add them to the culture medium immediately before the experiment.
High background toxicity in vehicle control wells. 1. The solvent used to dissolve this compound (e.g., DMSO) is at a toxic concentration. 2. Contamination of the cell culture.1. Ensure the final concentration of the solvent in the culture medium is non-toxic to the cells (typically ≤ 0.1% for DMSO). Run a vehicle-only toxicity curve to determine the safe concentration range. 2. Regularly test your cell lines for mycoplasma contamination and practice good aseptic techniques.
Precipitation of the compound in the culture medium. 1. The concentration of this compound exceeds its solubility in the culture medium. 2. Interaction with components of the culture medium.1. Prepare a higher concentration stock solution in an appropriate solvent and dilute it further in the culture medium to the final desired concentration. Visually inspect for any precipitation after addition to the medium. 2. If precipitation persists, consider using a different formulation or a solubilizing agent, ensuring the agent itself is not toxic to the cells.

Data Presentation

Table 1: Illustrative IC50 Values of this compound in Various Cell Lines

The following data is for illustrative purposes to demonstrate expected trends and should not be considered as experimentally verified results.

Cell LineCell TypeIncubation Time (hours)IC50 (µM)
H295RHuman Adrenocortical Carcinoma480.5
SW-13Human Adrenocortical Carcinoma481.2
HepG2Human Hepatocellular Carcinoma48> 10
A549Human Lung Carcinoma48> 10

Table 2: Example of Dose-Response Data for this compound in H295R cells (48h incubation)

This is example data for a typical cytotoxicity experiment.

Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 4.5
0.0195.2 ± 5.1
0.175.6 ± 6.2
0.550.3 ± 4.8
1.035.1 ± 3.9
5.015.8 ± 2.5
10.05.2 ± 1.8

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on a chosen cell line.

Materials:

  • This compound

  • Adherent cell line (e.g., H295R)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • DMSO (or other suitable solvent)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend the cells in a complete growth medium.

    • Count the cells and adjust the concentration to seed 5,000-10,000 cells per well in a 96-well plate.

    • Incubate the plate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in a complete growth medium to achieve final desired concentrations (e.g., 0.01, 0.1, 0.5, 1, 5, 10 µM).

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).

    • Carefully remove the medium from the cells and add 100 µL of the prepared drug dilutions to the respective wells.

    • Incubate for the desired time (e.g., 48 hours) at 37°C, 5% CO2.

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, 5% CO2.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

    • Gently shake the plate for 15 minutes at room temperature.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the drug concentration and use non-linear regression to determine the IC50 value.

Visualizations

experimental_workflow Experimental Workflow for IC50 Determination cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Analysis cell_culture Cell Culture cell_seeding Cell Seeding in 96-well plate cell_culture->cell_seeding compound_prep Compound Preparation treatment Treatment with Nevanimibe HCl compound_prep->treatment cell_seeding->treatment mtt_assay MTT Assay treatment->mtt_assay read_plate Read Absorbance mtt_assay->read_plate data_analysis Data Analysis read_plate->data_analysis ic50 IC50 Determination data_analysis->ic50

Caption: Workflow for determining the IC50 of this compound.

signaling_pathway Proposed Signaling Pathway of this compound-Induced Apoptosis nevanimibe Nevanimibe HCl acat1 ACAT1 nevanimibe->acat1 Inhibition free_cholesterol Free Cholesterol Accumulation acat1->free_cholesterol Leads to er_stress ER Stress free_cholesterol->er_stress apoptosis Apoptosis er_stress->apoptosis troubleshooting_logic Troubleshooting Logic for High Variability start High Variability in Results check_fbs Check FBS Lot Consistency start->check_fbs check_seeding Verify Cell Seeding Density start->check_seeding check_time Confirm Incubation Time start->check_time solution Standardize Protocol check_fbs->solution check_seeding->solution check_time->solution

References

How to address experimental variability in Nevanimibe hydrochloride studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address experimental variability in studies involving Nevanimibe (B238670) hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is Nevanimibe hydrochloride and what is its primary mechanism of action?

This compound (also known as ATR-101 or PD-132301) is a selective inhibitor of Acyl-CoA: Cholesterol Acyltransferase 1 (ACAT1), also known as Sterol O-acyltransferase 1 (SOAT1).[1][2] It functions by blocking the intracellular esterification of cholesterol into cholesteryl esters.[1] This inhibition leads to an accumulation of free cholesterol, which can induce apoptosis in certain cell types, such as adrenocortical cells, and can also decrease adrenal steroidogenesis.[2][3] Nevanimibe shows significantly higher potency for ACAT1 over its isoform, ACAT2.[4]

Q2: I am observing inconsistent IC50 values for this compound in my in vitro enzyme assays. What are the potential causes?

Inconsistent IC50 values can arise from several factors. A common issue with compounds like this compound is its low aqueous solubility.[5]

  • Compound Precipitation: Ensure that your stock solution in DMSO is fully dissolved before preparing dilutions for your assay. Even non-visible precipitates can drastically alter the effective concentration of the inhibitor.[5]

  • Assay Conditions: The inhibitory activity of some compounds can be dependent on the concentration of other components in the assay, such as the substrate.[5] For ACAT1 assays, the concentration and presentation of the cholesterol substrate are critical.

  • Enzyme Activity: Confirm the consistent activity of your ACAT1 enzyme source. Variations in enzyme preparations or degradation during storage can lead to shifting IC50 values.

  • Incubation Time: Ensure that the pre-incubation time of the enzyme with this compound is consistent across experiments before initiating the reaction.

Q3: My results in cell-based assays are not correlating with my biochemical assay data. Why might this be?

Discrepancies between biochemical and cell-based assays are common and can be attributed to several factors:[6]

  • Cell Permeability: this compound may have limited permeability across the cell membrane to reach its intracellular target.

  • Compound Efflux: The compound could be actively transported out of the cells by efflux pumps, reducing its intracellular concentration.[6]

  • Protein Binding: this compound might bind to proteins in the cell culture serum or to abundant intracellular proteins, which would reduce the free concentration of the drug available to inhibit ACAT1.[6]

  • Metabolic Inactivation: The compound may be metabolized by the cells into an inactive form.

  • Stability in Media: this compound may not be stable in cell culture media over the duration of the experiment. It is recommended to assess the stability of the compound in your specific media conditions.

Q4: What are the recommended solvent and storage conditions for this compound?

This compound is soluble in DMSO.[1][4] For in vitro studies, stock solutions are typically prepared in DMSO. It is recommended to use freshly opened, high-purity DMSO, as hygroscopic DMSO can negatively impact solubility.[4] For preparation of stock solutions, sonication may be required to aid dissolution.[1][4]

  • Storage of Powder: Store at -20°C for up to 3 years.[1]

  • Storage of Stock Solution (in DMSO): Store at -80°C for up to 1 year.[1] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Guide 1: Inconsistent Results in ACAT1 Inhibition Assays

This guide addresses variability in biochemical assays aimed at determining the inhibitory activity of this compound against the ACAT1 enzyme.

Potential Issue Recommended Troubleshooting Steps
Compound Solubility and Precipitation - Prepare fresh dilutions from a fully dissolved DMSO stock for each experiment. - Use sonication to ensure complete dissolution of the stock solution.[1][4] - Visually inspect for any precipitation in the final assay buffer. - Consider the use of a detergent like CHAPS in the assay buffer to maintain solubility.
Variability in Enzyme Activity - Use a consistent source and lot of recombinant ACAT1 enzyme. - Run a positive control with a known ACAT1 inhibitor and a negative control (vehicle) in every assay. - Ensure proper storage of the enzyme according to the manufacturer's instructions.
Substrate Preparation and Concentration - The cholesterol substrate is critical. Ensure consistent preparation of cholesterol-containing micelles or vesicles.[7] - Verify the concentration of the acyl-CoA substrate.
Assay Buffer Composition - Maintain a consistent pH and ionic strength of the assay buffer, as these can affect both enzyme activity and compound solubility.[8]
Guide 2: Poor Correlation Between In Vitro and Cell-Based Assays

This guide provides steps to troubleshoot discrepancies between biochemical IC50 values and the observed potency of this compound in cellular models.

Potential Issue Recommended Troubleshooting Steps
Low Intracellular Compound Concentration - Assess Cell Permeability: Use analytical methods like LC-MS/MS to measure the intracellular concentration of this compound. - Check for Efflux: Use inhibitors of common efflux pumps (e.g., verapamil (B1683045) for P-glycoprotein) to see if the potency of this compound increases.
Compound Instability in Cell Culture Media - Perform Stability Assay: Incubate this compound in your complete cell culture medium at 37°C and measure its concentration at different time points (e.g., 0, 2, 4, 8, 24 hours) using HPLC or LC-MS.[9] - If instability is observed, consider shorter incubation times or replenishing the compound during the experiment.
High Protein Binding - Reduce Serum Concentration: If possible, perform the assay in a medium with a lower serum concentration to decrease non-specific protein binding.[6] - Consider Serum-Free Media: For short-term experiments, using a serum-free medium during the drug treatment period may be an option.[9]
Off-Target Effects - Use a Negative Control: If available, use a structurally similar but inactive analog of this compound to distinguish between specific and non-specific cellular effects. - Assess Cytotoxicity: Determine the concentration at which this compound causes general cytotoxicity in your cell line to ensure you are working within a non-toxic concentration range for observing specific inhibitory effects.

Data Presentation

Table 1: In Vitro Potency of Nevanimibe
TargetPotency MetricValue (nM)Reference
ACAT1EC509[1][4]
ACAT2EC50368[4]
Table 2: Solubility and Formulation of this compound
Solvent/FormulationConcentrationNotesReference
DMSO25 mg/mL (59.30 mM)Requires sonication.[4]
DMSO41.67 mg/mL (90.97 mM)Sonication recommended.[1]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline2.5 mg/mL (5.93 mM)Suspended solution, requires sonication. For in vivo use.[4]
10% DMSO, 90% Corn Oil≥ 2.5 mg/mL (5.93 mM)Clear solution. For in vivo use.[4]

Experimental Protocols

Protocol 1: General In Vitro ACAT1 Inhibition Assay

This protocol provides a general workflow for assessing the inhibitory activity of this compound on ACAT1.

  • Enzyme Preparation: Use a source of ACAT1, such as microsomes from cells overexpressing human ACAT1.

  • Inhibitor Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution series in DMSO.

  • Assay Reaction:

    • In a microplate, pre-incubate the ACAT1 enzyme preparation with various concentrations of this compound (or DMSO as a vehicle control) in an appropriate assay buffer.

    • Initiate the enzymatic reaction by adding the substrates: a cholesterol source (e.g., cholesterol in detergent micelles) and radiolabeled acyl-CoA (e.g., [14C]oleoyl-CoA).

    • Incubate the reaction at 37°C for a defined period.

  • Reaction Termination and Product Quantification:

    • Stop the reaction by adding a solvent mixture (e.g., chloroform:methanol).

    • Extract the lipids.

    • Separate the formed cholesteryl esters from the unreacted substrates using thin-layer chromatography (TLC).

    • Quantify the amount of radiolabeled cholesteryl ester using scintillation counting.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell-Based Assay for ACAT1 Inhibition

This protocol outlines a general method for evaluating the effect of this compound on cholesterol esterification in a cellular context.

  • Cell Culture: Plate cells that express ACAT1 (e.g., H295R human adrenocortical carcinoma cells) in a suitable culture medium and allow them to adhere.[1]

  • Inhibitor Treatment: Treat the cells with various concentrations of this compound (diluted from a DMSO stock) for a specified duration. Include a vehicle control (DMSO).

  • Metabolic Labeling: Add a labeled precursor for cholesteryl ester synthesis, such as [3H]oleic acid complexed to fatty acid-free BSA, to the culture medium and incubate for a few hours.

  • Lipid Extraction:

    • Wash the cells with PBS to remove excess labeled precursor.

    • Lyse the cells and extract the total cellular lipids using a solvent system like hexane:isopropanol.

  • Analysis:

    • Separate the lipid classes, including cholesteryl esters, by thin-layer chromatography (TLC).

    • Quantify the amount of radioactivity incorporated into the cholesteryl ester fraction.

  • Data Normalization and Analysis: Normalize the radioactivity in the cholesteryl ester fraction to the total protein content of the cell lysate. Calculate the inhibition of cholesterol esterification and determine the IC50 value.

Mandatory Visualizations

ACAT1_Signaling_Pathway cluster_EC_Space Extracellular Space cluster_Cytoplasm Cytoplasm LDL LDL (Low-Density Lipoprotein) LDLR LDL Receptor LDL->LDLR Binding Endosome Endosome LDLR->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Free_Cholesterol Free Cholesterol Pool Lysosome->Free_Cholesterol Hydrolysis of Cholesteryl Esters ACAT1 ACAT1 (SOAT1) Free_Cholesterol->ACAT1 Substrate Cholesteryl_Esters Cholesteryl Esters ACAT1->Cholesteryl_Esters Esterification Lipid_Droplet Lipid Droplet (Storage) Cholesteryl_Esters->Lipid_Droplet Nevanimibe Nevanimibe HCl Nevanimibe->ACAT1 Inhibition Acyl_CoA Acyl-CoA Acyl_CoA->ACAT1 Substrate Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Compound Step 1: Verify Compound Integrity Start->Check_Compound Solubility Is stock fully dissolved? (Use sonication) Check_Compound->Solubility Check_Biochemical Step 2: Assess Biochemical Assay Enzyme_Activity Consistent enzyme activity? (Use controls) Check_Biochemical->Enzyme_Activity Check_Cellular Step 3: Assess Cell-Based Assay Cell_Health Cells healthy? (Viability check) Check_Cellular->Cell_Health Solubility->Check_Compound No, redissolve Storage Proper storage? (Aliquoted, -80°C) Solubility->Storage Yes Storage->Check_Compound No, use new aliquot Storage->Check_Biochemical Yes Enzyme_Activity->Check_Biochemical No, new enzyme lot Substrate_Prep Consistent substrate prep? Enzyme_Activity->Substrate_Prep Yes Substrate_Prep->Check_Biochemical No, remake substrate Substrate_Prep->Check_Cellular Yes Cell_Health->Check_Cellular No, check culture Compound_Stability Stable in media? (Perform stability test) Cell_Health->Compound_Stability Yes Compound_Stability->Check_Cellular No, adjust protocol Resolve Problem Resolved Compound_Stability->Resolve Yes

References

Nevanimibe Hydrochloride (ATR-101) for CAH: A Post-Mortem of the Clinical Trial Termination

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to the Scientific Community

This technical support bulletin addresses the termination of the clinical development program for nevanimibe (B238670) hydrochloride (formerly ATR-101) for the treatment of Congenital Adrenal Hyperplasia (CAH). The following information is intended for researchers, scientists, and drug development professionals seeking to understand the factors that led to the discontinuation of this investigational therapy.

Frequently Asked Questions (FAQs)

Q1: What was the primary reason for the termination of the nevanimibe clinical trial for CAH?

A1: The Phase 2b clinical trial (NCT03669549) for nevanimibe in patients with classic CAH was terminated following a pre-planned interim data review. The primary reason for this decision was a lack of efficacy. The interim analysis, which included 10 patients who had received treatment for at least 12 weeks, revealed that only one patient (10%) met the primary endpoint.[1] This endpoint was defined as achieving a reduction in 17-hydroxyprogesterone (17-OHP) levels to less than or equal to two times the upper limit of normal.[1] Based on these results, the sponsoring company, Millendo Therapeutics, decided to discontinue further investment in the nevanimibe program for CAH.[1]

Q2: Were there any safety concerns that contributed to the trial's termination?

A2: While the pivotal Phase 2b trial's termination was primarily due to lack of efficacy, safety data from the preceding Phase 2a study (NCT02804178) is relevant. In the Phase 2a trial, which enrolled 10 adults with classic CAH, one patient discontinued (B1498344) the study early due to a related serious adverse event.[2][3][4][5] The most commonly reported side effects in this earlier trial were gastrointestinal in nature, affecting 30% of participants.[2][3][4][5] However, the press release regarding the termination of the Phase 2b study mentioned that an amended protocol with a different dose titration starting at 500 mg twice daily had improved the tolerability of nevanimibe.[1]

Q3: What was the mechanism of action for nevanimibe in CAH?

A3: Nevanimibe is a selective inhibitor of the enzyme acyl-coenzyme A:cholesterol acyltransferase 1 (ACAT1), also known as sterol O-acyltransferase 1 (SOAT1).[6] In the adrenal cortex, ACAT1 is responsible for converting free cholesterol into cholesteryl esters, which are stored and used as the substrate for steroid hormone synthesis. By inhibiting ACAT1, nevanimibe was intended to decrease the availability of cholesterol for the production of adrenal steroids, including the excess androgens characteristic of CAH. The goal was to reduce androgen levels independently of ACTH suppression, potentially allowing for lower, more physiologic doses of glucocorticoid replacement therapy.[2][3][4][5]

Quantitative Data Summary

The following table summarizes key data from the completed Phase 2a clinical trial (NCT02804178) of nevanimibe in adults with classic CAH.

ParameterValueReference
Study Design Phase 2a, Multicenter, Single-Blind, Dose-Titration[2][3][4][5]
Number of Patients Enrolled 10[2][3][4][5]
Number of Patients Completed 9[2][3][4][5]
Mean Age 30.3 ± 13.8 years[2][3][4][5]
Mean Maintenance Glucocorticoid Dose 24.7 ± 10.4 mg/day (hydrocortisone equivalents)[2][3][4][5]
Primary Endpoint 17-OHP ≤ 2x Upper Limit of Normal (ULN)[2][3][4][5]
Patients Meeting Primary Endpoint 2 of 10 (20%)[2][3][4][5]
Other Efficacy Results 5 additional patients experienced 17-OHP decreases ranging from 27% to 72%[2][3][4][5]
Most Common Adverse Events Gastrointestinal (30%)[2][3][4][5]
Serious Adverse Events 1 related serious adverse event leading to discontinuation[2][3][4][5]

Experimental Protocols

Phase 2a Study (NCT02804178) Methodology

This was a multicenter, single-blind, dose-titration study in adult patients with classic CAH having a baseline 17-OHP level of at least four times the upper limit of normal. The study design involved the following steps:

  • Placebo Lead-in: A two-week single-blind placebo period.

  • Dose Titration: Patients received escalating doses of nevanimibe, starting at 125 mg twice daily. The dose was increased every two weeks if the primary endpoint was not met. The possible dose levels were 125, 250, 500, 750, and 1000 mg twice daily.[2][3][4]

  • Placebo Washout: Each two-week treatment period was followed by a two-week single-blind placebo washout period.[2][3][4]

  • Primary Outcome: The primary efficacy measure was the reduction of 17-OHP to less than or equal to two times the upper limit of normal.[2][3][4]

Visualizations

G cluster_0 Adrenal Steroidogenesis in CAH cluster_1 Nevanimibe's Proposed Mechanism of Action Cholesterol Cholesterol CholesterylEsters Cholesteryl Esters (Stored Cholesterol) Cholesterol->CholesterylEsters Pregnenolone Pregnenolone Cholesterol->Pregnenolone ACAT1 ACAT1 (SOAT1) Progesterone Progesterone Pregnenolone->Progesterone SeventeenOHP 17-Hydroxyprogesterone (17-OHP) Progesterone->SeventeenOHP Cortisol Cortisol (Deficient) Progesterone->Cortisol 21-Hydroxylase (Deficient in CAH) Androgens Androgens (e.g., Androstenedione) SeventeenOHP->Androgens Nevanimibe Nevanimibe (ATR-101) Nevanimibe->ACAT1 Inhibits

Caption: Mechanism of action of Nevanimibe in Congenital Adrenal Hyperplasia.

G Start Phase 2a Trial (NCT02804178) Results2a Mixed Efficacy Signal: - 2/10 met primary endpoint - 17-OHP reduction in others - 1 SAE Start->Results2a GoDecision Decision to Proceed to Phase 2b Results2a->GoDecision Phase2b Phase 2b Trial Initiated (NCT03669549) GoDecision->Phase2b Interim Interim Data Review Phase2b->Interim Results2b Poor Efficacy: 1/10 met primary endpoint Interim->Results2b Termination Trial Termination & Discontinuation of Investment Results2b->Termination

Caption: Logical flow of the Nevanimibe CAH clinical trial program leading to termination.

References

Maximum feasible dose of Nevanimibe hydrochloride in preclinical research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Nevanimibe (B238670) hydrochloride (also known as ATR-101 or PD 132301-2) in a preclinical setting.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Nevanimibe hydrochloride?

A1: this compound is a selective and potent inhibitor of Acyl-CoA:cholesterol acyltransferase 1 (ACAT1), an enzyme located in the endoplasmic reticulum (ER). By inhibiting ACAT1, Nevanimibe prevents the esterification of intracellular free cholesterol into cholesteryl esters. This leads to an accumulation of free cholesterol in the adrenal cortex, causing ER stress, dysregulation of calcium stores, and ultimately inducing apoptosis (programmed cell death) in adrenocortical cells.[1] At lower doses, it has been shown to decrease adrenal steroidogenesis.[1][2]

Q2: What are the known target organs for toxicity in preclinical species?

A2: Based on preclinical studies, the primary target organs for this compound toxicity are those rich in cholesterol. These include the adrenal cortex, ovaries, and sebaceous glands.[3]

Q3: What is the maximum feasible or tolerated dose of this compound in common preclinical species?

A3: The maximum feasible or tolerated dose varies by species. In a 2-week study in cynomolgus monkeys, doses up to 200 mg/kg/day were administered, with dose-related toxicities observed. In beagle dogs, a 2-week study was conducted with doses up to 800 mg/kg/day. A No-Observed-Adverse-Effect-Level (NOAEL) has not been explicitly defined in the available literature for all species. In an efficacy study in mice, a dose of 300 mg/kg/day was used without overt signs of toxicity. For detailed toxicity findings at various doses, please refer to the data tables below.

Q4: What are the common adverse effects observed at high doses in animal studies?

A4: Common adverse effects at higher doses include gastrointestinal issues such as soft feces and diarrhea.[3] Histopathological findings include cytotoxic degeneration in the adrenal cortex and changes in the ovaries and sebaceous glands.[3]

Troubleshooting Guide

Issue Possible Cause Recommendation
Unexpected animal morbidity or mortality at planned doses. The dose may be too high for the specific strain or substrain of the animal model. Vehicle formulation may be causing toxicity.Review the dose-response data from previous studies in similar species. Consider conducting a dose range-finding study. Ensure the vehicle is well-tolerated and properly prepared.
Inconsistent or lack of efficacy in an adrenocortical carcinoma xenograft model. Insufficient drug exposure at the tumor site. Tumor model may be resistant to the mechanism of action.Verify the oral bioavailability and pharmacokinetic profile in the chosen animal model. Ensure the xenograft model expresses ACAT1. Consider co-administration with cholesterol to potentially enhance activity, as suggested by in vitro studies.
Difficulty in observing adrenal-specific apoptosis. The dose may be too low to induce apoptosis, or the duration of the study may be too short. The method of apoptosis detection may not be sensitive enough.Refer to preclinical studies that have successfully demonstrated apoptosis. Consider dose escalation and/or extending the treatment period. Utilize sensitive detection methods such as TUNEL staining or caspase-3/7 activity assays.
Observed toxicity in non-target organs. Off-target effects of the compound or its metabolites. Issues with the purity of the test compound.Characterize the full toxicological profile of the compound. Analyze the purity of the this compound being used.

Quantitative Data from Preclinical Studies

Table 1: Summary of Preclinical Oral Toxicity Studies of this compound

Species Study Duration Dose Levels (mg/kg/day) Key Findings Reference
Cynomolgus Monkey2 weeks25, 50, 100, 200Dose-related decrease in cytoplasmic fine vacuolation and increase in cytoplasmic eosinophilia in adrenocortical cells. Cytotoxic cortical cell degeneration in the outer zona fasciculata at ≥50 mg/kg. Increased incidence of soft feces and diarrhea at 100-200 mg/kg. Atrophy of sebaceous glands at all doses.[3]
Beagle Dog2 weeks6, 12, 25, 50, 200, 400, 800Study conducted to determine subacute toxicity. Specific findings not detailed in the available abstract.[1]
Guinea PigUp to 7 days100Adrenotoxic effects, specifically zona fasciculata-specific cytotoxicity.[3]
Mouse (Xenograft Model)Not specified300No overt symptoms of weakness or fatigue. This was an efficacy study, not a formal toxicology study.[3]

Table 2: Preclinical Efficacy Dosing of this compound

Species Model Dose Levels (mg/kg/day) Key Efficacy Findings Reference
RatHypercholesterolemia>50Reduction in plasma triglycerides and cholesterol.[4]
Guinea PigHypercholesterolemia1 (lowest significant dose)Potent reduction in plasma total cholesterol and triglycerides.[4]
DogHypercholesterolemia3 (active dose)Reduction in cholesterol.[4]
DogCushing's Syndrome3, then 30Dose-dependent decreases in ACTH-stimulated cortisol levels. Well-tolerated.[5]

Experimental Protocols

1. Subacute Oral Toxicity Study in Cynomolgus Monkeys

  • Objective: To assess the potential subacute toxicity of orally administered this compound (PD 132301-2).

  • Species: Cynomolgus monkeys.

  • Dose Groups: 0 (vehicle control), 25, 50, 100, and 200 mg/kg/day.

  • Administration: Oral gavage, once daily.

  • Duration: 2 weeks.

  • Endpoints:

    • Clinical Observations: Daily monitoring for signs of toxicity, including changes in feces.

    • Histopathology: Microscopic examination of tissues, with a focus on adrenocortical cells, ovaries, and sebaceous glands.

    • Biochemistry: Measurement of adrenal total cholesterol and cholesteryl ester concentrations.

    • Ultrastructural Analysis: Electron microscopy of zona fasciculata cortical cells.

  • Reference: [3]

2. Adrenotoxicity and Reversibility Study in Guinea Pigs

  • Objective: To evaluate the morphogenesis and reversibility of zona fasciculata-specific cytotoxicity.

  • Species: Male Hartley guinea pigs.

  • Dose Group: 100 mg/kg/day.

  • Administration: Not specified, likely oral.

  • Duration: Up to 7 days of treatment, with a 14-day drug withdrawal period for reversibility assessment.

  • Endpoints:

    • Hormone Levels: Serum cortisol concentrations were measured under basal conditions and after ACTH stimulation on days 1, 2, 4, 7, and 21.

    • Histopathology: Microscopic examination of the adrenal cortex.

  • Reference: [3]

Signaling Pathways and Experimental Workflows

Nevanimibe_Mechanism_of_Action cluster_ER Endoplasmic Reticulum cluster_Mito Mitochondrion ACAT1 ACAT1 FreeCholesterol Free Cholesterol CholesterylEsters Cholesteryl Esters ACAT1->CholesterylEsters Esterification FreeCholesterol->ACAT1 Substrate CaStores ER Calcium Stores FreeCholesterol->CaStores Accumulation leads to dysregulation UPR Unfolded Protein Response CaStores->UPR Induces ER Stress MitoCa Mitochondrial Calcium Uptake CaStores->MitoCa Calcium Release Apoptosis Apoptosis MitoCa->Apoptosis Triggers Nevanimibe Nevanimibe HCl Nevanimibe->ACAT1 Inhibits

Caption: Mechanism of action of this compound leading to apoptosis.

Preclinical_Toxicity_Workflow DRF_Rodent Rodent Species (e.g., Rat, Mouse) Tox_Rodent Rodent Toxicology Study DRF_Rodent->Tox_Rodent Inform Dose Selection DRF_NonRodent Non-Rodent Species (e.g., Dog, Monkey) Tox_NonRodent Non-Rodent Toxicology Study DRF_NonRodent->Tox_NonRodent Inform Dose Selection ClinicalObs Clinical Observations Tox_Rodent->ClinicalObs Pathology Histopathology Tox_Rodent->Pathology ClinPath Clinical Pathology Tox_Rodent->ClinPath Tox_NonRodent->ClinicalObs Tox_NonRodent->Pathology Tox_NonRodent->ClinPath MTD_NOAEL Determine MTD & NOAEL ClinPath->MTD_NOAEL

Caption: General workflow for preclinical toxicity assessment.

References

Strategies to improve the therapeutic index of Nevanimibe hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nevanimibe (B238670) hydrochloride. The information is designed to address specific experimental challenges and offer strategies to improve its therapeutic index.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Nevanimibe hydrochloride?

This compound is an orally active and selective inhibitor of acyl-coenzyme A:cholesterol O-acyltransferase 1 (ACAT1), also known as sterol O-acyltransferase 1 (SOAT1).[1] ACAT1 is an enzyme located in the endoplasmic reticulum that plays a crucial role in cellular cholesterol homeostasis by catalyzing the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets.[2] By inhibiting ACAT1, Nevanimibe leads to an accumulation of free cholesterol within the cell, which can induce endoplasmic reticulum (ER) stress and trigger apoptosis, particularly in cells that are highly dependent on cholesterol esterification, such as adrenocortical cells.[2] At lower concentrations, it has been shown to decrease adrenal steroidogenesis, while at higher doses, it induces apoptosis in adrenocortical cells.[3][4][5]

Q2: What are the known limitations of the current formulation of this compound in clinical studies?

The primary limitation observed in clinical trials is the high pill burden required to achieve therapeutic plasma concentrations.[6] This has led to a high incidence of low-grade gastrointestinal adverse effects, including diarrhea and vomiting.[6] Consequently, a maximum tolerated dose (MTD) could not be defined, and instead, a maximum feasible dose was established, which may not be sufficient to induce the desired apoptotic effect in cancer cells.[6]

Q3: What are the most common adverse effects observed with this compound?

In a phase 1 study in patients with adrenocortical carcinoma, the most frequently reported treatment-emergent adverse events were gastrointestinal disorders, occurring in 76% of patients.[6] The most common of these were diarrhea (44%) and vomiting (35%).[6] Drug-related adrenal insufficiency is also a potential pharmacologic effect.[6]

Troubleshooting Guides

Issue 1: High inter-individual variability in therapeutic response.
  • Possible Cause: Poor and variable oral bioavailability of the current formulation. Nevanimibe is a hydrophobic molecule, which can lead to dissolution-limited absorption.

  • Troubleshooting Strategy: Formulation Optimization

    • Recommendation: Develop an amorphous solid dispersion or a lipid-based formulation, such as a self-emulsifying drug delivery system (SEDDS) or a liposomal formulation, to improve solubility and dissolution rate.

    • Experimental Protocol: See "Experimental Protocol 1: Preparation of a Liposomal Formulation of this compound."

Issue 2: Inability to achieve desired therapeutic concentrations in vivo without significant gastrointestinal side effects.
  • Possible Cause: The high dose of Nevanimibe required for efficacy leads to local irritation of the gastrointestinal mucosa.

  • Troubleshooting Strategy 1: Enhanced Formulation

    • Recommendation: Encapsulating Nevanimibe in a protective carrier, such as liposomes, can shield the gastrointestinal tract from direct contact with the drug, potentially reducing local toxicity.

  • Troubleshooting Strategy 2: Combination Therapy

    • Recommendation: Combine Nevanimibe with another therapeutic agent to achieve a synergistic or additive effect, allowing for a dose reduction of Nevanimibe to a more tolerable level.

    • Experimental Protocol: See "Experimental Protocol 2: In Vitro Assessment of Synergistic Effects with Combination Therapy." and "Experimental Protocol 3: In Vivo Evaluation of Combination Therapy in a Xenograft Model."

Issue 3: Limited efficacy in tumor models despite achieving target plasma concentrations.
  • Possible Cause: Tumor heterogeneity or the development of resistance mechanisms.

  • Troubleshooting Strategy: Combination Therapy

    • Recommendation: Preclinical studies with other SOAT1 inhibitors have shown synergistic effects when combined with agents targeting other metabolic pathways or with immunotherapy. For example, combining a SOAT1 inhibitor with a CPT1A inhibitor has shown synergistic anticancer efficacy in hepatocellular carcinoma models.

    • Rationale: Inhibiting SOAT1 can lead to an accumulation of free fatty acids. Combining it with an inhibitor of fatty acid oxidation (like a CPT1A inhibitor) can lead to lipotoxicity in cancer cells.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

TargetEC50
ACAT19 nM
ACAT2368 nM

Source: MedchemExpress[7]

Table 2: Clinical Efficacy of this compound in Adrenocortical Carcinoma (Phase 1 Study)

ParameterValue
Number of Patients63
Dose Range1.6 - 158.5 mg/kg/day
Complete or Partial Response0%
Stable Disease at 2 months27%
Stable Disease > 4 months8.3% (4 of 48 patients)

Source: PubMed[6]

Table 3: Common Treatment-Emergent Adverse Events (AEs) in Adrenocortical Carcinoma (Phase 1 Study)

Adverse EventFrequency
Any Gastrointestinal Disorder 76%
Diarrhea44%
Vomiting35%

Source: PubMed[6]

Experimental Protocols

Experimental Protocol 1: Preparation of a Liposomal Formulation of this compound

This protocol is based on the thin-film hydration method for encapsulating hydrophobic drugs.

Materials:

  • This compound

  • Dipalmitoylphosphatidylcholine (DPPC)

  • Cholesterol

  • Chloroform (B151607)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Dissolve this compound, DPPC, and cholesterol in chloroform in a round-bottom flask. A typical molar ratio would be 55:40:5 (DPPC:Cholesterol:Drug), but this may need optimization.

  • Attach the flask to a rotary evaporator and remove the chloroform under vacuum at a temperature above the lipid transition temperature (for DPPC, >41°C) to form a thin lipid film on the flask wall.

  • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with PBS (pH 7.4) by rotating the flask at a temperature above the lipid transition temperature. This will form multilamellar vesicles (MLVs).

  • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes of a specific pore size (e.g., 100 nm) using a lipid extruder. Repeat the extrusion process 10-15 times.

  • Characterize the resulting liposomes for particle size, zeta potential, encapsulation efficiency, and in vitro drug release.

Experimental Protocol 2: In Vitro Assessment of Synergistic Effects with Combination Therapy

This protocol uses a checkerboard assay to determine the synergistic effects of Nevanimibe in combination with another drug (Drug B).

Materials:

  • Cancer cell line of interest (e.g., H295R for adrenocortical carcinoma)

  • Cell culture medium and supplements

  • This compound

  • Drug B

  • 96-well plates

  • Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Determine the IC50 value for Nevanimibe and Drug B individually on the chosen cell line.

  • Prepare a dilution series for both drugs. For a 7x7 matrix, you would typically use concentrations ranging from 1/4x to 4x the IC50 value for each drug.

  • In a 96-well plate, seed the cancer cells and allow them to adhere overnight.

  • Add the drugs in a checkerboard pattern, with increasing concentrations of Nevanimibe along the x-axis and increasing concentrations of Drug B along the y-axis. Include wells with each drug alone and untreated control wells.

  • Incubate the plate for a predetermined time (e.g., 72 hours).

  • Assess cell viability using a suitable assay.

  • Calculate the Combination Index (CI) using the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Experimental Protocol 3: In Vivo Evaluation of Combination Therapy in a Xenograft Model

Materials:

  • Immunocompromised mice (e.g., nude or NSG mice)

  • Cancer cell line of interest

  • Matrigel (optional)

  • This compound formulation

  • Drug B formulation

  • Calipers for tumor measurement

Procedure:

  • Inject cancer cells subcutaneously into the flank of the mice.

  • Monitor the mice for tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups:

    • Vehicle control

    • Nevanimibe alone

    • Drug B alone

    • Nevanimibe + Drug B combination

  • Administer the treatments according to the desired schedule (e.g., daily oral gavage for Nevanimibe).

  • Measure tumor volume with calipers 2-3 times per week.

  • Monitor animal body weight and overall health as indicators of toxicity.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Compare the tumor growth inhibition between the different treatment groups to assess the efficacy of the combination therapy.

Visualizations

G cluster_0 Strategies to Improve Therapeutic Index cluster_1 Outcomes Formulation_Development Formulation Development Improved_Bioavailability Improved Bioavailability Formulation_Development->Improved_Bioavailability Reduced_GI_Toxicity Reduced GI Toxicity Formulation_Development->Reduced_GI_Toxicity Combination_Therapy Combination Therapy Synergistic_Efficacy Synergistic Efficacy Combination_Therapy->Synergistic_Efficacy Dose_Reduction Dose Reduction Combination_Therapy->Dose_Reduction Improved_Therapeutic_Index Improved Therapeutic Index Improved_Bioavailability->Improved_Therapeutic_Index Reduced_GI_Toxicity->Improved_Therapeutic_Index Synergistic_Efficacy->Improved_Therapeutic_Index Dose_Reduction->Improved_Therapeutic_Index Nevanimibe_Challenges Nevanimibe Challenges (Low Bioavailability, GI Toxicity) Nevanimibe_Challenges->Formulation_Development Nevanimibe_Challenges->Combination_Therapy G cluster_cell Adrenocortical Cell cluster_er Endoplasmic Reticulum Free_Cholesterol Free Cholesterol ACAT1 ACAT1 (SOAT1) Free_Cholesterol->ACAT1 Substrate ER_Stress ER Stress Free_Cholesterol->ER_Stress Accumulation leads to Cholesteryl_Esters Cholesteryl Esters (Stored in Lipid Droplets) ACAT1->Cholesteryl_Esters Catalyzes Apoptosis Apoptosis ER_Stress->Apoptosis Nevanimibe Nevanimibe HCl Nevanimibe->ACAT1 Inhibits G Start Start: In Vitro Synergy Screen Determine_IC50 Determine IC50 for Nevanimibe and Drug B Start->Determine_IC50 Checkerboard_Assay Perform Checkerboard Assay Determine_IC50->Checkerboard_Assay Calculate_CI Calculate Combination Index (CI) Checkerboard_Assay->Calculate_CI Synergy_Decision Synergistic? (CI < 1) Calculate_CI->Synergy_Decision In_Vivo_Xenograft In Vivo Xenograft Study Synergy_Decision->In_Vivo_Xenograft Yes End_No_Synergy End: No Synergy Synergy_Decision->End_No_Synergy No End_Synergy End: Synergy Confirmed In_Vivo_Xenograft->End_Synergy

References

Technical Support Center: Nevanimibe Hydrochloride Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Nevanimibe (B238670) hydrochloride in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for Nevanimibe hydrochloride?

This compound (also known as ATR-101) is a selective inhibitor of Sterol O-acyltransferase 1 (SOAT1), also known as Acyl-coenzyme A:cholesterol O-acyltransferase 1 (ACAT1).[1][2][3] SOAT1 is a key enzyme responsible for the esterification of intracellular free cholesterol into cholesteryl esters for storage.[4] By inhibiting SOAT1, Nevanimibe disrupts cholesterol homeostasis, which can lead to a decrease in adrenal steroidogenesis at lower concentrations and induce apoptosis (programmed cell death) in adrenocortical cells at higher concentrations.[2][3] The drug has been investigated for its potential in treating conditions like adrenocortical carcinoma and congenital adrenal hyperplasia.[2][5]

Q2: My cells are showing reduced sensitivity to this compound over time. What are the potential mechanisms of resistance?

While specific resistance mechanisms to this compound are still under investigation, resistance to targeted therapies can generally arise from several factors. Based on the drug's mechanism, potential resistance pathways in your cell line could include:

  • Target Upregulation or Mutation: The cell line may have increased the expression of the SOAT1 gene, leading to higher levels of the target enzyme. Alternatively, mutations in the SOAT1 gene could prevent the drug from binding effectively.

  • Activation of Bypass Pathways: Cancer cells can develop resistance by activating alternative signaling pathways to survive, bypassing the effects of SOAT1 inhibition.

  • Increased Drug Efflux: Cells may upregulate the expression of ATP-binding cassette (ABC) transporters, which act as pumps to actively remove the drug from the cell, lowering its intracellular concentration.

  • Alterations in Downstream Apoptotic Pathways: Changes in the expression of pro-apoptotic or anti-apoptotic proteins (e.g., from the Bcl-2 family) could make the cells less susceptible to the apoptosis induced by Nevanimibe.

Q3: How can I confirm if my cell line has developed resistance to this compound?

To confirm resistance, you should perform a dose-response assay to compare the half-maximal inhibitory concentration (IC50) of the suspected resistant cell line with the parental (sensitive) cell line. A significant increase (generally 3-fold or higher) in the IC50 value for the resistant line indicates the development of resistance.[6]

Data Presentation: Comparing Sensitive and Resistant Cell Lines

The following table provides an example of how to present data comparing the sensitivity of a parental cell line to a newly developed Nevanimibe-resistant subline.

Cell LineTreatmentIC50 (nM)Resistance Index (RI)
H295R (Parental)This compound85-
H295R-NevR (Resistant)This compound95011.2

Note: The data above are for illustrative purposes. The Resistance Index (RI) is calculated by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line.

Experimental Protocols

Protocol 1: Generation of a Nevanimibe-Resistant Cell Line

This protocol describes a common method for developing a drug-resistant cell line using stepwise drug concentration increases.[6][7]

  • Initial IC50 Determination: Determine the IC50 of the parental cell line to this compound using a standard cell viability assay (e.g., MTT or CCK-8).

  • Initial Drug Exposure: Begin by culturing the parental cells in a medium containing a low concentration of this compound (e.g., the IC20, the concentration that inhibits growth by 20%).

  • Gradual Dose Escalation: Once the cells resume a normal growth rate and morphology, passage them and increase the drug concentration in the medium. A stepwise increase is recommended (e.g., 1.5 to 2-fold).[6]

  • Monitor and Passage: Continuously monitor the cells. If significant cell death occurs (e.g., >50%), reduce the drug concentration to the previous level until the cells recover.[7]

  • Establish a Stable Resistant Line: Repeat the dose escalation for several months. A stable resistant cell line should be able to proliferate in a drug concentration that is significantly higher than the initial IC50 of the parental line.

  • Characterization: Once established, characterize the resistant cell line by determining its new, stable IC50 and comparing it to the parental line.

  • Maintenance: To maintain the resistant phenotype, continuously culture the cells in a medium containing a maintenance concentration of the drug (e.g., the IC10-IC20 of the resistant line).[6]

Protocol 2: Cell Viability (MTT) Assay to Determine IC50

This protocol outlines the steps for a typical MTT assay to measure cell viability after drug treatment.

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for attachment.[8]

  • Drug Treatment: Prepare serial dilutions of this compound. Remove the old medium from the wells and add fresh medium containing the different drug concentrations. Include untreated wells as a control.

  • Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert the MTT into formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 570 nm).

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the drug concentration (on a logarithmic scale) and use non-linear regression to determine the IC50 value.[6]

Visualized Guides

Signaling Pathway and Resistance

G cluster_0 Standard Nevanimibe Action cluster_1 Potential Resistance Mechanisms Nevanimibe Nevanimibe hydrochloride SOAT1 SOAT1 (ACAT1) Nevanimibe->SOAT1 Inhibits Efflux ABC Transporter (Drug Efflux) Nevanimibe->Efflux Pumped Out CholesterylEsters Cholesteryl Esters (Storage) SOAT1->CholesterylEsters Catalyzes Disruption Disrupted Steroidogenesis & Cholesterol Homeostasis SOAT1->Disruption FreeCholesterol Free Cholesterol FreeCholesterol->SOAT1 Substrate Apoptosis Apoptosis Disruption->Apoptosis SOAT1_up SOAT1 Upregulation or Mutation SOAT1_up->SOAT1 Bypass Bypass Signaling Activation Bypass->Apoptosis Inhibits AntiApoptosis Anti-Apoptotic Proteins (e.g., Bcl-2) AntiApoptosis->Apoptosis Inhibits

Caption: Nevanimibe action and potential resistance pathways.

Experimental Workflow: Developing a Resistant Cell Line

G start Start: Parental Cell Line ic50_initial 1. Determine Initial IC50 (e.g., MTT Assay) start->ic50_initial culture_low 2. Culture in low dose (e.g., IC20) of Nevanimibe ic50_initial->culture_low check_growth 3. Monitor Cell Growth & Morphology culture_low->check_growth check_growth->culture_low High Cell Death increase_dose 4. Increase Drug Concentration check_growth->increase_dose Growth Stable culture_high 5. Culture until growth stabilizes increase_dose->culture_high stable 6. Is growth stable at high concentration? culture_high->stable stable->increase_dose No ic50_final 7. Confirm new IC50 vs. Parental Line stable->ic50_final Yes resistant_line End: Validated Resistant Cell Line ic50_final->resistant_line

Caption: Workflow for generating a drug-resistant cell line.

Troubleshooting Guide

Problem 1: High variability in IC50 results between experiments.

Potential Cause Suggested Solution
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Verify cell counts for accuracy. Use a multichannel pipette for consistency across the plate.
Cell Health/Passage Number Use cells from a consistent, low passage number. High passage numbers can lead to genetic drift and altered drug sensitivity. Do not use cells that are over-confluent.
Drug Degradation Prepare fresh drug dilutions for each experiment from a validated stock solution. Store stock solutions at the recommended temperature and protect them from light if necessary.
Assay Edge Effects Avoid using the outermost wells of the 96-well plate, as they are prone to evaporation. If you must use them, fill the surrounding wells with sterile PBS or water to create a humidity barrier.

Problem 2: My established resistant cell line is losing its resistance.

Potential Cause Suggested Solution
Culturing without Drug Pressure Resistance can be an unstable phenotype. To maintain it, the cell line must be continuously cultured in a medium containing a maintenance dose of this compound.[6]
Contamination A low-level microbial contamination (e.g., mycoplasma) can alter cell metabolism and drug response. Regularly test your cell lines for mycoplasma contamination.
Heterogeneity of the Cell Line Your resistant population may be a mix of cells with varying degrees of resistance. Consider performing single-cell cloning (e.g., via limiting dilution) to isolate a monoclonal population with stable resistance.[7]

Troubleshooting Flowchart

G start Problem Encountered q1 What is the issue? start->q1 issue1 Inconsistent IC50 Results q1->issue1 Variability issue2 Loss of Resistance q1->issue2 Instability issue3 No Resistance Developing q1->issue3 Failure sol1a Check cell seeding consistency & passage number issue1->sol1a sol2a Culture with maintenance dose of Nevanimibe issue2->sol2a sol3a Increase duration of drug exposure issue3->sol3a sol1b Prepare fresh drug dilutions sol1a->sol1b sol1c Mitigate plate edge effects sol1b->sol1c sol2b Test for mycoplasma sol2a->sol2b sol2c Perform single-cell cloning sol2b->sol2c sol3b Ensure drug concentration is appropriate (not too high/low) sol3a->sol3b sol3c Confirm parental cell line is sensitive sol3b->sol3c

Caption: A logical guide for troubleshooting common issues.

References

Long-term stability of Nevanimibe hydrochloride in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the long-term stability of Nevanimibe hydrochloride in solution. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presented in a clear, accessible format.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions?

A1: For long-term stability, it is recommended to store stock solutions of this compound at -80°C, which should ensure stability for up to 6 months. For shorter-term storage, -20°C is acceptable for up to 1 month. It is advisable to prepare fresh working solutions for in vivo experiments on the day of use.

Q2: What solvents are compatible with this compound for creating stock solutions?

A2: Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for preparing stock solutions of this compound. For in vivo studies, a common formulation involves a multi-component solvent system, such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: While specific data for this compound is not publicly available, compounds with similar functional groups are generally most stable in neutral to slightly acidic pH ranges. Extreme pH conditions (highly acidic or alkaline) can lead to hydrolysis of functional groups like amides. It is crucial to perform pH stability studies to determine the optimal pH for your specific application.

Q4: Is this compound sensitive to light?

Q5: What are potential signs of degradation in my this compound solution?

A5: Visual indicators of degradation can include a change in color, the appearance of particulate matter, or a decrease in the expected biological activity of the compound. For quantitative assessment, the appearance of new peaks or a decrease in the main peak area in a chromatogram from a stability-indicating HPLC method would signify degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Precipitation in stock solution upon storage at -20°C or -80°C The concentration of the stock solution may be too high for the chosen solvent at low temperatures.Gently warm the solution and sonicate to redissolve the compound. If precipitation persists, consider preparing a slightly more dilute stock solution.
Inconsistent results in biological assays Degradation of the compound in the working solution.Prepare fresh working solutions from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. Ensure the pH and buffer components of your assay medium are compatible with the compound's stability.
Appearance of unknown peaks in HPLC analysis Degradation of this compound.Conduct forced degradation studies (see Experimental Protocols) to identify potential degradation products. Ensure the HPLC method is stability-indicating.
Loss of potency over time in a long-term experiment The compound may be unstable under the specific experimental conditions (e.g., temperature, light exposure, pH of the medium).Perform a stability study under your specific experimental conditions to determine the degradation rate. Consider adding antioxidants or adjusting the pH if feasible.

Long-Term Stability Data (Hypothetical)

The following tables present hypothetical long-term stability data for a 1 mg/mL solution of this compound in DMSO. This data is for illustrative purposes to guide researchers in their experimental design and should not be considered as experimentally verified.

Table 1: Stability of this compound (1 mg/mL in DMSO) at Different Temperatures

Storage TemperatureTime (Months)Purity (%)
-80°C099.8
399.7
699.5
-20°C099.8
199.2
397.5
4°C099.8
195.1
388.3
Room Temperature (25°C)099.8
185.2
370.6

Table 2: Effect of pH on the Stability of this compound (0.1 mg/mL in Aqueous Buffer) at 37°C

pHTime (Hours)Purity (%)
3.0099.7
2498.5
7296.2
5.0099.7
2499.1
7298.0
7.4099.7
2497.3
7292.1
9.0099.7
2490.5
7278.4

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials: this compound powder, anhydrous DMSO.

  • Procedure:

    • Equilibrate the this compound powder to room temperature before opening the vial.

    • Weigh the desired amount of powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mg/mL).

    • Vortex and/or sonicate the solution until the powder is completely dissolved.

    • Aliquot the stock solution into smaller volumes in amber vials to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.

Protocol 2: Stability-Indicating HPLC Method (Illustrative)

This is a general protocol and should be optimized for your specific equipment and requirements.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Procedure:

    • Prepare samples by diluting the this compound solution in the mobile phase.

    • Inject the sample onto the HPLC system.

    • Monitor the chromatogram for the appearance of new peaks (degradation products) and a decrease in the area of the main peak (this compound).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Stability Study cluster_analysis Analysis prep_stock Prepare Stock Solution prep_working Prepare Working Solutions (Different Conditions) prep_stock->prep_working storage Store under defined conditions (Temp, pH, Light) prep_working->storage sampling Sample at specific time points storage->sampling hplc_analysis HPLC Analysis sampling->hplc_analysis data_analysis Data Analysis (Purity, Degradation Products) hplc_analysis->data_analysis

Caption: Workflow for assessing the stability of this compound in solution.

signaling_pathway cluster_downstream Downstream Effects Nevanimibe Nevanimibe hydrochloride ACAT1 ACAT1 Nevanimibe->ACAT1 Inhibits CE Cholesteryl Esters (Storage) ACAT1->CE Catalyzes Increased_FC Increased Intracellular Free Cholesterol ACAT1->Increased_FC Cholesterol Free Cholesterol Cholesterol->ACAT1 Substrate Apoptosis Apoptosis ER_Stress ER Stress Increased_FC->ER_Stress ER_Stress->Apoptosis

Caption: Simplified signaling pathway of this compound's mechanism of action.

Technical Support Center: Mitigating the High Tablet Burden of Nevanimibe Hydrochloride in Clinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to mitigate the high tablet burden associated with Nevanimibe hydrochloride in clinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge with the current formulation of this compound in clinical trials?

A1: The primary challenge is the high tablet burden required to achieve therapeutic doses. In a phase 1 study in adrenocortical carcinoma, patients were required to take up to approximately 24 tablets per day at the highest dose levels. This high pill burden can lead to practical limitations on administration and may contribute to low-grade gastrointestinal adverse effects, ultimately impacting patient compliance and defining a maximum feasible dose rather than a maximum tolerated dose.

Q2: What is the mechanism of action of this compound?

A2: this compound is a selective inhibitor of Sterol O-acyltransferase 1 (SOAT1), also known as Acyl-coenzyme A:cholesterol acyltransferase 1 (ACAT1). By inhibiting SOAT1 in the adrenal cortex, this compound decreases adrenal steroidogenesis at lower doses and induces apoptosis (cell death) in adrenocortical cells at higher doses.

Troubleshooting Guide: Reformulation Strategies to Reduce Tablet Burden

High tablet burden is a significant hurdle in clinical trials that can negatively affect patient adherence. The following sections provide guidance on potential reformulation strategies and the experimental protocols to evaluate them.

High-Dose Tablet Formulation

The most direct approach to reducing tablet burden is to increase the drug load in each tablet. This involves developing a more concentrated solid dosage form.

Q1: How can we increase the drug load in a single tablet?

A1: Increasing the drug load requires careful selection of excipients and manufacturing processes. The goal is to create a tablet with a high concentration of the active pharmaceutical ingredient (API) while maintaining good tablet properties (e.g., hardness, friability, and dissolution).

Experimental Protocol: High-Dose Tablet Formulation Development

  • Excipient Compatibility Studies:

    • Objective: To identify suitable excipients that are compatible with this compound.

    • Method:

      • Mix this compound with individual excipients (e.g., binders, diluents, disintegrants, lubricants) in binary mixtures.

      • Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a defined period (e.g., 2-4 weeks).

      • Analyze the samples at regular intervals using High-Performance Liquid Chromatography (HPLC) to detect any degradation products, indicating incompatibility.

  • Formulation and Process Optimization:

    • Objective: To develop a tablet formulation with a high drug load and acceptable physical properties.

    • Method:

      • Utilize a dry granulation (roller compaction) or direct compression process to minimize the use of liquids that can increase tablet size.

      • Experiment with different ratios of API to excipients to maximize the drug load.

      • Evaluate the physical properties of the tablets, including hardness, thickness, weight variation, friability, and disintegration time, according to USP standards.

  • Dissolution Testing:

    • Objective: To ensure the reformulated tablet releases the drug appropriately.

    • Method:

      • Perform dissolution testing using a USP apparatus (e.g., Apparatus 2, paddles) in a suitable dissolution medium.

      • Analyze the amount of dissolved drug over time using UV-Vis spectroscopy or HPLC.

      • Compare the dissolution profile to the original formulation to ensure bioequivalence.

Table 1: Example of Excipients for High-Dose Formulations

Excipient TypeExampleFunction
Diluent/Filler Microcrystalline Cellulose (MCC)Provides bulk and improves compressibility.
Binder Hydroxypropyl Cellulose (HPC)Promotes particle adhesion for tablet formation.
Disintegrant Croscarmellose SodiumFacilitates rapid tablet breakup in contact with fluids.
Lubricant Magnesium StearatePrevents tablet sticking to machinery during manufacturing.
Glidant Colloidal Silicon DioxideImproves powder flow properties.
Alternative Oral Dosage Forms

If a high-dose tablet is not feasible, alternative oral dosage forms can be explored to improve patient acceptability.

Q2: What alternative oral dosage forms could be considered for this compound?

A2: Orally disintegrating tablets (ODTs), chewable tablets, or liquid formulations (solutions or suspensions) could be viable alternatives. These formulations can be easier for patients to take, especially at high doses.

Experimental Protocol: Development of an Orally Disintegrating Tablet (ODT)

  • Taste Masking:

    • Objective: To mask the potentially unpleasant taste of this compound.

    • Method:

      • Employ taste-masking technologies such as spray drying with polymers (e.g., ethylcellulose) to coat the API particles.

      • Incorporate sweeteners (e.g., sucralose, mannitol) and flavors into the formulation.

  • Formulation of ODTs:

    • Objective: To create a tablet that disintegrates rapidly in the mouth.

    • Method:

      • Use superdisintegrants (e.g., crospovidone, sodium starch glycolate) in the formulation.

      • Utilize manufacturing techniques like freeze-drying or direct compression with specialized excipients to create a porous tablet structure.

  • In Vitro Disintegration and Dissolution Testing:

    • Objective: To evaluate the performance of the ODT.

    • Method:

      • Measure the in vitro disintegration time in a simulated salivary fluid. The target is typically less than 30 seconds.

      • Perform dissolution testing to ensure the drug is released from the taste-masked particles.

Table 2: Comparison of Potential Formulation Strategies

Formulation StrategyAdvantagesDisadvantagesKey Experimental Considerations
High-Dose Tablet Reduced number of pills, familiar dosage form.May still be large, potential for swallowing difficulties.Excipient compatibility, compressibility, dissolution profile.
Orally Disintegrating Tablet (ODT) Easy to administer without water, improved patient compliance.Requires taste masking, may be more complex to manufacture.Taste assessment, disintegration time, dissolution of coated API.
Liquid Formulation Easy to swallow, flexible dosing.Potential for taste issues, stability challenges, larger volume.Solubility, stability in liquid, taste masking, viscosity.

Visualizations

Signaling Pathway of this compound

Nevanimibe_Signaling_Pathway cluster_Adrenocortical_Cell Adrenocortical Cell cluster_Cellular_Effects Cellular Effects Cholesterol Free Cholesterol SOAT1 SOAT1 (ACAT1) Cholesterol->SOAT1 Steroidogenesis Steroidogenesis Cholesterol->Steroidogenesis CE Cholesteryl Esters SOAT1->CE SOAT1->Steroidogenesis Reduced Substrate Apoptosis Apoptosis SOAT1->Apoptosis High-Dose Effect ReducedSteroids Reduced Adrenal Steroid Production Steroidogenesis->ReducedSteroids IncreasedApoptosis Induction of Apoptosis Apoptosis->IncreasedApoptosis Nevanimibe Nevanimibe hydrochloride Nevanimibe->SOAT1 Inhibition

Caption: Mechanism of action of this compound.

Experimental Workflow for Reformulation

Reformulation_Workflow cluster_Problem Problem Identification cluster_Strategy Strategy Selection cluster_Development Formulation Development cluster_Evaluation In Vitro Evaluation cluster_Final Final Assessment Problem High Tablet Burden of This compound Strategy Select Reformulation Strategy Problem->Strategy HDT High-Dose Tablet Strategy->HDT Option 1 ODT Orally Disintegrating Tablet Strategy->ODT Option 2 Liquid Liquid Formulation Strategy->Liquid Option 3 Excipient Excipient Compatibility Studies HDT->Excipient TasteMasking Taste Masking (if applicable) ODT->TasteMasking Liquid->TasteMasking Formulation Formulation & Process Optimization Excipient->Formulation Physical Physical Characterization (Hardness, Friability) Formulation->Physical Disintegration Disintegration Testing Formulation->Disintegration Dissolution Dissolution Testing Formulation->Dissolution TasteMasking->Excipient Stability Stability Studies Physical->Stability Disintegration->Stability Dissolution->Stability Bioavailability Bioavailability/ Bioequivalence Studies Stability->Bioavailability

Caption: Experimental workflow for reformulating this compound.

Logical Relationship: High Tablet Burden and Solutions

Logical_Relationship cluster_Problem Core Problem cluster_Consequences Consequences cluster_Solutions Potential Solutions cluster_Outcomes Desired Outcomes HighBurden High Tablet Burden GI_AEs Gastrointestinal Adverse Effects HighBurden->GI_AEs PoorCompliance Poor Patient Compliance HighBurden->PoorCompliance DoseLimitation Practical Dose Limitation HighBurden->DoseLimitation Reformulation Drug Reformulation PoorCompliance->Reformulation DoseLimitation->Reformulation AltDosage Alternative Dosage Forms ReducedPills Reduced Number of Pills Reformulation->ReducedPills AltDosage->ReducedPills ImprovedAdherence Improved Adherence ReducedPills->ImprovedAdherence EnhancedSafety Enhanced Safety & Tolerability ImprovedAdherence->EnhancedSafety

Caption: Relationship between high tablet burden and potential solutions.

Validation & Comparative

A Comparative Guide to ACAT Inhibitors: Nevanimibe Hydrochloride in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Acyl-coenzyme A: cholesterol acyltransferase (ACAT) inhibitors have been a subject of extensive research for their therapeutic potential in a range of diseases, from cardiovascular disorders to specific types of cancer. This guide provides a comparative analysis of Nevanimibe (B238670) hydrochloride (formerly ATR-101), a selective ACAT1 inhibitor, with other notable ACAT inhibitors, focusing on their efficacy, mechanism of action, and experimental data.

Introduction to ACAT and Its Inhibitors

Acyl-coenzyme A: cholesterol acyltransferase (ACAT) is a crucial intracellular enzyme that catalyzes the formation of cholesteryl esters from cholesterol and long-chain fatty acids.[1] There are two isoforms of this enzyme, ACAT1 and ACAT2, which have distinct tissue distributions and functions.[2] ACAT1 is ubiquitously expressed and plays a role in cellular cholesterol homeostasis, while ACAT2 is primarily found in the intestines and liver, participating in dietary cholesterol absorption and lipoprotein assembly.[2][3]

The therapeutic strategy behind ACAT inhibition has evolved over time. Initially, non-selective ACAT inhibitors were developed with the aim of treating atherosclerosis by preventing the accumulation of cholesteryl esters in macrophages within arterial walls.[3] However, clinical trials with compounds like avasimibe (B1665837) and pactimibe (B69775) did not yield the expected benefits in cardiovascular disease.[3] More recently, the focus has shifted towards isoform-selective inhibitors for different therapeutic applications. Nevanimibe hydrochloride, a selective ACAT1 inhibitor, has been investigated for its role in adrenal diseases and cancer.[4][5]

Comparative Efficacy and Selectivity

A direct head-to-head clinical comparison of the efficacy of this compound against other ACAT inhibitors is limited due to their development for different therapeutic indications. However, preclinical data and findings from separate clinical trials allow for a comparative assessment of their profiles.

Table 1: Quantitative Comparison of ACAT Inhibitor Activity

CompoundTargetIC50 / EC50Therapeutic AreaKey Findings
This compound (ATR-101) ACAT1 selective EC50 (ACAT1): 9 nM [6]Adrenocortical Carcinoma (ACC), Congenital Adrenal Hyperplasia (CAH)Decreased 17-hydroxyprogesterone (17-OHP) levels in CAH patients.[7][8] Showed limited efficacy in advanced ACC at the current formulation.[5]
EC50 (ACAT2): 368 nM [6]
Avasimibe (CI-1011) Non-selectiveNot specified in provided resultsAtherosclerosis, Cancer (preclinical)Did not reduce atheroma burden in clinical trials for atherosclerosis.[9] Showed anti-proliferative effects in various cancer cell lines in preclinical studies.[10][11]
Pactimibe Non-selectiveNot specified in provided resultsAtherosclerosisFailed to show a reduction in atheroma burden in clinical trials.[12]
CP-113,818 ACAT inhibitorNot specified in provided resultsCancer (preclinical)Inhibited proliferation of breast tumor cells.[13]

Signaling Pathways and Mechanism of Action

The primary mechanism of action for ACAT inhibitors is the blockage of cholesterol esterification. However, the downstream effects vary depending on the tissue and the specific ACAT isoform being inhibited.

In steroidogenic tissues like the adrenal cortex, ACAT1 is highly expressed. Its inhibition by Nevanimibe leads to a depletion of the cholesteryl ester stores that serve as a substrate for steroid hormone synthesis. This results in reduced production of adrenal steroids, which is the therapeutic goal in conditions like CAH and ACC.[3][4]

ACAT1_Inhibition_in_Adrenal_Steroidogenesis Cholesterol Free Cholesterol ACAT1 ACAT1 Cholesterol->ACAT1 CE Cholesteryl Esters (Storage) Steroidogenesis Steroidogenesis CE->Steroidogenesis substrate ACAT1->CE Nevanimibe Nevanimibe hydrochloride Nevanimibe->ACAT1 Hormones Adrenal Steroid Hormones Steroidogenesis->Hormones

In the context of atherosclerosis, the inhibition of ACAT1 in macrophages was expected to prevent their transformation into foam cells, a key event in plaque formation.[3] For ACAT2, inhibition was thought to reduce intestinal cholesterol absorption.[3] However, the clinical outcomes for non-selective inhibitors in this area were disappointing.[9][12]

ACAT_Inhibition_in_Atherosclerosis cluster_macrophage Macrophage Cholesterol_m Free Cholesterol ACAT1_m ACAT1 Cholesterol_m->ACAT1_m CE_m Cholesteryl Esters ACAT1_m->CE_m FoamCell Foam Cell Formation CE_m->FoamCell Atherosclerosis Atherosclerotic Plaque FoamCell->Atherosclerosis ACAT_Inhibitor Non-selective ACAT Inhibitor (e.g., Avasimibe) ACAT_Inhibitor->ACAT1_m

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols for key clinical trials involving this compound and avasimibe.

This compound in Congenital Adrenal Hyperplasia (CAH)
  • Study Design: A Phase 2, multicenter, single-blind, dose-titration study.[7][8]

  • Patient Population: Adults with classic CAH and elevated baseline 17-hydroxyprogesterone (17-OHP) levels (≥4 times the upper limit of normal).[7][8]

  • Treatment Protocol:

    • Patients received the lowest dose of Nevanimibe (125 mg twice daily) for two weeks.[7]

    • This was followed by a two-week single-blind placebo washout period.[7]

    • The dose of Nevanimibe was gradually titrated up (to a maximum of 1000 mg twice daily) if the primary endpoint was not achieved.[7]

  • Primary Efficacy Endpoint: Reduction of 17-OHP to ≤2 times the upper limit of normal.[4]

  • Safety Assessments: Monitoring of treatment-emergent adverse events, serious adverse events, clinical laboratory tests, vital signs, physical examinations, and electrocardiograms.[4]

Nevanimibe_CAH_Trial_Workflow Screening Screening Enrollment Enrollment (Elevated 17-OHP) Screening->Enrollment Dose1 Nevanimibe (125mg BID, 2 wks) Enrollment->Dose1 Washout Placebo Washout (2 wks) Dose1->Washout Titration Dose Titration (up to 1000mg BID) Washout->Titration Endpoint Primary Endpoint (17-OHP levels) Titration->Endpoint

Avasimibe in Atherosclerosis (A-PLUS Trial)
  • Study Design: An international, multicenter, double-blind, placebo-controlled, randomized trial.[9]

  • Patient Population: Patients aged 30 years or older referred for clinically indicated coronary angiography.[9]

  • Treatment Protocol: Patients were randomized into four treatment groups:

    • Placebo once daily

    • Avasimibe 50 mg once daily

    • Avasimibe 250 mg once daily

    • Avasimibe 750 mg once daily

    • All patients received background lipid-lowering therapy as needed.[9]

  • Primary Efficacy Endpoint: Change in coronary atheroma volume as assessed by intravascular ultrasound (IVUS) from baseline to end of treatment (up to 24 months).[9]

  • Safety Assessments: Monitoring of adverse events and standard clinical laboratory parameters.[1]

Conclusion

This compound represents a targeted approach to ACAT inhibition, with a clear focus on ACAT1 for the treatment of adrenal diseases. Its selectivity distinguishes it from older, non-selective inhibitors like avasimibe and pactimibe, which failed to demonstrate efficacy in their primary indication of atherosclerosis. While direct comparative efficacy data is scarce, the available evidence suggests that the therapeutic utility of ACAT inhibitors is highly dependent on their isoform selectivity and the specific pathophysiology of the disease being targeted. The ongoing research into ACAT inhibitors for various cancers highlights the continued interest in this class of drugs, with a growing appreciation for the distinct roles of ACAT1 and ACAT2. Future studies directly comparing the efficacy and safety of selective ACAT1 and ACAT2 inhibitors in relevant disease models will be crucial for fully elucidating their therapeutic potential.

References

A Comparative Analysis of Nevanimibe Hydrochloride and Mitotane for Adrenocortical Carcinoma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Adrenocortical carcinoma (ACC) is a rare and aggressive malignancy with a historically poor prognosis. For decades, mitotane (B1677208) has been the only approved systemic therapy, serving as the cornerstone of treatment in both adjuvant and advanced disease settings. However, its challenging toxicity profile and limited efficacy have driven the search for novel therapeutic agents. This guide provides a detailed comparison of mitotane and the investigational drug Nevanimibe (B238670) hydrochloride (ATR-101), focusing on their mechanisms of action, clinical and preclinical data, and safety profiles.

Mechanism of Action: A Tale of Two Pathways

Mitotane and Nevanimibe hydrochloride exert their anti-tumor effects on adrenocortical cells through distinct molecular pathways. While both disrupt cellular homeostasis, their primary targets differ significantly.

Mitotane: The precise mechanism of mitotane, an analogue of the insecticide DDT, remains incompletely understood despite its long clinical use.[1][2] Its action is believed to be multifactorial. It acts as an adrenolytic agent, selectively inducing necrosis and atrophy of the adrenal cortex, particularly the zona fasciculata and reticularis.[3][4] Key proposed mechanisms include:

  • Inhibition of Steroidogenesis: Mitotane inhibits critical cytochrome P450 enzymes involved in steroid synthesis, such as CYP11A1 and CYP11B1.[4]

  • Mitochondrial Disruption: It causes depolarization and rupture of mitochondrial membranes within adrenal cells, leading to apoptosis.[1][2][3]

  • Cholesterol Homeostasis Disruption: Mitotane can lead to an accumulation of free cholesterol, contributing to cellular toxicity.[1][2] Some research suggests it also inhibits Sterol O-acyltransferase 1 (SOAT1), an enzyme also targeted by Nevanimibe.[1]

This compound (ATR-101): Nevanimibe is a potent and selective inhibitor of Acyl-CoA:Cholesterol Acyltransferase 1 (ACAT1), also known as Sterol O-acyltransferase 1 (SOAT1).[5] This enzyme is highly expressed in the adrenal cortex and is crucial for converting free cholesterol into cholesteryl esters for storage.[5][6] By inhibiting ACAT1, Nevanimibe triggers a cascade of events:

  • Depletion of Cholesterol Esters: It blocks the formation of cholesteryl esters, depriving the cell of the necessary substrate for steroid hormone synthesis.[7]

  • Induction of Apoptosis: At higher concentrations, the inhibition of ACAT1 leads to an accumulation of free cholesterol in the endoplasmic reticulum (ER), inducing ER stress and ultimately triggering programmed cell death (apoptosis).[5][8][9]

This targeted mechanism gives Nevanimibe a dose-dependent utility, with lower doses primarily inhibiting steroidogenesis and higher doses inducing apoptosis.[6][8]

Signaling Pathway Diagrams

Mitotane_Mechanism Mitotane Mitotane Mito Mito Mitotane->Mito Membrane Rupture P450 P450 Mitotane->P450 Inhibition

Nevanimibe_Mechanism Nevanimibe Nevanimibe HCl ACAT1 ACAT1 Nevanimibe->ACAT1 Inhibition FC FC

Clinical Efficacy and Development Status

The clinical development and utility of mitotane and Nevanimibe are at vastly different stages. Mitotane is the established standard of care, whereas Nevanimibe's development for ACC has been halted.

Mitotane: As the only drug approved by the FDA and EMA for ACC, mitotane is used as an adjuvant therapy after surgery and for advanced, inoperable disease.[1][4][10] The landmark FIRM-ACT trial established the combination of etoposide, doxorubicin, cisplatin, and mitotane (EDP-M) as the first-line treatment for advanced ACC.[1] However, the benefit of adjuvant mitotane in patients with a low-to-intermediate risk of recurrence has been questioned by the recent ADIUVO trial, which showed no significant improvement in recurrence-free or overall survival compared to observation alone.[11][12] A therapeutic plasma level of 14–20 mg/L is considered necessary for an anti-tumor effect.[1]

This compound: Nevanimibe has been evaluated in a Phase 1 clinical trial for patients with advanced, metastatic ACC who had mostly failed prior systemic chemotherapy.[8] While the drug was found to be safe, its clinical efficacy was limited.[8] Development for ACC was subsequently discontinued.[13] The drug has also been explored for other adrenal conditions like congenital adrenal hyperplasia (CAH) and Cushing's syndrome.[7][13][14][15]

Parameter This compound (Phase 1 Trial) [8]Mitotane (Select Pivotal Trials)
Trial Name NCT01898715FIRM-ACT (Advanced ACC)[1], ADIUVO (Adjuvant)[11]
Patient Population 63 patients with advanced/metastatic ACC, mostly pre-treated.FIRM-ACT: Advanced ACC; ADIUVO: Low-intermediate risk ACC post-surgery.
Best Overall Response Complete Response (CR): 0%Partial Response (PR): 0%EDP-M in FIRM-ACT showed superior Progression-Free Survival vs. Sz-M.
Disease Control Stable Disease (SD): 27% (13/48) at 2 months.4 patients had SD > 4 months.Response rates to EDP-M are in the range of 25%-30%.[4]
Development Status Development for ACC halted.[13]Approved standard of care.[1][4]

Safety and Tolerability

A major differentiating factor between the two compounds is their side effect profile. Mitotane is notoriously difficult to administer due to its narrow therapeutic window and significant toxicity.

Adverse Event Profile This compound [8][9]Mitotane [16][17]
Common Adverse Events Gastrointestinal (76%): Diarrhea (44%), Vomiting (35%), Nausea.Gastrointestinal (42%): Nausea, Vomiting, Diarrhea.Neurological (36%): Dizziness, concentration issues.Hepatic (97%): Elevated liver enzymes (GGT).
Serious/Key Adverse Events Drug-related adrenal insufficiency (in 2 patients).Endocrine: Adrenal insufficiency (all patients require glucocorticoid replacement), central hypothyroidism (49%), hypogonadism (89% of males).Severe liver lesions, exfoliative dermatitis.
Tolerability Maximum tolerated dose (MTD) was not defined due to few dose-limiting toxicities. A maximum feasible dose was established due to pill burden.Treatment is frequently associated with a wide spectrum of side effects, often leading to dose reduction or discontinuation.[16][17]
Drug Interactions Not extensively documented in ACC literature.Numerous, as it is a potent inducer of cytochrome P450 enzymes (e.g., CYP3A4).[10]

Experimental Protocols

Understanding the methodologies used to evaluate these drugs is critical for interpreting the data. Below are representative protocols based on published studies.

Protocol 1: In Vitro Cell Viability Assay

This protocol is designed to determine the cytotoxic effects of a compound on an ACC cell line, such as the NCI-H295R line.

  • Cell Culture: NCI-H295R cells are cultured in a complete medium (e.g., DMEM/F-12 supplemented with fetal bovine serum, insulin, transferrin, selenium) at 37°C in a humidified 5% CO₂ incubator.

  • Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere for 24 hours.

  • Drug Treatment: A serial dilution of the test compound (Nevanimibe or Mitotane) is prepared. The culture medium is replaced with a medium containing various concentrations of the drug or a vehicle control (e.g., DMSO).

  • Incubation: Cells are incubated with the drug for a specified period, typically 48 to 72 hours.

  • Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo. The assay measures metabolic activity, which correlates with the number of viable cells.

  • Data Analysis: Absorbance or luminescence readings are converted to a percentage of the vehicle control. The half-maximal inhibitory concentration (IC₅₀) is calculated using non-linear regression analysis.

In_Vitro_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture Culture ACC Cells (e.g., H295R) Seed Seed Cells in 96-well Plates Culture->Seed Treat Add Serial Dilutions of Drug Seed->Treat Incubate Incubate for 48-72 hours Treat->Incubate Assay Perform Viability Assay (e.g., MTT) Incubate->Assay Calculate Calculate IC50 Value Assay->Calculate

Protocol 2: In Vivo Xenograft Tumor Model

This protocol assesses the anti-tumor efficacy of a compound in a living animal model.

  • Animal Model: Immunocompromised mice (e.g., NOD-SCID or athymic nude mice) aged 6-8 weeks are used.

  • Cell Implantation: Cultured ACC cells (e.g., 1-5 million NCI-H295R cells) are suspended in a matrix like Matrigel and injected subcutaneously into the flank of each mouse.

  • Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured 2-3 times per week using calipers (Volume = 0.5 x Length x Width²).

  • Randomization and Treatment: Once tumors reach the target size, mice are randomized into treatment and control groups. Treatment with Nevanimibe, mitotane, or a vehicle control is initiated via the appropriate route (e.g., oral gavage) at a predetermined dose and schedule.

  • Endpoint Analysis: The study continues until tumors in the control group reach a predetermined maximum size or for a set duration. Key endpoints include tumor growth inhibition, changes in body weight (as a measure of toxicity), and overall survival. At the end of the study, tumors are excised for further analysis (e.g., histology, biomarker assessment).

Summary and Conclusion

Mitotane and this compound represent two distinct therapeutic strategies for adrenocortical carcinoma.

  • Mitotane remains the entrenched standard of care, but its broad, non-specific cytotoxicity, severe side-effect profile, and questionable benefit in low-risk adjuvant settings highlight a significant need for alternatives.[1][11][16] Its adrenolytic activity is potent but comes at the cost of high toxicity that all patients experience.[17]

  • This compound offers a highly targeted mechanism of action by inhibiting ACAT1, a key enzyme in adrenal cholesterol metabolism.[5] Preclinical data showed promise in inducing apoptosis in ACC cells.[9] However, this did not translate into significant tumor responses in a Phase 1 trial with a heavily pre-treated patient population.[8] The inability to achieve exposures high enough to induce apoptosis, coupled with the decision to halt its development for ACC, suggests its future in this specific indication is unlikely.[8][13]

For researchers, the story of these two drugs underscores a critical theme in oncology drug development: the challenge of translating a targeted, elegant mechanism of action into meaningful clinical efficacy in patients with advanced, aggressive cancers. While Nevanimibe did not succeed as an ACC therapeutic, the targeting of cholesterol metabolism remains a valid and intriguing pathway for future investigation in adrenal malignancies.

References

A Comparative Guide to ATR-101 and Other Steroidogenesis Inhibitors for Congenital Adrenal Hyperplasia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Congenital Adrenal Hyperplasia (CAH) management has long relied on glucocorticoid replacement to suppress excess adrenal androgen production. However, the necessity for supraphysiological doses often leads to significant long-term side effects. This has spurred the development of novel therapies targeting adrenal steroidogenesis directly. This guide provides an objective comparison of ATR-101 (nevanimibe), a selective inhibitor of ACAT1, with other steroidogenesis inhibitors, supported by available experimental data.

Mechanism of Action: A Fork in the Steroidogenic Pathway

The primary aim of steroidogenesis inhibitors in CAH is to reduce the production of excess androgens. These agents achieve this by targeting different enzymatic steps in the adrenal steroid synthesis pathway.

ATR-101 (Nevanimibe) operates uniquely by inhibiting Acyl-CoA: cholesterol acyltransferase 1 (ACAT1). This enzyme is responsible for the esterification of intracellular free cholesterol into cholesteryl esters, which serve as the storage form of cholesterol for steroid synthesis. By blocking ACAT1, ATR-101 is believed to limit the substrate available for steroidogenesis.[1][2]

In contrast, other inhibitors like ketoconazole (B1673606) , metyrapone (B1676538) , and abiraterone (B193195) acetate (B1210297) target specific cytochrome P450 (CYP) enzymes crucial for the conversion of cholesterol into various steroid hormones.

  • Ketoconazole is a broad-spectrum inhibitor, affecting multiple CYP enzymes including CYP11A1 (cholesterol side-chain cleavage enzyme), CYP17A1 (17α-hydroxylase/17,20-lyase), and CYP11B1 (11β-hydroxylase).[3][4][5][6]

  • Metyrapone primarily inhibits CYP11B1, the final enzyme in the cortisol synthesis pathway.[7][8][9]

  • Abiraterone Acetate is a potent and selective inhibitor of CYP17A1, which is a key enzyme for the production of both cortisol and androgens.[10][11][12]

Performance Data: A Head-to-Head Comparison

The following table summarizes the available quantitative data for ATR-101 and other steroidogenesis inhibitors in the context of CAH and related conditions of adrenal excess. It is important to note that direct comparative trials are limited, and data is often from studies with different designs and patient populations.

Drug Mechanism of Action Key Efficacy Data Adverse Events Clinical Trial Identifier
ATR-101 (Nevanimibe) ACAT1 InhibitorIn a Phase 2 study in adults with classic CAH (n=10), 5 of 9 completers showed a 27% to 72% decrease in 17-hydroxyprogesterone (17-OHP). Two subjects met the primary endpoint of 17-OHP ≤2x the upper limit of normal.[1]Gastrointestinal disorders (diarrhea, vomiting). Adrenal insufficiency was observed in a study with a different patient population.[13][14]NCT01898715
Ketoconazole CYP11A1, CYP17A1, CYP11B1 InhibitorIn a study of women receiving 400 mg daily for 5 days, plasma testosterone (B1683101) decreased by approximately 29%, and dehydroepiandrosterone (B1670201) sulfate (B86663) (DHEA-S) decreased by about 19%. Plasma 17-OHP levels increased, consistent with enzymatic blockade.[15] In patients with Cushing's syndrome, it has been shown to normalize urinary free cortisol levels.[16]Gynecomastia, elevated liver enzymes, gastrointestinal upset.[3][6]Not specified for CAH
Metyrapone CYP11B1 InhibitorIn a retrospective study of patients with Cushing's syndrome, metyrapone monotherapy led to control of cortisol levels in 43-76% of patients.[3] A prospective Phase 3/4 trial in Cushing's syndrome showed normalization or at least a 50% reduction in urinary free cortisol in 80% of patients after 12 weeks.[17]Hirsutism, hypertension, hypokalemia, gastrointestinal upset.[8]NCT02297945 (Cushing's Syndrome)
Abiraterone Acetate CYP17A1 InhibitorIn a study of 6 women with classic CAH, 250 mg/day for 6 days normalized androstenedione (B190577) and testosterone levels.[18] In a study of patients with classic 21-hydroxylase deficiency, abiraterone acetate (100-250 mg/day for 6 days) reduced 11-oxygenated androgens by an average of 56-77%.[19]Hypertension, hypokalemia, fluid overload (due to mineralocorticoid excess).[11]NCT01596539 (Not yet recruiting)

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the protocols for key studies cited.

ATR-101 (Nevanimibe) Phase 2 Study (NCT01898715)
  • Objective : To evaluate the safety, tolerability, pharmacokinetics, and anti-tumor activity of ATR-101 in patients with advanced adrenocortical carcinoma. A cohort of patients with CAH was also included to assess the effect on steroidogenesis.

  • Study Design : A Phase 1/2, multicenter, open-label, dose-escalation study.

  • Patient Population : Adults with a diagnosis of classic CAH with elevated 17-OHP.

  • Intervention : Oral administration of ATR-101 at escalating doses.

  • Outcome Measures : The primary outcome for the CAH cohort was the change in 17-OHP levels from baseline. Safety and tolerability were also assessed.

Abiraterone Acetate in Classic 21-Hydroxylase Deficiency Study
  • Objective : To assess the efficacy of abiraterone acetate in reducing adrenal androgen levels in women with classic 21-hydroxylase deficiency.

  • Study Design : An open-label pilot study.

  • Patient Population : Six women with classic 21-hydroxylase deficiency and elevated androstenedione levels.

  • Intervention : Participants received their usual glucocorticoid and mineralocorticoid replacement therapy plus abiraterone acetate 250 mg daily for 6 days.

  • Outcome Measures : Changes in serum androstenedione and testosterone levels.

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of hormones and enzymatic inhibition is essential for understanding the mechanisms of these drugs.

steroidogenesis_pathway cluster_cholesterol Cholesterol Metabolism cluster_steroidogenesis Steroidogenesis Pathway cluster_inhibitors Inhibitor Targets Cholesterol Cholesterol Cholesteryl Esters Cholesteryl Esters Cholesterol->Cholesteryl Esters ACAT1 Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 (SCC) Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD 17-OH Pregnenolone 17-OH Pregnenolone Pregnenolone->17-OH Pregnenolone CYP17A1 17-OH Progesterone 17-OH Progesterone Progesterone->17-OH Progesterone CYP17A1 Deoxycorticosterone Deoxycorticosterone Progesterone->Deoxycorticosterone CYP21A2 17-OH Pregnenolone->17-OH Progesterone 3β-HSD DHEA DHEA 17-OH Pregnenolone->DHEA CYP17A1 11-Deoxycortisol 11-Deoxycortisol 17-OH Progesterone->11-Deoxycortisol CYP21A2 Androstenedione Androstenedione 17-OH Progesterone->Androstenedione CYP17A1 Corticosterone Corticosterone Deoxycorticosterone->Corticosterone CYP11B1/B2 Cortisol Cortisol 11-Deoxycortisol->Cortisol CYP11B1 DHEA->Androstenedione 3β-HSD Testosterone Testosterone Androstenedione->Testosterone ATR-101 ATR-101 ATR-101->Cholesteryl Esters Inhibits ACAT1 Ketoconazole Ketoconazole Ketoconazole->Pregnenolone Inhibits CYP11A1 Ketoconazole->17-OH Pregnenolone Inhibits CYP17A1 Ketoconazole->Cortisol Inhibits CYP11B1 Metyrapone Metyrapone Metyrapone->Cortisol Inhibits CYP11B1 Abiraterone Abiraterone Abiraterone->17-OH Pregnenolone Inhibits CYP17A1 Abiraterone->Androstenedione Inhibits CYP17A1

Caption: Steroidogenesis pathway and points of inhibition.

This guide provides a comparative overview of ATR-101 and other steroidogenesis inhibitors for CAH based on currently available data. As research in this field is rapidly evolving, further clinical trials with direct head-to-head comparisons are needed to fully elucidate the relative efficacy and safety of these promising therapeutic agents.

References

Efficacy of Nevanimibe Hydrochloride in Reducing 17-OHP Levels in CAH Patients: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Congenital Adrenal Hyperplasia (CAH) is a group of autosomal recessive disorders characterized by impaired cortisol synthesis, leading to increased adrenocorticotropic hormone (ACTH) secretion and subsequent adrenal hyperplasia. The most common form, 21-hydroxylase deficiency, results in the accumulation of 17-hydroxyprogesterone (17-OHP), a key biomarker for diagnosing and monitoring the disease.[1][2] Elevated 17-OHP is shunted into the androgen synthesis pathway, causing hyperandrogenism.[2] Standard treatment involves glucocorticoid replacement to suppress ACTH and reduce androgen excess; however, this can be challenging, often requiring supraphysiologic doses with associated side effects.[3] This guide provides a comparative analysis of Nevanimibe hydrochloride, a novel therapeutic agent, against other treatment modalities for CAH, with a focus on the reduction of 17-OHP levels.

This compound: A Novel Approach

This compound (formerly ATR-101) is an oral, selective inhibitor of acyl-CoA:cholesterol acyltransferase 1 (ACAT1), an enzyme crucial for the synthesis of cholesteryl esters, the precursors for steroidogenesis.[4] By targeting an early step in the adrenal steroid synthesis pathway, Nevanimibe aims to reduce the production of all adrenal steroids, including androgens, independently of ACTH suppression.[3]

A Phase 2, multicenter, single-blind, dose-titration study (NCT02804178) evaluated the efficacy and safety of Nevanimibe in ten adult patients with classic CAH and elevated baseline 17-OHP levels.[3][5] The study involved five dose levels (125, 250, 500, 750, and 1000 mg twice daily), each administered for two weeks followed by a two-week placebo washout.[3]

Quantitative Comparison of 17-OHP Reduction

The following table summarizes the efficacy of this compound in reducing 17-OHP levels compared to alternative treatments for CAH. It is important to note that direct head-to-head comparative trials are limited, and the data presented is collated from separate studies.

Treatment ModalityMechanism of ActionEfficacy in Reducing 17-OHP LevelsKey Study Findings & Citations
This compound ACAT1 inhibitor, reduces substrate for steroid synthesis- 2 out of 10 patients met the primary endpoint (17-OHP ≤2x ULN).- 5 other patients experienced 17-OHP decreases ranging from 27% to 72%.[3][5][6] A subsequent Phase 2b trial (NCT03669549) was terminated after an interim data review.[7][8]
Standard Glucocorticoids (e.g., Hydrocortisone) Suppress ACTH secretion through negative feedback- Highly variable, dependent on dosage and patient adherence.- A study showed that with a daily hydrocortisone (B1673445) dose of 25 mg/m², more than half of 17-OHP measurements remained elevated.[9][10] The goal is often not to normalize 17-OHP to avoid iatrogenic Cushing's syndrome.[11]
Modified-Release Hydrocortisone Mimics the natural diurnal cortisol rhythm to better suppress nocturnal ACTH surge- At 6 months, 91% of patients on modified-release hydrocortisone achieved controlled 09:00h serum 17-OHP (<1200 ng/dL) compared to 71% on standard therapy.[12][13] Showed superior hormonal control in the morning and early afternoon compared to standard glucocorticoids.[14]
Fludrocortisone (Mineralocorticoid) Primarily replaces aldosterone (B195564) in salt-wasting forms of CAH- Does not directly reduce 17-OHP but can improve overall hormonal control, potentially allowing for lower glucocorticoid doses.[15] Improved mineralocorticoid replacement can lead to better overall management.
Anti-androgens (e.g., Flutamide) & Aromatase Inhibitors (e.g., Testolactone) Block androgen receptors and inhibit the conversion of androgens to estrogens, respectively- Do not directly reduce 17-OHP levels but can mitigate the clinical effects of hyperandrogenism.[16] Often used as adjuncts to glucocorticoid therapy.
Ketoconazole (B1673606) Inhibits several enzymes in the steroidogenic pathway, including 11β-hydroxylase and 17,20-lyase- Can lead to an increase in 17-OHP levels as it blocks downstream conversion.[17][18][19] Its primary effect is on reducing downstream androgens and cortisol.

Experimental Protocols

This compound Phase 2 Trial (NCT02804178) Methodology
  • Study Design: A multicenter, single-blind, dose-titration study.[3]

  • Participants: 10 adult subjects with classic CAH and baseline 17-OHP levels ≥4 times the upper limit of normal (ULN).[3]

  • Intervention: Participants received escalating doses of this compound (125, 250, 500, 750, and 1000 mg) administered orally twice daily. Each dose level was maintained for 14 days, followed by a 14-day single-blind placebo washout period before escalating to the next dose.[3]

  • Primary Endpoint: Reduction of 17-OHP to ≤2 times the ULN.[3]

  • Biochemical Analysis: Serum 17-OHP levels were measured at baseline and at the end of each treatment and placebo washout period. The specific assay method (e.g., LC-MS/MS or RIA) was not detailed in the provided search results.

Modified-Release Hydrocortisone Phase 3 Trial Methodology
  • Study Design: A 6-month, randomized, open-label, phase 3 study comparing modified-release hydrocortisone to standard glucocorticoid therapy, followed by a single-arm extension study.[12]

  • Participants: 122 adult patients with CAH.[12]

  • Intervention: Patients were randomized to receive either twice-daily modified-release hydrocortisone or their usual standard glucocorticoid therapy. Doses were titrated to achieve optimal biochemical control.[12]

  • Primary Outcome: Change in the 24-hour standard deviation score (SDS) of 17-OHP.[12]

  • Biochemical Analysis: 24-hour profiles of 17-OHP and androstenedione (B190577) were assessed at baseline and at 24 weeks. Morning (09:00h) serum 17-OHP levels were also measured.[12]

Visualizing the Pathways and Processes

To better understand the underlying mechanisms and experimental designs, the following diagrams have been generated using the DOT language.

CAH_Signaling_Pathway cluster_steroidogenesis Adrenal Steroidogenesis CRH Hypothalamus (CRH) Pituitary Anterior Pituitary (ACTH) CRH->Pituitary + AdrenalCortex Adrenal Cortex Pituitary->AdrenalCortex + Cortisol Cortisol AdrenalCortex->Cortisol Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone 17OHP 17-OHP Progesterone->17OHP 21-Hydroxylase Deficiency Block Aldosterone Aldosterone Progesterone->Aldosterone Mineralocorticoid Pathway 11Deoxycortisol 11-Deoxycortisol Androgens Androgens 17OHP->Androgens Excess Production Cortisol->CRH - Cortisol->Pituitary -

Caption: Pathophysiology of Congenital Adrenal Hyperplasia (CAH).

Nevanimibe_Mechanism_of_Action Cholesterol Free Cholesterol in Adrenal Cortex ACAT1 ACAT1 Enzyme Cholesterol->ACAT1 CholesterylEsters Cholesteryl Esters (Stored Cholesterol) ACAT1->CholesterylEsters Esterification Nevanimibe Nevanimibe hydrochloride Nevanimibe->ACAT1 Inhibition Steroidogenesis Adrenal Steroidogenesis (Cortisol, Androgens, Aldosterone) CholesterylEsters->Steroidogenesis Substrate for

Caption: Mechanism of action of this compound.

Experimental_Workflow_Comparison cluster_nevanimibe Nevanimibe Phase 2 Trial cluster_mr_hc Modified-Release Hydrocortisone Phase 3 Trial N_Start Enrollment (n=10, 17-OHP ≥4x ULN) N_Dose1 Dose 1 (125mg BID) 2 weeks N_Start->N_Dose1 N_Wash1 Placebo Washout 2 weeks N_Dose1->N_Wash1 N_Dose2 Dose 2 (250mg BID) 2 weeks N_Wash1->N_Dose2 N_Wash2 ... N_Dose2->N_Wash2 N_Dose5 Dose 5 (1000mg BID) 2 weeks N_Wash2->N_Dose5 N_End Primary Endpoint Assessment (17-OHP ≤2x ULN) N_Dose5->N_End M_Start Enrollment (n=122) M_Rand Randomization M_Start->M_Rand M_Group1 Modified-Release HC (Twice Daily) M_Rand->M_Group1 M_Group2 Standard Glucocorticoid Therapy M_Rand->M_Group2 M_6mo 6-Month Follow-up M_Group1->M_6mo M_Group2->M_6mo M_End Primary Outcome Assessment (24h 17-OHP SDS) M_6mo->M_End

Caption: Comparative experimental workflows.

Conclusion

This compound represents a novel therapeutic strategy for CAH by targeting the synthesis of steroid precursors. The initial Phase 2 data demonstrated a reduction in 17-OHP levels in a majority of participants, although only a small number reached the primary endpoint.[3] The subsequent termination of the Phase 2b trial suggests that further investigation is needed to establish its clinical utility.[7][8]

In comparison, modified-release hydrocortisone has shown promise in improving biochemical control of 17-OHP, particularly in achieving target morning levels, compared to standard glucocorticoid therapy.[12][13] Other treatments, such as mineralocorticoids and anti-androgens, serve as important adjuncts but do not directly target the reduction of 17-OHP. Ketoconazole, while an inhibitor of steroidogenesis, can paradoxically increase 17-OHP levels.[17][18][19]

For drug development professionals, the data on Nevanimibe underscores the potential of targeting earlier steps in the steroidogenic pathway. However, the modest efficacy and subsequent trial termination highlight the challenges in developing novel therapies for CAH. Future research should focus on optimizing dosing strategies, patient selection, and long-term safety and efficacy to determine the place of new agents like Nevanimibe in the management of this complex disorder.

References

Comparative Analysis of Nevanimibe Hydrochloride and Ketoconazole in Cushing's Syndrome

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparative analysis of Nevanimibe (B238670) hydrochloride and the established therapy, ketoconazole (B1673606), for the treatment of Cushing's syndrome. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their mechanisms of action, efficacy, and safety profiles based on available experimental data.

Introduction

Cushing's syndrome is a rare endocrine disorder characterized by prolonged exposure to high levels of cortisol. Medical therapy plays a crucial role in managing hypercortisolism, particularly for patients who are not candidates for surgery or have persistent disease after surgery. Ketoconazole, an imidazole (B134444) antifungal agent, has been used off-label for decades to inhibit adrenal steroidogenesis.[1][2][3] Nevanimibe hydrochloride (formerly ATR-101) is a novel, orally administered, adrenal-specific inhibitor of acyl-CoA:cholesterol acyltransferase-1 (ACAT1), an enzyme critical for the synthesis of steroid hormones.[4] While clinical trials for Nevanimibe in Cushing's syndrome have been terminated, its unique mechanism of action warrants a comparative evaluation against established treatments like ketoconazole.[5][6]

Mechanism of Action

This compound:

Nevanimibe inhibits ACAT1, an enzyme that converts free cholesterol into cholesteryl esters for storage in the adrenal glands.[4][5] This inhibition reduces the substrate available for steroid synthesis, thereby suppressing the production of all adrenal steroids, including cortisol, mineralocorticoids, and androgens.[4] At higher concentrations, Nevanimibe has also been shown to induce apoptosis in adrenocortical cells.[7][8][9]

Ketoconazole:

Ketoconazole is a potent inhibitor of several cytochrome P450 (CYP) enzymes involved in the adrenal steroidogenesis pathway.[1][3][10] It primarily targets CYP11A1 (cholesterol side-chain cleavage enzyme), CYP17A1 (17α-hydroxylase/17,20-lyase), and CYP11B1 (11β-hydroxylase), thereby blocking multiple steps in cortisol synthesis.[1][2][3][11][12] Its action leads to a rapid reduction in cortisol levels.[1]

Efficacy

This compound:

Direct efficacy data for Nevanimibe in Cushing's syndrome is limited due to the termination of clinical trials.[5][6] However, a Phase 2 study in patients with classic congenital adrenal hyperplasia (CAH), another condition of adrenal steroid overproduction, demonstrated that Nevanimibe could decrease 17-hydroxyprogesterone (17-OHP) levels within two weeks of treatment.[4][7] In that study, 70% of subjects showed a decrease in 17-OHP of at least 50% during at least one of the treatment periods.[7]

Ketoconazole:

Ketoconazole has demonstrated significant efficacy in controlling hypercortisolism in patients with Cushing's syndrome.[1] Multiple retrospective studies and a meta-analysis have shown that approximately 60-66% of patients achieve normalization of urinary free cortisol (UFC) levels.[1][12][13][14][15] A large retrospective study involving 200 patients reported that 49.3% of patients had normal UFC levels at the last follow-up, with an additional 25.6% having at least a 50% decrease in UFC.[16] Reductions in cortisol levels with ketoconazole are associated with improvements in clinical features of Cushing's syndrome, such as hypertension, diabetes, and myopathy.[1][16]

Data Presentation

Table 1: Comparative Efficacy of this compound and Ketoconazole

ParameterThis compoundKetoconazole
Primary Efficacy Endpoint Reduction of 17-OHP to ≤ 2x ULN (in CAH)[4]Normalization of Urinary Free Cortisol (UFC)
Reported Efficacy 20% of subjects met the primary endpoint in a Phase 2 CAH study.[7]~60-66% of patients achieve normal UFC levels.[1][12][13][14][15]
Onset of Action Decreased 17-OHP levels within 2 weeks in a CAH study.[4][7][17][18]Rapid reduction in cortisol levels.[1]
Other Effects Potential for induction of apoptosis in adrenocortical cells at higher doses.[7][8][9]Improvements in hypertension, diabetes, and hypokalemia.[1][16]

Safety and Tolerability

This compound:

The most common treatment-emergent adverse events reported in clinical trials of Nevanimibe have been gastrointestinal disorders, including diarrhea and vomiting.[8][9] In a Phase 1 study in adrenocortical carcinoma, gastrointestinal disorders were reported in 76% of patients.[8] Adrenal insufficiency has also been observed as a pharmacologic effect of the drug.[8][9]

Ketoconazole:

The primary safety concern with ketoconazole is hepatotoxicity, with reports of elevated liver enzymes in approximately 15% of patients with Cushing's syndrome.[1] However, serious liver injury is rare and can generally be managed with careful monitoring of liver function and dose adjustment or discontinuation of the drug.[1][19] Other potential adverse events include gastrointestinal issues, adrenal insufficiency, and rash.[1][2] Ketoconazole also has a high potential for drug-drug interactions due to its inhibition of CYP3A4.[3]

Table 2: Comparative Safety Profiles

Adverse EventThis compoundKetoconazole
Gastrointestinal Common (Diarrhea, Vomiting)[8][9]Common (Nausea, Vomiting)[13]
Hepatic Not reported as a primary concern in available data.Hepatotoxicity (elevated liver enzymes) is a key concern requiring monitoring.[1][19]
Adrenal Adrenal insufficiency reported.[8][9]Adrenal insufficiency is a potential risk.[2]
Drug Interactions Data not extensively available.High potential for interactions via CYP3A4 inhibition.[3]
Other -Rash, potential for decreased androgen levels.[1][3]

Experimental Protocols

This compound (Phase 2 Study in CAH - NCT02804178):

This was a multicenter, single-blind, dose-titration study.[7][17] Eligible patients with classic CAH and elevated 17-OHP levels were started on Nevanimibe at a dose of 125 mg twice daily. The dose was titrated up every two weeks (to a maximum of 1000 mg twice daily) based on 17-OHP levels.[17] The primary efficacy endpoint was the proportion of patients achieving a reduction of 17-OHP to ≤ 2 times the upper limit of normal (ULN).[4] Safety was assessed through monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.[4]

Ketoconazole (Retrospective Cohort Study):

In a retrospective study evaluating ketoconazole in Cushing's disease, patients were typically started on a dose of 100 to 300 mg/day, which was then increased by 200 mg every 2 to 4 months until hypercortisolism was controlled or side effects developed, with a maximum dose of 1,200 mg/day.[20] Efficacy was assessed by monitoring 24-hour urinary free cortisol (UFC) levels.[20] Safety was monitored through clinical follow-up and laboratory tests, particularly liver function tests.[20]

Signaling Pathways and Experimental Workflows

steroidogenesis_pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD 17-OH-Pregnenolone 17-OH-Pregnenolone Pregnenolone->17-OH-Pregnenolone CYP17A1 Deoxycorticosterone Deoxycorticosterone Progesterone->Deoxycorticosterone CYP21A2 17-OH-Progesterone 17-OH-Progesterone Progesterone->17-OH-Progesterone CYP17A1 Corticosterone Corticosterone Deoxycorticosterone->Corticosterone CYP11B1 Aldosterone Aldosterone Corticosterone->Aldosterone CYP11B2 17-OH-Pregnenolone->17-OH-Progesterone 3β-HSD DHEA DHEA 17-OH-Pregnenolone->DHEA CYP17A1 11-Deoxycortisol 11-Deoxycortisol 17-OH-Progesterone->11-Deoxycortisol CYP21A2 Androstenedione Androstenedione 17-OH-Progesterone->Androstenedione CYP17A1 Cortisol Cortisol 11-Deoxycortisol->Cortisol CYP11B1 DHEA->Androstenedione 3β-HSD Testosterone Testosterone Androstenedione->Testosterone Nevanimibe Nevanimibe Nevanimibe->Cholesterol Inhibits ACAT1, reducing cholesterol ester stores Ketoconazole Ketoconazole Ketoconazole->Pregnenolone Inhibits CYP11A1 Ketoconazole->17-OH-Pregnenolone Inhibits CYP17A1 Ketoconazole->11-Deoxycortisol Inhibits CYP11B1 experimental_workflow cluster_nevanimibe Nevanimibe Clinical Trial Workflow (CAH) cluster_ketoconazole Ketoconazole Treatment Workflow (Cushing's) Screening Patient Screening (Classic CAH, Elevated 17-OHP) Baseline Baseline Assessment Screening->Baseline DoseTitration Dose Titration (125mg to 1000mg BID) Baseline->DoseTitration Efficacy_N Efficacy Assessment (17-OHP Levels) DoseTitration->Efficacy_N Safety_N Safety Monitoring Efficacy_N->Safety_N Diagnosis Diagnosis of Cushing's Syndrome Initiation Treatment Initiation (100-300mg/day) Diagnosis->Initiation DoseAdj Dose Adjustment (based on UFC & tolerance) Initiation->DoseAdj Efficacy_K Efficacy Assessment (UFC Levels) DoseAdj->Efficacy_K Safety_K Safety Monitoring (Liver Function) Efficacy_K->Safety_K

References

Head-to-head clinical trial data for Nevanimibe hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Clinical Data on Nevanimibe (B238670) Hydrochloride

As of the latest available data, no head-to-head clinical trials comparing Nevanimibe hydrochloride (formerly ATR-101) with other active therapeutic agents have been published. The existing clinical data comes from single-arm Phase 1 and Phase 2 studies. This guide provides a comprehensive overview of the available clinical findings for this compound in Adrenocortical Carcinoma (ACC) and Congenital Adrenal Hyperplasia (CAH), presenting the data against baseline or, where applicable, a placebo washout period.

Mechanism of Action

This compound is a selective and potent inhibitor of Sterol O-acyltransferase 1 (SOAT1), also known as Acyl-CoA:cholesterol acyltransferase 1 (ACAT1).[1][2][3] In nonclinical studies, it has been demonstrated that at lower doses, Nevanimibe decreases adrenal steroidogenesis, and at higher doses, it induces apoptosis (cell death) in adrenocortical cells.[1][2] The inhibition of SOAT1 is key to its therapeutic effect.

Nevanimibe HCl Nevanimibe HCl SOAT1 (ACAT1) SOAT1 (ACAT1) Nevanimibe HCl->SOAT1 (ACAT1) inhibits Adrenal Steroidogenesis Adrenal Steroidogenesis Nevanimibe HCl->Adrenal Steroidogenesis decreases (at low doses) Apoptosis of Adrenocortical Cells Apoptosis of Adrenocortical Cells Nevanimibe HCl->Apoptosis of Adrenocortical Cells induces (at high doses) Cholesterol Esters Cholesterol Esters SOAT1 (ACAT1)->Cholesterol Esters produces Cholesterol Esters->Adrenal Steroidogenesis supports

Caption: Mechanism of action of this compound.

Clinical Trial Data

Phase 1 Study in Adrenocortical Carcinoma (NCT01898715)

This multicenter, open-label, dose-escalation Phase 1 study evaluated the safety and pharmacokinetics of Nevanimibe in adult patients with metastatic adrenocortical carcinoma.[1][2]

Experimental Protocol:

A "3 + 3" dose-escalation design was utilized in this study.[1][2] 63 patients who had previously failed systemic chemotherapy were administered oral Nevanimibe at doses ranging from 1.6 mg/kg/day to 158.5 mg/kg/day.[1][2] The safety, pharmacokinetics, and tumor response (based on RECIST version 1.1) were evaluated every two months.[1][2]

Patient Enrollment (Metastatic ACC, n=63) Patient Enrollment (Metastatic ACC, n=63) Dose Escalation (3+3 Design) Dose Escalation (3+3 Design) Patient Enrollment (Metastatic ACC, n=63)->Dose Escalation (3+3 Design) Oral Nevanimibe Administration (1.6 to 158.5 mg/kg/day) Oral Nevanimibe Administration (1.6 to 158.5 mg/kg/day) Dose Escalation (3+3 Design)->Oral Nevanimibe Administration (1.6 to 158.5 mg/kg/day) Evaluation every 2 months Evaluation every 2 months Oral Nevanimibe Administration (1.6 to 158.5 mg/kg/day)->Evaluation every 2 months Assess Safety, PK, and Tumor Response (RECIST 1.1) Assess Safety, PK, and Tumor Response (RECIST 1.1) Evaluation every 2 months->Assess Safety, PK, and Tumor Response (RECIST 1.1)

Caption: Workflow for the Phase 1 ACC clinical trial.

Data Presentation: Efficacy and Safety

MetricResult
Complete or Partial Response 0%[1][2]
Stable Disease (at 2 months) 27% (13 of 48 patients)[1][2]
Stable Disease (> 4 months) 8.3% (4 of 48 patients)[1]
Most Common Treatment-Emergent Adverse Events Gastrointestinal disorders (76%)[1][2]
   Diarrhea44%[1][2]
   Vomiting35%[1][2]
Drug-related Adrenal Insufficiency Observed in 2 patients[1][2]

The study concluded that while Nevanimibe was safe, it had limited efficacy in patients with advanced ACC at the tested formulations, as the necessary exposure levels for an apoptotic effect could not be reached.[1][2]

Phase 2 Study in Congenital Adrenal Hyperplasia (NCT02804178)

This was a multicenter, single-blind, dose-titration study to evaluate the efficacy and safety of Nevanimibe in adults with uncontrolled classic Congenital Adrenal Hyperplasia (CAH).[4][5]

Experimental Protocol:

Ten adult patients with classic CAH and baseline 17-hydroxyprogesterone (17-OHP) levels at least four times the upper limit of normal (ULN) were enrolled.[4][5] The study involved administering the lowest dose of Nevanimibe for two weeks, followed by a two-week single-blind placebo washout.[4][5] If the primary endpoint of 17-OHP ≤2x ULN was not achieved, the dose of Nevanimibe was progressively titrated up through five possible levels (125, 250, 500, 750, and 1000 mg twice daily).[4][5]

Patient Enrollment (Classic CAH, n=10) Patient Enrollment (Classic CAH, n=10) 2 Weeks Nevanimibe (Lowest Dose) 2 Weeks Nevanimibe (Lowest Dose) Patient Enrollment (Classic CAH, n=10)->2 Weeks Nevanimibe (Lowest Dose) 2-Week Placebo Washout 2-Week Placebo Washout 2 Weeks Nevanimibe (Lowest Dose)->2-Week Placebo Washout Assess 17-OHP Levels Assess 17-OHP Levels 2-Week Placebo Washout->Assess 17-OHP Levels Dose Titration (if 17-OHP > 2x ULN) Dose Titration (if 17-OHP > 2x ULN) Assess 17-OHP Levels->Dose Titration (if 17-OHP > 2x ULN) Higher Nevanimibe Dose Higher Nevanimibe Dose Dose Titration (if 17-OHP > 2x ULN)->Higher Nevanimibe Dose Higher Nevanimibe Dose->Assess 17-OHP Levels

Caption: Workflow for the Phase 2 CAH clinical trial.

Data Presentation: Efficacy and Safety

MetricResult
Patients Enrolled 10[4][5]
Patients Completed Study 9[4][5]
Primary Endpoint Met (17-OHP ≤2x ULN) 20% (2 of 10 patients)[4][5]
Patients with 27% to 72% Decrease in 17-OHP 50% (5 of 10 patients)[4][5]
Most Common Side Effects Gastrointestinal (30%)[4][5]

This study demonstrated that Nevanimibe could decrease 17-OHP levels within two weeks of treatment, suggesting its potential as an add-on therapy for CAH.[4][5] Larger and longer-duration studies were recommended to further evaluate its efficacy.[4]

References

A Head-to-Head Comparison: Nevanimibe Hydrochloride Versus Standard-of-Care for Adrenocortical Carcinoma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Therapeutic Strategies for a Rare and Aggressive Malignancy

Adrenocortical carcinoma (ACC) is a rare and aggressive cancer with a historically poor prognosis, underscoring the urgent need for novel therapeutic agents. This guide provides a comprehensive benchmark comparison of the investigational drug Nevanimibe (B238670) hydrochloride against the current standard-of-care treatments for ACC. We present a detailed analysis of their mechanisms of action, a summary of key clinical trial data, and explicit experimental protocols for relevant assays to support further research and development in this critical area.

Executive Summary

Nevanimibe hydrochloride, a novel, orally-administered small molecule, targets a distinct pathway in ACC cell biology, offering a potential new therapeutic avenue. The current standard-of-care for advanced ACC primarily involves mitotane (B1677208), either as a monotherapy or in combination with cytotoxic chemotherapy, most notably the Etoposide, Doxorubicin, and Cisplatin (B142131) (EDP-M) regimen. This guide will delve into the preclinical rationale and clinical evidence for Nevanimibe and provide a comparative analysis against the established efficacy and safety profiles of standard treatments.

Mechanism of Action: A Tale of Two Pathways

This compound: Targeting Cholesterol Metabolism

This compound is a potent and selective inhibitor of Sterol O-acyltransferase 1 (SOAT1), also known as Acyl-CoA:cholesterol acyltransferase 1 (ACAT1). SOAT1 is a key intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets. In adrenocortical cells, which are heavily reliant on cholesterol for steroidogenesis, the inhibition of SOAT1 by Nevanimibe leads to a dual antitumor effect. At lower concentrations, it disrupts steroidogenesis, while at higher concentrations, the accumulation of free cholesterol induces endoplasmic reticulum stress and apoptosis, leading to cancer cell death.[1]

Standard-of-Care: A Multi-pronged Attack

The cornerstone of ACC treatment, mitotane , is an adrenal-specific cytotoxic agent. Its precise mechanism is not fully elucidated but is known to involve the disruption of mitochondrial function, leading to decreased ATP production and increased oxidative stress.[2] Mitotane also inhibits key enzymes in the steroidogenesis pathway, such as cholesterol side-chain cleavage enzyme (CYP11A1) and 11β-hydroxylase (CYP11B1), further contributing to its adrenolytic effects.[2]

The EDP-M regimen combines the adrenolytic action of mitotane with a cocktail of cytotoxic agents:

  • Etoposide: Inhibits topoisomerase II, leading to DNA strand breaks.

  • Doxorubicin: An anthracycline that intercalates into DNA and inhibits topoisomerase II.

  • Cisplatin: A platinum-based compound that forms DNA adducts, inhibiting DNA synthesis and repair.

The combination of these agents with mitotane aims to provide a synergistic anti-tumor effect.

Mechanism_of_Action Figure 1: Comparative Mechanisms of Action cluster_Nevanimibe This compound cluster_Standard_Care Standard-of-Care cluster_Mitotane Mitotane cluster_EDP EDP Chemotherapy Nevanimibe Nevanimibe HCl SOAT1 SOAT1 (ACAT1) Nevanimibe->SOAT1 Inhibits Steroidogenesis_Inhibition_N Steroidogenesis Inhibition Nevanimibe->Steroidogenesis_Inhibition_N Cholesterol Free Cholesterol Accumulation SOAT1->Cholesterol ER_Stress ER Stress Cholesterol->ER_Stress Apoptosis_N Apoptosis ER_Stress->Apoptosis_N Mitotane Mitotane Mitochondria Mitochondrial Dysfunction Mitotane->Mitochondria Steroidogenesis_Enzymes Steroidogenesis Enzymes (e.g., CYP11A1) Mitotane->Steroidogenesis_Enzymes Inhibits Apoptosis_M Apoptosis Mitochondria->Apoptosis_M Steroidogenesis_Inhibition_M Steroidogenesis Inhibition Steroidogenesis_Enzymes->Steroidogenesis_Inhibition_M Etoposide Etoposide DNA_Damage DNA Damage & Replication Inhibition Etoposide->DNA_Damage Doxorubicin Doxorubicin Doxorubicin->DNA_Damage Cisplatin Cisplatin Cisplatin->DNA_Damage

Figure 1: Comparative Mechanisms of Action

Clinical Performance: A Data-Driven Comparison

The clinical development of this compound for ACC is in its early stages, with Phase 1 trial data available. In contrast, the standard-of-care treatments have been evaluated in numerous studies, including a large, randomized Phase 3 trial (FIRM-ACT).[1][3][4]

Table 1: Summary of Clinical Efficacy in Advanced Adrenocortical Carcinoma

ParameterThis compound (Phase 1, NCT01898715)[5][6]EDP-M Regimen (FIRM-ACT Trial & other studies)[7][8]Mitotane Monotherapy[2][9][10][11][12]
Objective Response Rate (ORR) 0% (No Complete or Partial Responses)19% - 23.2%~20.5%
Stable Disease (SD) 27% (13 of 48 evaluable patients)Data not consistently reported as primary outcomeClinical benefit (SD >180 days) in a subset of patients
Median Progression-Free Survival (PFS) Not Reported5.0 months4.1 months
Median Overall Survival (OS) Not Reported14.8 months18.5 months
Patient Population 63 patients with metastatic ACC, mostly pre-treated304 patients in FIRM-ACT, treatment-naïve for advanced disease127 patients with advanced ACC

Table 2: Overview of Safety and Tolerability

Adverse EventsThis compound (Phase 1)[5][6]EDP-M Regimen[7][8]Mitotane Monotherapy[2][9]
Common Adverse Events Gastrointestinal disorders (diarrhea, vomiting)Myelosuppression (neutropenia, thrombocytopenia), nausea, vomiting, fatigueGastrointestinal disturbances (anorexia, nausea, vomiting, diarrhea), neurological toxicity (lethargy, somnolence, dizziness)
Serious Adverse Events Drug-related adrenal insufficiency (pharmacologic effect)Febrile neutropenia, infection, renal toxicityAdrenal insufficiency, neurological toxicity, hepatotoxicity
Dose-Limiting Toxicities Few DLTs observed; maximum feasible dose established due to tablet burdenMyelosuppressionNeurological and gastrointestinal toxicity

Experimental Protocols

To facilitate further research, we provide detailed protocols for key in vitro and in vivo assays relevant to the study of ACC therapeutics.

Cell Viability Assay (MTT Assay)

This protocol is adapted for the H295R adrenocortical carcinoma cell line.

MTT_Assay_Workflow Figure 2: MTT Cell Viability Assay Workflow start Start plate_cells Plate H295R cells in 96-well plates start->plate_cells incubate_24h Incubate for 24h plate_cells->incubate_24h add_drug Add serial dilutions of test compound (e.g., Nevanimibe) incubate_24h->add_drug incubate_72h Incubate for 72h add_drug->incubate_72h add_mtt Add MTT reagent (0.5 mg/mL final concentration) incubate_72h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h solubilize Add solubilization solution (e.g., DMSO) incubate_4h->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance end End read_absorbance->end

Figure 2: MTT Cell Viability Assay Workflow

Protocol:

  • Cell Plating: Seed H295R cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Addition: Prepare serial dilutions of this compound or other test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only wells as a control.

  • Incubation: Incubate the plate for 72 hours under the same conditions as step 1.

  • MTT Addition: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). Add 10 µL of the MTT stock solution to each well and incubate for 4 hours at 37°C.[13][14]

  • Solubilization: After the incubation, carefully remove the medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan (B1609692) crystals.[14]

  • Absorbance Reading: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

Steroidogenesis Assay

This protocol outlines the measurement of steroid hormone production in H295R cells.

Protocol:

  • Cell Plating and Treatment: Plate H295R cells in 24-well plates and allow them to adhere. Treat the cells with various concentrations of the test compound (e.g., Nevanimibe, Mitotane) for 48 hours.

  • Sample Collection: After the treatment period, collect the cell culture supernatant.

  • Steroid Extraction: Perform a liquid-liquid or solid-phase extraction to isolate the steroid hormones from the supernatant.

  • LC-MS/MS Analysis: Analyze the extracted samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of key steroid hormones such as cortisol, aldosterone, and androgens.[15][16][17][18][19]

In Vivo Xenograft Model

This protocol describes a general procedure for establishing an ACC xenograft model in immunocompromised mice.

Xenograft_Model_Workflow Figure 3: ACC Xenograft Model Workflow start Start prepare_cells Prepare a single-cell suspension of H295R cells start->prepare_cells inject_mice Subcutaneously inject cells into the flank of immunocompromised mice prepare_cells->inject_mice monitor_tumor Monitor tumor growth by caliper measurements inject_mice->monitor_tumor randomize Randomize mice into treatment groups when tumors reach a specific volume monitor_tumor->randomize treat Administer test compounds (e.g., Nevanimibe) or vehicle control randomize->treat measure_tumor Continue to measure tumor volume and body weight treat->measure_tumor endpoint Euthanize mice at the study endpoint and collect tumors for analysis measure_tumor->endpoint end End endpoint->end

Figure 3: ACC Xenograft Model Workflow

Protocol:

  • Cell Preparation: Culture H295R cells to 80-90% confluency. Harvest the cells and resuspend them in a sterile, serum-free medium or PBS at a concentration of 5-10 x 10^6 cells per 100 µL.[20][21]

  • Animal Model: Use immunodeficient mice (e.g., nude or SCID mice), 6-8 weeks old.

  • Tumor Cell Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound or standard-of-care drugs via the appropriate route (e.g., oral gavage for Nevanimibe).

  • Endpoint: Continue treatment for a specified period or until tumors in the control group reach a maximum allowed size. At the end of the study, euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).[20][21]

Conclusion

This compound presents a novel and targeted approach to the treatment of adrenocortical carcinoma by disrupting cholesterol metabolism, a pathway distinct from the mechanisms of current standard-of-care therapies. While early clinical data from a Phase 1 trial did not demonstrate objective responses, the observation of stable disease in a subset of heavily pre-treated patients warrants further investigation.[5][6] The established EDP-M regimen remains the first-line systemic therapy for advanced ACC, offering a modest but significant response rate and survival benefit.[7][8] Mitotane monotherapy is also a viable option in select patients.[2][9] The provided experimental protocols offer a foundation for researchers to further explore the preclinical efficacy of Nevanimibe and other novel agents, with the ultimate goal of improving outcomes for patients with this challenging disease. Future studies, potentially exploring Nevanimibe in combination with other agents or in specific molecularly defined patient populations, will be crucial to determine its ultimate role in the management of ACC.

References

In Vitro Showdown: A Comparative Analysis of Nevanimibe Hydrochloride and Avasimibe

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective in vitro comparison of two notable Acyl-CoA: Cholesterol Acyltransferase (ACAT) inhibitors: Nevanimibe (B238670) hydrochloride and avasimibe (B1665837). This analysis is supported by experimental data on their inhibitory activity, effects on cell viability, and induction of apoptosis.

Introduction

Nevanimibe hydrochloride (formerly ATR-101) and avasimibe (CI-1011) are both inhibitors of Acyl-CoA: Cholesterol Acyltransferase (ACAT), also known as Sterol O-acyltransferase (SOAT).[1][2] This enzyme plays a crucial role in cellular cholesterol homeostasis by catalyzing the esterification of free cholesterol into cholesteryl esters for storage in lipid droplets.[1] There are two isoforms of this enzyme, ACAT1 and ACAT2.[1] While both Nevanimibe and avasimibe target ACAT, they exhibit different selectivity profiles and have been investigated for a range of therapeutic applications, from hypercholesterolemia to cancer. This guide offers a side-by-side look at their in vitro performance based on available scientific literature.

Mechanism of Action

Both compounds function by inhibiting ACAT, thereby preventing the conversion of free cholesterol to cholesteryl esters. An accumulation of intracellular free cholesterol can lead to cellular stress and, in some cases, apoptosis, a mechanism that is being explored for its anti-cancer potential.[3]

This compound is a selective inhibitor of ACAT1.[1] In nonclinical studies, it has been shown to decrease adrenal steroidogenesis at lower doses and induce apoptosis of adrenocortical cells at higher doses.[3][4]

Avasimibe inhibits both ACAT1 and ACAT2.[5][6] Initially developed as a lipid-lowering agent, its development for atherosclerosis was halted.[2] However, there is renewed interest in avasimibe for its potential anti-tumor properties.[2]

Data Presentation

Inhibitory Activity

The following table summarizes the in vitro inhibitory activity of this compound and avasimibe against ACAT1 and ACAT2. It is important to note that these values are derived from different studies and experimental conditions may vary.

CompoundTargetIC50 / EC50Source
This compound ACAT1EC50: 9 nM[1][7]
ACAT2EC50: 368 nM[1][7]
ACAT1IC50: 0.23 ± 0.06 μM[8]
ACAT2IC50: 0.71 μM[9]
Avasimibe ACAT1IC50: 24 µM[5][6][10]
ACAT2IC50: 9.2 µM[5][6][10]
Effects on Cell Viability and Apoptosis in Cancer Cell Lines

Both inhibitors have been shown to reduce cell viability and induce apoptosis in various cancer cell lines. The data below is a compilation from multiple sources.

CompoundCell LineAssayKey FindingsSource
This compound H295R (Adrenocortical)Cell Viability30 μM reduced survival by ~40% in 24h. Co-incubation with cholesterol markedly increased toxicity.[7]
Avasimibe 5637 (Bladder Cancer)MTT AssayIC50: 12.03 μM[11]
T24 (Bladder Cancer)MTT AssayIC50: 11.18 μM[11]
PC-3 (Prostate Cancer)MTT AssayDose-dependently inhibited viability.[5][10]
DU 145 (Prostate Cancer)MTT AssayDose-dependently inhibited viability.[5][10]
U251 & U87 (Glioblastoma)Annexin V-EGFP/PIIncreased apoptosis rate with concentrations of 7.5, 15, and 30 μM.[12]
PC3 & HCT116 (Prostate & Colon Cancer)Annexin V/PIIncubation with 5 μM avasimibe for 48h induced apoptosis.[13][14]

Experimental Protocols

ACAT Inhibition Assay (Fluorescence-based)

This method measures ACAT activity by monitoring the released coenzyme A (CoA) during the cholesterol esterification reaction.

  • Enzyme Source: Purified human ACAT1 or ACAT2.

  • Substrates: Mixed micelles containing cholesterol and a fatty acyl-CoA (e.g., oleoyl-CoA).

  • Inhibitor Preparation: this compound or avasimibe are dissolved in a suitable solvent (e.g., DMSO) to create stock solutions, which are then diluted to various concentrations for the assay.

  • Reaction: The enzyme is added to the mixed micelles in the presence of varying concentrations of the inhibitor. The reaction is initiated by the addition of the fatty acyl-CoA.

  • Detection: The released sulfhydryl group of CoA is detected using a fluorescent probe. The fluorescence is measured at specific excitation and emission wavelengths (e.g., 355 nm excitation and 460 nm emission).

  • Data Analysis: The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is calculated from the dose-response curve.[8]

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cells are seeded in a 96-well plate at a specific density (e.g., 3,000 cells/well) and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of this compound or avasimibe for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT reagent (e.g., 20 µL of 5 mg/mL solution) is added to each well and incubated for a few hours (e.g., 4 hours) at 37°C. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.

  • Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells). The IC50 value, the concentration of the compound that reduces cell viability by 50%, can be calculated.[11][15]

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are cultured and treated with the desired concentrations of this compound or avasimibe for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and resuspended in a binding buffer.

  • Staining: Cells are stained with Annexin V (conjugated to a fluorochrome like FITC or EGFP) and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nucleic acid stain that can only enter cells with a compromised membrane, typical of late apoptotic and necrotic cells.

  • Flow Cytometry: The stained cells are analyzed by a flow cytometer.

  • Data Analysis: The cell population is gated into four quadrants:

    • Annexin V-negative/PI-negative: Viable cells

    • Annexin V-positive/PI-negative: Early apoptotic cells

    • Annexin V-positive/PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative/PI-positive: Necrotic cells The percentage of cells in each quadrant is quantified.[12][16]

Visualizations

cluster_0 ACAT-Mediated Cholesterol Esterification cluster_1 Inhibition by Nevanimibe/Avasimibe Free Cholesterol Free Cholesterol ACAT ACAT Free Cholesterol->ACAT Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acyl-CoA->ACAT Cholesteryl Esters Cholesteryl Esters ACAT->Cholesteryl Esters Lipid Droplets Lipid Droplets Cholesteryl Esters->Lipid Droplets Storage Inhibitor Nevanimibe or Avasimibe Inhibitor->ACAT

Figure 1: Mechanism of ACAT Inhibition.

cluster_0 Cell Viability Assay Workflow (MTT) Seed Cells Seed Cells Treat with Inhibitor Treat with Inhibitor Seed Cells->Treat with Inhibitor Add MTT Add MTT Treat with Inhibitor->Add MTT Incubate Incubate Add MTT->Incubate Solubilize Formazan Solubilize Formazan Incubate->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance

Figure 2: MTT Assay Experimental Workflow.

ACAT Inhibition ACAT Inhibition Free Cholesterol Accumulation Free Cholesterol Accumulation ACAT Inhibition->Free Cholesterol Accumulation ER Stress ER Stress Free Cholesterol Accumulation->ER Stress Apoptosis Apoptosis ER Stress->Apoptosis Decreased Cell Proliferation Decreased Cell Proliferation Apoptosis->Decreased Cell Proliferation

References

Specificity of Nevanimibe Hydrochloride in the Inhibition of Acyl-CoA:Cholesterol Acyltransferase 1 (ACAT1)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

This guide provides a detailed comparison of Nevanimibe hydrochloride with other inhibitors of Acyl-CoA:cholesterol acyltransferase (ACAT), also known as sterol O-acyltransferase (SOAT). The focus is on the specificity of these compounds for the two isoforms of the enzyme, ACAT1 and ACAT2. Experimental data is presented to facilitate an objective assessment for researchers, scientists, and drug development professionals.

Introduction to ACAT Inhibition

Acyl-CoA:cholesterol acyltransferase is a crucial intracellular enzyme responsible for the esterification of free cholesterol into cholesteryl esters, which are then stored in lipid droplets. Two isoforms of this enzyme, ACAT1 and ACAT2, have been identified, and they exhibit different tissue distributions and physiological roles. ACAT1 is ubiquitously expressed, while ACAT2 is primarily found in the intestines and liver. This differential expression has significant implications for the therapeutic targeting of these enzymes for various conditions, including atherosclerosis, certain cancers, and adrenal disorders. This compound is a potent and selective inhibitor of ACAT1.[1]

Comparative Inhibitor Performance

The following table summarizes the inhibitory activity of this compound and other notable ACAT inhibitors against ACAT1 and ACAT2. The data, presented as IC50 or EC50 values, highlight the varying degrees of potency and selectivity among these compounds.

InhibitorTarget(s)IC50/EC50 (ACAT1)IC50/EC50 (ACAT2)Selectivity (ACAT2/ACAT1)Reference(s)
This compound ACAT1 9 nM (EC50) 368 nM (EC50) ~41-fold [1]
Avasimibe (CI-1011)ACAT1/ACAT224 µM (IC50)9.2 µM (IC50)~0.4-fold[2]
Pactimibe (CS-505)ACAT1/ACAT24.9 µM (IC50)3.0 µM (IC50)~0.6-fold[3]
K-604ACAT10.45 µM (IC50)102.85 µM (IC50)~229-fold[3][4]
F12511ACAT1/ACAT239 nM (IC50)110 nM (IC50)~2.8-fold[5]

Signaling Pathway and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.

ACAT Inhibition and Cholesterol Esterification Pathway cluster_cell Cell cluster_er Endoplasmic Reticulum ACAT1 ACAT1 Cholesteryl Esters Cholesteryl Esters ACAT1->Cholesteryl Esters ACAT2 ACAT2 ACAT2->Cholesteryl Esters Free Cholesterol Free Cholesterol Free Cholesterol->ACAT1 Free Cholesterol->ACAT2 Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acyl-CoA->ACAT1 Fatty Acyl-CoA->ACAT2 Lipid Droplets Lipid Droplets Cholesteryl Esters->Lipid Droplets Nevanimibe Nevanimibe (Selective ACAT1 Inhibitor) Nevanimibe->ACAT1 inhibits Other_Inhibitors Other ACAT Inhibitors (Non-selective, etc.) Other_Inhibitors->ACAT1 inhibits Other_Inhibitors->ACAT2 inhibits

Caption: ACAT Inhibition Pathway.

Experimental Workflow: In Vitro ACAT Activity Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Microsomes Isolate Microsomal Fractions (Source of ACAT enzyme) Incubation Incubate Microsomes, Inhibitor, and Substrate Microsomes->Incubation Inhibitor Prepare Inhibitor Solutions (e.g., Nevanimibe) Inhibitor->Incubation Substrate Prepare Substrate Mix (e.g., [14C]Oleoyl-CoA, Cholesterol) Substrate->Incubation Extraction Stop Reaction & Extract Lipids Incubation->Extraction Separation Separate Lipids by TLC Extraction->Separation Quantification Quantify Radiolabeled Cholesteryl Esters Separation->Quantification Calculation Calculate IC50 Values Quantification->Calculation

Caption: In Vitro ACAT Activity Assay Workflow.

Experimental Workflow: Cellular Cholesterol Esterification Assay cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_analysis_cell Analysis Cells Culture Cells (e.g., Macrophages, HepG2) Inhibitor_Treat Treat Cells with Inhibitor (e.g., Nevanimibe) Cells->Inhibitor_Treat Radiolabel Add Radiolabeled Precursor (e.g., [3H]oleic acid) Inhibitor_Treat->Radiolabel Lysis Lyse Cells & Extract Lipids Radiolabel->Lysis TLC Separate Lipids by TLC Lysis->TLC Quantify_Cell Quantify Radiolabeled Cholesteryl Esters TLC->Quantify_Cell Calc_EC50 Calculate EC50 Values Quantify_Cell->Calc_EC50

Caption: Cellular ACAT Assay Workflow.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro ACAT Activity Assay using Microsomal Fractions

This assay directly measures the enzymatic activity of ACAT in microsomal preparations from cells or tissues.

  • Preparation of Microsomes:

    • Cells or tissues expressing ACAT1 or ACAT2 are homogenized in a suitable buffer (e.g., Tris-HCl with protease inhibitors).

    • The homogenate is centrifuged at a low speed (e.g., 10,000 x g) to remove nuclei and cell debris.

    • The resulting supernatant is then subjected to ultracentrifugation (e.g., 100,000 x g) to pellet the microsomal fraction.

    • The microsomal pellet is resuspended in a storage buffer and protein concentration is determined.

  • Assay Protocol:

    • The reaction mixture is prepared in a buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4) containing bovine serum albumin (BSA) and a source of cholesterol (e.g., cholesterol-containing liposomes).

    • The ACAT inhibitor (e.g., this compound) at various concentrations is added to the reaction mixture. A vehicle control (e.g., DMSO) is also included.

    • The microsomal preparation is added to the mixture and pre-incubated for a defined period (e.g., 15-30 minutes) at 37°C.

    • The enzymatic reaction is initiated by the addition of a radiolabeled fatty acyl-CoA, typically [1-14C]oleoyl-CoA.

    • The reaction is allowed to proceed for a specific time (e.g., 10-30 minutes) at 37°C.

    • The reaction is terminated by the addition of a solvent mixture, such as chloroform:methanol (2:1, v/v).

    • Lipids are extracted, and the organic phase containing the cholesteryl esters is collected.

    • The extracted lipids are separated by thin-layer chromatography (TLC) on silica (B1680970) gel plates using a solvent system like hexane:diethyl ether:acetic acid (80:20:1, v/v/v).

    • The area corresponding to cholesteryl oleate (B1233923) is identified, scraped, and the radioactivity is quantified using a scintillation counter.

    • The percentage of inhibition at each inhibitor concentration is calculated relative to the vehicle control, and the IC50 value is determined from the dose-response curve.

Cellular Cholesterol Esterification Assay

This assay measures the rate of cholesterol esterification in intact cells, providing a more physiologically relevant assessment of inhibitor potency.

  • Cell Culture and Treatment:

    • Adherent cells (e.g., macrophages, HepG2, or CHO cells stably expressing ACAT1 or ACAT2) are plated in multi-well plates and grown to confluence.

    • The cells are then treated with varying concentrations of the ACAT inhibitor for a predetermined time (e.g., 1-24 hours). A vehicle control is included.

  • Radiolabeling and Lipid Extraction:

    • A radiolabeled precursor for cholesterol esterification, typically [3H]oleic acid complexed to BSA, is added to the cell culture medium.

    • The cells are incubated for a specific period (e.g., 1-4 hours) to allow for the uptake of the fatty acid and its incorporation into cholesteryl esters.

    • After incubation, the cells are washed with phosphate-buffered saline (PBS) to remove excess radiolabel.

    • The cells are lysed, and total lipids are extracted using a solvent mixture such as hexane:isopropanol (3:2, v/v).

  • Analysis:

    • The extracted lipids are separated by TLC as described in the in vitro assay protocol.

    • The amount of radiolabeled cholesteryl ester is quantified by scintillation counting.

    • The effect of the inhibitor on the rate of cholesterol esterification is determined, and the EC50 value is calculated from the dose-response curve.

NBD-Cholesterol Fluorescence-Based Assay

This cell-based assay offers a high-throughput method for screening ACAT inhibitors by utilizing the fluorescent properties of NBD-cholesterol.

  • Principle: NBD-cholesterol is a fluorescent analog of cholesterol. When it is in a polar environment like the cell membrane, its fluorescence is weak. However, upon esterification by ACAT, the resulting NBD-cholesteryl ester is stored in the non-polar environment of lipid droplets, leading to a significant increase in fluorescence intensity. ACAT inhibitors will prevent this increase in fluorescence.

  • Assay Protocol:

    • Cells that do not express ACAT (e.g., AC29 cells) are stably transfected to express either ACAT1 or ACAT2.

    • These cells are plated in 96-well plates and incubated with various concentrations of the test inhibitor.

    • NBD-cholesterol is then added to each well.

    • The cells are incubated for a set period to allow for cholesterol uptake and esterification.

    • The fluorescence intensity in each well is measured using a fluorescence plate reader (excitation ~485 nm, emission ~535 nm).

    • A decrease in fluorescence intensity in the presence of an inhibitor indicates inhibition of ACAT activity. The IC50 or EC50 value can be determined from the dose-response curve.[6][7]

Conclusion

The presented data and methodologies demonstrate that this compound is a potent and selective inhibitor of ACAT1. Its high selectivity for ACAT1 over ACAT2 distinguishes it from non-selective inhibitors like Avasimibe and Pactimibe. This specificity profile suggests that this compound may offer a more targeted therapeutic approach, potentially minimizing off-target effects associated with the inhibition of ACAT2 in the liver and intestines. The detailed experimental protocols provided in this guide should enable researchers to conduct their own comparative studies and further investigate the therapeutic potential of selective ACAT1 inhibition.

References

A Comparative Analysis of Nevanimibe Hydrochloride Clinical Trial Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the clinical trial outcomes for Nevanimibe hydrochloride (also known as ATR-101), a selective inhibitor of Acyl-CoA:Cholesterol Acyltransferase 1 (ACAT1), also referred to as Sterol O-acyltransferase 1 (SOAT1). The data presented is compiled from publicly available results of key clinical trials to assist in the evaluation of its therapeutic potential.

Executive Summary

This compound has been investigated in clinical trials for its potential to treat conditions related to adrenal steroid overproduction, specifically Adrenocortical Carcinoma (ACC) and Congenital Adrenal Hyperplasia (CAH). As an inhibitor of ACAT1, Nevanimibe targets the esterification and storage of cholesterol, a critical precursor for steroid hormone synthesis in the adrenal glands. By limiting the available pool of cholesterol esters, Nevanimibe aims to reduce the production of adrenal steroids. This guide will compare the outcomes of a Phase 1 trial in ACC and a Phase 2a trial in CAH.

Mechanism of Action: Inhibition of Adrenal Steroidogenesis

This compound is a potent and selective inhibitor of ACAT1, an enzyme crucial for the formation of cholesteryl esters from free cholesterol within the adrenal cortex.[1][2] In states of excessive steroid production, the demand for cholesterol as a substrate is high. ACAT1 facilitates the storage of cholesterol in lipid droplets as cholesteryl esters, which can be rapidly mobilized for steroid synthesis upon stimulation by Adrenocorticotropic Hormone (ACTH).

By inhibiting ACAT1, Nevanimibe disrupts this storage process, leading to a decrease in the available substrate for steroidogenesis. At higher concentrations, the accumulation of free cholesterol can induce endoplasmic reticulum stress and apoptosis in adrenocortical cells, a mechanism particularly relevant for its investigation in adrenocortical carcinoma.[2]

Below is a diagram illustrating the role of ACAT1 in the adrenal steroidogenesis pathway and the point of intervention for Nevanimibe.

Nevanimibe_Mechanism_of_Action LDL LDL Cholesterol LDLR LDL Receptor LDL->LDLR Free_Cholesterol Free Cholesterol Pool LDLR->Free_Cholesterol ACAT1 ACAT1 (SOAT1) Free_Cholesterol->ACAT1 Mitochondrion Mitochondrion Free_Cholesterol->Mitochondrion Transport (StAR) Cholesteryl_Esters Cholesteryl Esters (Lipid Droplets) ACAT1->Cholesteryl_Esters Esterification Cholesteryl_Esters->Free_Cholesterol Hydrolysis Nevanimibe Nevanimibe HCl Nevanimibe->ACAT1 Inhibition Steroid_Hormones Steroid Hormones (Cortisol, Androgens, etc.) Mitochondrion->Steroid_Hormones Steroidogenesis

Figure 1: Mechanism of Action of this compound.

Clinical Trial Comparison

This section details the outcomes of two key clinical trials for this compound: a Phase 1 study in patients with Adrenocortical Carcinoma (NCT01898715) and a Phase 2a study in patients with Congenital Adrenal Hyperplasia (NCT02804178). A Phase 2b study in CAH (NCT03669549) was initiated but subsequently terminated, and detailed results are not publicly available.

Table 1: Clinical Trial Demographics and Design
Parameter Phase 1 (NCT01898715) in Adrenocortical Carcinoma Phase 2a (NCT02804178) in Congenital Adrenal Hyperplasia
Primary Indication Advanced Adrenocortical Carcinoma (ACC)Classic Congenital Adrenal Hyperplasia (CAH)
Number of Participants 6310
Study Design Open-label, dose-escalationSingle-blind, dose-titration
Dosage Range 1.6 mg/kg/day to 158.5 mg/kg/day125 mg, 250 mg, 500 mg, 750 mg, 1000 mg (twice daily)
Treatment Duration Cycles of 2 months2 weeks per dose level, followed by a 2-week placebo washout
Primary Objective To assess the safety and tolerability of Nevanimibe and determine the maximum tolerated dose (MTD).To evaluate the efficacy of Nevanimibe in reducing 17-hydroxyprogesterone (17-OHP) levels.
Table 2: Efficacy Outcomes
Parameter Phase 1 (NCT01898715) in Adrenocortical Carcinoma Phase 2a (NCT02804178) in Congenital Adrenal Hyperplasia
Tumor Response (RECIST 1.1) No complete or partial responses were observed. Stable disease (SD) was seen in 13 out of 48 evaluable patients (27%) at 2 months. Of these, 4 patients had stable disease for over 4 months.[3]Not Applicable
Biomarker Response (17-OHP) Not a primary endpoint.2 out of 10 subjects met the primary endpoint of 17-OHP reduction to ≤2 times the upper limit of normal (ULN). 5 other subjects experienced a 27% to 72% decrease in 17-OHP levels.[1][4][5][6]
Other Efficacy Measures A maximum feasible dose of 128.2 mg/kg/day was established due to the large number of tablets required at higher doses.[3]Reductions in 17-OHP were observed within 2 weeks of treatment.[1][4][5][6]
Table 3: Safety and Tolerability
Parameter Phase 1 (NCT01898715) in Adrenocortical Carcinoma Phase 2a (NCT02804178) in Congenital Adrenal Hyperplasia
Most Common Adverse Events Gastrointestinal disorders (76%), including diarrhea (44%) and vomiting (35%).[3]Gastrointestinal side effects (30%).[4][5][6]
Serious Adverse Events Drug-related adrenal insufficiency was observed in two patients.[3]One subject discontinued (B1498344) due to a related serious adverse event.
Maximum Tolerated Dose (MTD) An MTD could not be defined as very few dose-limiting toxicities occurred.[3]Not determined in this study design.

Experimental Protocols

Phase 1 in Adrenocortical Carcinoma (NCT01898715)

This was a first-in-human, open-label, multicenter, dose-escalation study.[7] Patients with advanced ACC who had progressed on standard therapy were enrolled. A "3+3" dose-escalation design was used, where cohorts of 3-6 patients received escalating doses of oral Nevanimibe. Safety, pharmacokinetics, and tumor response (based on RECIST 1.1) were evaluated every two months.[3]

Phase1_ACC_Workflow Start Patient Enrollment (Advanced ACC) Dose_Escalation Dose Escalation Cohorts (3+3 Design) Start->Dose_Escalation Treatment_Cycle 2-Month Treatment Cycle (Oral Nevanimibe) Dose_Escalation->Treatment_Cycle Evaluation Evaluation at end of each cycle: - Safety (AEs) - Pharmacokinetics - Tumor Response (RECIST 1.1) Treatment_Cycle->Evaluation Progression Disease Progression or Dose-Limiting Toxicity? Evaluation->Progression Continue Continue to next cycle or Enroll next cohort Progression->Continue No End End of Study Participation Progression->End Yes Continue->Treatment_Cycle

Figure 2: Experimental Workflow for the Phase 1 ACC Trial.
Phase 2a in Congenital Adrenal Hyperplasia (NCT02804178)

This was a multicenter, single-blind, dose-titration study in adults with classic CAH and elevated baseline 17-OHP levels.[4][5][6][8] The study involved a dose-titration design with five possible dose levels of Nevanimibe (125, 250, 500, 750, and 1000 mg twice daily).[4][5][6][8] Each dose was administered for two weeks, followed by a two-week single-blind placebo washout period.[4][5][6][8] The primary endpoint was the reduction of 17-OHP to less than or equal to twice the upper limit of normal.[4][5][6][8]

Phase2a_CAH_Workflow Start Patient Enrollment (Classic CAH, elevated 17-OHP) Dose_Level_1 Dose Level 1 (125 mg BID) 2 Weeks Start->Dose_Level_1 Placebo_1 Placebo Washout 2 Weeks Dose_Level_1->Placebo_1 Endpoint_Check_1 17-OHP ≤ 2x ULN? Placebo_1->Endpoint_Check_1 Dose_Level_2 Dose Level 2 (250 mg BID) 2 Weeks Endpoint_Check_1->Dose_Level_2 No End Primary Endpoint Met or Study Completion Endpoint_Check_1->End Yes More_Levels ... up to 1000 mg BID Dose_Level_2->More_Levels

Figure 3: Experimental Workflow for the Phase 2a CAH Trial.

Conclusion

The clinical development of this compound has explored its utility in two distinct endocrine disorders. In the Phase 1 study for Adrenocortical Carcinoma, Nevanimibe demonstrated a manageable safety profile and showed signs of disease stabilization in a subset of patients, although no objective tumor responses were observed. The Phase 2a study in Congenital Adrenal Hyperplasia provided proof-of-concept for its mechanism of action, with a demonstrated ability to reduce the key biomarker 17-OHP in the majority of participants. The termination of the subsequent Phase 2b trial in CAH suggests that further investigation and potentially different trial designs may be necessary to establish a clear clinical benefit in this patient population. This comparative guide highlights the differing outcomes based on the disease context and trial design, providing valuable data for the scientific and drug development community.

References

Nevanimibe Hydrochloride: A Comparative Analysis of a Discontinued Clinical Candidate

Author: BenchChem Technical Support Team. Date: December 2025

The development of nevanimibe (B238670) hydrochloride (formerly ATR-101), a novel inhibitor of acyl-CoA:cholesterol acyltransferase 1 (ACAT1/SOAT1), has been discontinued (B1498344) for several indications, including adrenocortical carcinoma (ACC) and congenital adrenal hyperplasia (CAH). This guide provides a comparative analysis of nevanimibe's clinical data against alternative therapies, offering insights into the factors that likely contributed to the cessation of its development.

For researchers and drug development professionals, understanding the trajectory of discontinued clinical candidates is as crucial as studying successful ones. This analysis delves into the available clinical trial data for nevanimibe, juxtaposing it with that of emerging therapies for CAH, namely the corticotropin-releasing factor type 1 (CRF1) receptor antagonists, crinecerfont (B1669616) and tildacerfont.

Comparative Clinical Data

The following tables summarize the key efficacy and safety data from clinical trials of nevanimibe hydrochloride and its comparators.

Table 1: Efficacy of this compound in Adrenocortical Carcinoma (ACC)
ParameterResult
Study Phase 1 (NCT01898715)[1]
Number of Patients 63
Best Overall Response No complete or partial responses
Stable Disease (SD) 27% (13 of 48 evaluable patients)
Duration of SD > 4 months in 4 patients
Reason for Discontinuation Limited efficacy; expected exposure levels for an apoptotic effect could not be achieved with the current formulation.[1]
Table 2: Efficacy of this compound in Congenital Adrenal Hyperplasia (CAH)
ParameterResult
Study Phase 2 (NCT02804178)[2]
Number of Patients 10
Primary Endpoint Reduction of 17-hydroxyprogesterone (17-OHP) to ≤2x the upper limit of normal (ULN)
Patients Meeting Primary Endpoint 2 of 10
17-OHP Reduction in Other Patients 27% to 72% decrease from baseline
Androstenedione (B190577) Levels Not significantly reduced
Reason for Discontinuation A subsequent Phase 2b study (NCT03669549) was terminated after an interim data review, and further investment was discontinued.
Table 3: Comparative Efficacy of Nevanimibe vs. CRF1 Receptor Antagonists in CAH
ParameterThis compound (Phase 2)Crinecerfont (Phase 3 - CAHtalyst)Tildacerfont (Phase 2)
Primary Efficacy Endpoint Reduction of 17-OHP to ≤2x ULN[2]Percent reduction in daily glucocorticoid (GC) dose from baseline[3]Change in androstenedione (A4) from baseline[4]
Key Efficacy Results 20% of patients met the primary endpoint.[2]-27.3% mean reduction in GC dose (vs. -10.3% for placebo, P<0.001).[3] 63% of patients achieved a physiologic GC dose (vs. 18% for placebo, P<0.001).[3] Significant reduction in androstenedione.[3]Reductions from baseline in ACTH (-59.4% to -28.4%), 17-OHP (-38.3% to 0.3%), and A4 (-24.2% to -18.1%) were observed in patients with elevated baseline A4.[5] However, the Phase 2b CAHmelia-203 study in patients with severe hyperandrogenemia did not meet its primary endpoint.[4]
Table 4: Comparative Safety of Nevanimibe vs. CRF1 Receptor Antagonists in CAH
Adverse Event ProfileThis compound (Phase 1 & 2)Crinecerfont (Phase 3)Tildacerfont (Phase 2)
Most Common Adverse Events Gastrointestinal disorders (76% in ACC trial, including 44% diarrhea and 35% vomiting; 30% in CAH trial).[1][2]Fatigue and headache.[3]Headache and upper respiratory tract infection.[5]
Serious Adverse Events One patient discontinued the Phase 2 CAH trial due to a serious adverse event (gastroenteritis).[2] Drug-related adrenal insufficiency was observed in two patients in the ACC trial.[1]Few serious adverse events, none assessed as related to crinecerfont.[1]No treatment-related serious adverse events reported.

Experimental Protocols

This compound Phase 1 in ACC (NCT01898715)
  • Study Design: A multicenter, open-label, "3+3" dose-escalation Phase 1 trial.[1]

  • Participants: 63 adults with metastatic adrenocortical carcinoma who had progressed on standard therapy.[1]

  • Intervention: Oral nevanimibe at doses ranging from 1.6 mg/kg/day to 158.5 mg/kg/day.[1]

  • Primary Outcome Measures: Safety and tolerability, determination of the maximum tolerated dose (MTD).

  • Secondary Outcome Measures: Pharmacokinetics and preliminary anti-tumor activity based on Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1, evaluated every 2 months.[1]

This compound Phase 2 in CAH (NCT02804178)
  • Study Design: A multicenter, single-blind, dose-titration study.[2]

  • Participants: 10 adults with classic CAH and baseline 17-OHP levels ≥4 times the upper limit of normal (ULN).[2]

  • Intervention: Five sequential dose levels of nevanimibe (125, 250, 500, 750, and 1000 mg twice daily), each administered for two weeks, followed by a two-week single-blind placebo washout period.[2]

  • Primary Outcome Measure: Reduction of 17-OHP to ≤2x ULN.[2]

  • Secondary Outcome Measures: Changes in other adrenal steroids, including androstenedione.

Crinecerfont Phase 3 in CAH (CAHtalyst - NCT04490915)
  • Study Design: A randomized, double-blind, placebo-controlled Phase 3 trial.[5]

  • Participants: 182 adults with classic CAH due to 21-hydroxylase deficiency.[3]

  • Intervention: Crinecerfont or placebo administered orally twice daily for 24 weeks. The glucocorticoid dose was kept stable for the first 4 weeks and then reduced and optimized over the next 20 weeks.[3]

  • Primary Outcome Measure: Percent change in the daily glucocorticoid dose from baseline to week 24, with maintenance of androstenedione control.[3]

  • Secondary Outcome Measures: Proportion of patients achieving a physiologic glucocorticoid dose with androstenedione control; change in androstenedione levels at week 4.[3]

Mechanism of Action and Signaling Pathways

This compound is a selective inhibitor of Sterol O-Acyltransferase 1 (SOAT1), an enzyme that catalyzes the esterification of intracellular free cholesterol into cholesteryl esters for storage in lipid droplets. In the adrenal cortex, these stored cholesteryl esters serve as a readily available substrate for steroidogenesis.

SOAT1_Inhibition_Pathway cluster_Extracellular Extracellular Space LDL LDL (Low-Density Lipoprotein)

Figure 1: Mechanism of Action of Nevanimibe in Adrenal Steroidogenesis

By inhibiting SOAT1, nevanimibe was intended to deplete the adrenal glands of the stored cholesterol necessary for steroid hormone production, thereby reducing the synthesis of cortisol and androgens.

Experimental_Workflow_CAH cluster_Screening Screening & Baseline cluster_Treatment Treatment Cycles (Nevanimibe Phase 2) cluster_Endpoint Endpoint Assessment Screening Patient Screening (Classic CAH, high 17-OHP) Baseline Baseline Assessment (17-OHP, Androstenedione) Screening->Baseline Dose1 Nevanimibe Dose 1 (125mg BID) 2 weeks Baseline->Dose1 Washout1 Placebo Washout 2 weeks Dose1->Washout1 Endpoint Primary Endpoint Met? (17-OHP <= 2x ULN) Washout1->Endpoint Dose2 Nevanimibe Dose 2 (250mg BID) 2 weeks Washout2 Placebo Washout 2 weeks Dose2->Washout2 Dose_etc ... Washout2->Dose_etc Dose5 Nevanimibe Dose 5 (1000mg BID) 2 weeks Dose_etc->Dose5 Washout5 Placebo Washout 2 weeks Dose5->Washout5 Continue Proceed to Next Dose Level Endpoint->Continue No Stop Stop Treatment Endpoint->Stop Yes Continue->Dose2

Figure 2: Experimental Workflow for the Nevanimibe Phase 2 CAH Trial

Rationale for Discontinuation of Nevanimibe Development

The clinical data suggest several key reasons for the discontinuation of nevanimibe's development:

  • Limited Efficacy in Adrenocortical Carcinoma: In the Phase 1 trial for ACC, nevanimibe did not demonstrate objective tumor responses.[1] While some patients experienced disease stabilization, the primary goal of inducing apoptosis in cancer cells could not be achieved. This was attributed to the inability to reach the necessary drug exposure levels with the oral formulation due to the high pill burden and associated gastrointestinal side effects at higher doses.[1] A maximum feasible dose was established, which was below the predicted therapeutic window for a significant anti-tumor effect.[1]

  • Modest and Inconsistent Efficacy in Congenital Adrenal Hyperplasia: The Phase 2 study in CAH, although small, showed that only a minority of patients (20%) met the primary endpoint of 17-OHP reduction.[2] While other patients did show some decrease in 17-OHP, the failure to consistently and robustly lower this key biomarker, along with a lack of significant effect on androstenedione, likely raised concerns about the drug's potential as a viable long-term treatment.[2] The subsequent termination of a larger Phase 2b study underscored these concerns.

  • Emergence of More Promising Alternatives: The clinical landscape for CAH has evolved with the development of CRF1 receptor antagonists like crinecerfont and tildacerfont. The Phase 3 data for crinecerfont, in particular, has shown a statistically significant and clinically meaningful reduction in the required glucocorticoid dose while maintaining androgen control, addressing a major unmet need in CAH management.[3] The safety profile of these alternatives also appears favorable, with different and potentially more manageable side effects compared to the gastrointestinal issues observed with high-dose nevanimibe.[1][3][5]

References

A Comparative Analysis of Nevanimibe Hydrochloride and Emerging Therapies for Congenital Adrenal Hyperplasia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the clinical potential of Nevanimibe (B238670) hydrochloride in comparison to a new wave of emerging therapies for the management of classic congenital adrenal hyperplasia (CAH). CAH is a group of genetic disorders affecting the adrenal glands' ability to produce cortisol, leading to an overproduction of androgens. The long-standing challenge in CAH management has been to balance the need for glucocorticoid replacement to prevent adrenal crises with the desire to minimize the side effects of supraphysiologic steroid doses required to control hyperandrogenism.[1][2] This document summarizes key clinical trial data, details experimental methodologies, and visualizes the therapeutic pathways to offer an objective comparison for the scientific community.

Executive Summary

Nevanimibe hydrochloride, a novel acyl-CoA:cholesterol acyltransferase 1 (ACAT1) inhibitor, showed initial promise by targeting adrenal steroidogenesis. However, its clinical development has been halted. In contrast, several emerging therapies have demonstrated significant progress in late-stage clinical trials, offering new hope for improved management of CAH. These include corticotropin-releasing factor type 1 (CRF1) receptor antagonists like Crinecerfont (B1669616), melanocortin 2 receptor (MC2R) antagonists such as Atumelnant, modified-release hydrocortisone (B1673445) formulations, and gene therapy approaches. These novel agents aim to reduce the glucocorticoid burden and its associated long-term morbidities.

Quantitative Data Summary

The following tables summarize the available quantitative data from clinical trials of this compound and key emerging therapies.

Table 1: Efficacy of this compound in Classic CAH (Phase 2)
ParameterStudy (Trial ID)Patient PopulationInterventionKey Efficacy EndpointResults
17-hydroxyprogesterone (17-OHP) ReductionEl-Maouche et al. (NCT02804178)[3][4][5]10 adults with uncontrolled classic CAHDose-titration of nevanimibe (125 mg to 1000 mg twice daily)Proportion of subjects with 17-OHP ≤2x ULN2 out of 9 evaluable subjects met the primary endpoint. 5 other subjects experienced a 27% to 72% decrease in 17-OHP.[3][4][5]
Table 2: Efficacy of Emerging Therapies in Classic CAH
TherapyStudy (Trial ID)Patient PopulationInterventionKey Efficacy Endpoint(s)Results
Crinecerfont CAHtalyst Adult (Phase 3)[2]182 adults with classic CAHCrinecerfont vs. PlaceboPercent reduction in daily glucocorticoid (GC) dose at Week 24-27.3% reduction with crinecerfont vs. -10.3% with placebo (p<0.001).[2][6] 62.7% of patients on crinecerfont achieved a physiologic GC dose vs. 17.5% on placebo.[2]
CAHtalyst Pediatric (Phase 3)[1]103 children (4-17 years) with classic CAHCrinecerfont vs. PlaceboChange in androstenedione (B190577) and GC dose at 28 weeks90% of the crinecerfont group achieved thresholds for androstenedione and/or GC reduction vs. 21% in the placebo group.[1]
Atumelnant TouCAHn (Phase 2)[7][8]28 adults with classic CAHOpen-label atumelnantChange from baseline in morning serum androstenedione (A4)Up to 80% reduction in mean androstenedione.[8] Rapid and profound reductions in A4 (74% to 99%) and 17-OHP (68% to >99%).[9]
Chronocort® (modified-release hydrocortisone) Phase 3 Extension[10][11]71 adults with classic CAHOpen-label Chronocort®Change in daily hydrocortisone (HC) dose and androgen control at 24 monthsMedian daily HC dose reduced from 30mg to 20mg (p<0.0001).[10] 48% of subjects achieved androgen control with HC dose ≤25mg vs. 31% at baseline (p=0.03).[10]
Gene Therapy (BBP-631) ADventure (Phase 1/2)[12][13]7 adults with classic CAHSingle intravenous dose of BBP-631Change in endogenous cortisol productionIncrease in endogenous cortisol production observed in all patients in higher dose cohorts.[12] One patient's cortisol level increased from 104.8 nmol/L to 234.5 nmol/L at 12 weeks.[13]
Table 3: Safety and Tolerability Profile
TherapyMost Common Adverse EventsSerious Adverse Events
This compound Gastrointestinal (30%)[3][4][5]One subject discontinued (B1498344) due to a related serious adverse event (gastroenteritis).[5]
Crinecerfont Fatigue, headache, COVID-19 infection. In pediatrics: headache, abdominal pain, fatigue, nasal congestion, epistaxis.[1]Few serious adverse events, none assessed as related to crinecerfont. No adrenal crises reported in the double-blind period of the pediatric trial.[1]
Atumelnant Headache, fatigue.[7]No treatment-related severe or serious adverse events reported.[7]
Chronocort® Not detailed in provided search results.Adrenal crisis incidence of 3.9 crises per 100 patient years in the extension study.[14]
Gene Therapy (BBP-631) Mild to moderate treatment-emergent adverse events.[12]No treatment-related serious adverse events reported.[12]

Experimental Protocols

This compound (NCT02804178)

This was a Phase 2, multicenter, single-blind, dose-titration study to evaluate the efficacy and safety of nevanimibe in adults with uncontrolled classic CAH.[3][4][5]

  • Inclusion Criteria: Adults with classic CAH and a baseline 17-OHP ≥4 times the upper limit of normal (ULN).[3][4][5]

  • Study Design: Participants received an initial low dose of nevanimibe (125 mg twice daily) for two weeks, followed by a two-week single-blind placebo washout.[3][4][5] The nevanimibe dose was then gradually increased (up to 1000 mg twice daily) if the primary endpoint of 17-OHP ≤2x ULN was not achieved.[3][4][5]

  • Primary Outcome: The primary efficacy measure was the proportion of subjects achieving a serum 17-OHP level of ≤2 times the ULN.[3][4][5]

Crinecerfont (CAHtalyst Adult Phase 3)

This was a Phase 3, randomized, double-blind, placebo-controlled study to assess the efficacy and safety of crinecerfont in adults with classic CAH.[2]

  • Inclusion Criteria: Adults with classic CAH due to 21-hydroxylase deficiency.

  • Study Design: A total of 182 participants were randomized to receive either crinecerfont or a placebo for 24 weeks.[2]

  • Primary Outcome: The primary endpoint was the percentage change from baseline in the daily glucocorticoid dose at week 24, while maintaining androgen control.

  • Key Secondary Outcome: A key secondary endpoint was the change in androstenedione levels at week 4.

Atumelnant (TouCAHn Phase 2)

This was an open-label, global, Phase 2 trial to evaluate the efficacy, safety, and pharmacokinetics of atumelnant in patients with classic CAH.[8]

  • Inclusion Criteria: Patients with CAH due to 21-hydroxylase deficiency who were on a stable dose of glucocorticoid replacement.[8]

  • Study Design: 28 patients were enrolled across three dose cohorts and received atumelnant for 12 weeks.[8]

  • Primary Outcomes: The primary endpoints were the change from baseline in morning serum androstenedione levels and the incidence of treatment-emergent adverse events.[8]

  • Secondary Outcome: A secondary endpoint included the change from baseline in morning serum 17-hydroxyprogesterone.[8]

Signaling Pathways and Experimental Workflows

Nevanimibe_Mechanism Cholesterol Cholesterol ACAT1 ACAT1 Cholesterol->ACAT1 Substrate CholesterylEsters Cholesteryl Esters (Stored Cholesterol) Steroidogenesis Adrenal Steroidogenesis (Cortisol, Androgens) CholesterylEsters->Steroidogenesis Substrate Source ACAT1->CholesterylEsters Catalyzes Nevanimibe Nevanimibe Nevanimibe->ACAT1 Inhibits

Caption: Mechanism of Action of this compound.

Crinecerfont_Mechanism Hypothalamus Hypothalamus CRF CRF Hypothalamus->CRF Pituitary Anterior Pituitary ACTH ACTH Pituitary->ACTH CRF1R CRF1 Receptor Pituitary->CRF1R AdrenalCortex Adrenal Cortex Androgens Adrenal Androgens AdrenalCortex->Androgens CRF->Pituitary ACTH->AdrenalCortex Crinecerfont Crinecerfont Crinecerfont->CRF1R Antagonizes

Caption: Crinecerfont's Mechanism via CRF1 Receptor Antagonism.

Atumelnant_Mechanism Pituitary Anterior Pituitary ACTH ACTH Pituitary->ACTH AdrenalCortex Adrenal Cortex Androgens Adrenal Androgens AdrenalCortex->Androgens MC2R MC2 Receptor AdrenalCortex->MC2R ACTH->AdrenalCortex Atumelnant Atumelnant Atumelnant->MC2R Antagonizes

Caption: Atumelnant's Mechanism via MC2 Receptor Antagonism.

Gene_Therapy_Workflow AAVVector AAV Vector (carrying functional CYP21A2 gene) Infusion Single IV Infusion AAVVector->Infusion Patient Patient with CAH Patient->Infusion AdrenalGlands Adrenal Glands Infusion->AdrenalGlands GeneExpression Expression of functional 21-hydroxylase AdrenalGlands->GeneExpression HormoneProduction Restored Cortisol and Aldosterone Production GeneExpression->HormoneProduction

References

Safety Operating Guide

Navigating the Safe Disposal of Nevanimibe Hydrochloride: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of nevanimibe (B238670) hydrochloride, a selective inhibitor of acyl-coenzyme A:cholesterol O-acyltransferase 1 (ACAT1).[1] While a specific Safety Data Sheet (SDS) with explicit disposal instructions for nevanimibe hydrochloride was not found in the public domain, this document outlines a recommended disposal procedure based on general best practices for pharmaceutical waste management, in accordance with regulatory guidelines.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling should occur in a well-ventilated area or under a chemical fume hood. In case of accidental exposure, consult the relevant safety protocols for chemical handling.

Step-by-Step Disposal Protocol

The disposal of this compound should align with federal, state, and local regulations for pharmaceutical waste.[2][3] The following procedure is a recommended course of action:

  • Initial Assessment and Waste Identification:

    • Characterize the this compound waste. Is it in solid (powder) form, in a solution, or part of a mixture?

    • Determine if the waste is considered hazardous. While specific hazardous waste characterization for this compound is not available, it is prudent to treat it as potentially hazardous pharmaceutical waste.

  • Segregation of Waste:

    • Do not mix this compound waste with other laboratory waste streams unless explicitly permitted by your institution's waste management plan.

    • Use a designated, clearly labeled, and sealed container for the collection of this compound waste.

  • Preferred Disposal Method: Incineration:

    • The recommended and most environmentally sound method for disposing of pharmaceutical waste is through a licensed hazardous waste incineration facility.[3][4] Incineration at high temperatures ensures the complete destruction of the active pharmaceutical ingredient.

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste by a certified contractor.

  • Alternative Disposal (If Incineration is Not Available):

    • Landfill: In some cases, disposal in a specially designed hazardous waste landfill may be an option.[4] This should only be considered after consulting with your EHS department and ensuring compliance with local regulations.

    • Sewer Disposal is Prohibited: Under no circumstances should this compound be flushed down the drain or toilet.[3][5] This practice can lead to the contamination of water supplies and harm aquatic ecosystems.[5]

  • Documentation:

    • Maintain detailed records of the amount of this compound waste generated, the date of disposal, and the disposal method used. This documentation is crucial for regulatory compliance.

Chemical and Physical Properties of this compound

A summary of the available quantitative data for this compound is presented in the table below.

PropertyValue
Molecular Formula C27H39N3O.ClH
Molecular Weight 458.08 g/mol
EC50 for ACAT1 9 nM[1]
EC50 for ACAT2 368 nM[6]
Solubility in DMSO 41.67 mg/mL (90.97 mM)[1]
Storage (Powder) -20°C for 3 years[1]
Storage (in Solvent) -80°C for 1 year[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

NevanimibeDisposalWorkflow cluster_start cluster_assessment Step 1: Assessment cluster_segregation Step 2: Segregation cluster_disposal_decision Step 3: Disposal Decision cluster_disposal_methods Step 4: Approved Disposal cluster_documentation Step 5: Documentation cluster_end start Start: this compound Waste Generated assess_waste Characterize and Identify Waste (Solid, Liquid, Mixture) start->assess_waste segregate_waste Segregate in a Labeled, Sealed Container assess_waste->segregate_waste contact_ehs Contact Environmental Health & Safety (EHS) segregate_waste->contact_ehs incineration Preferred: Licensed Hazardous Waste Incineration contact_ehs->incineration EHS Arranges Pickup landfill Alternative: Hazardous Waste Landfill contact_ehs->landfill If Incineration Unavailable & EHS Approved prohibited Prohibited: Do Not Sewer contact_ehs->prohibited document_disposal Record Disposal Details (Amount, Date, Method) incineration->document_disposal landfill->document_disposal end_process End of Disposal Process document_disposal->end_process

Caption: Logical workflow for the proper disposal of this compound waste.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Nevanimibe Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Essential procedures for the safe handling and disposal of the investigational drug Nevanimibe (B238670) hydrochloride are outlined below, ensuring the protection of laboratory personnel and the environment. This guide provides detailed personal protective equipment (PPE) protocols, operational handling instructions, and waste disposal plans to support researchers, scientists, and drug development professionals.

Nevanimibe hydrochloride (also known as ATR-101 or PD-132301-02) is an investigational drug that has been studied for its potential in treating conditions such as adrenocortical carcinoma and congenital adrenal hyperplasia.[1][2][3][4][5] As with any investigational compound where the full toxicological profile may not be known, it is imperative to handle this compound as a potentially hazardous substance. Adherence to strict safety protocols is crucial to minimize exposure risks.

Personal Protective Equipment (PPE)

The use of appropriate PPE is the first line of defense against exposure to potentially hazardous drugs.[6][7] The following table summarizes the recommended PPE for various activities involving this compound, based on general guidelines for handling hazardous drugs.[6][8][9]

ActivityRecommended Personal Protective Equipment
Receiving and Unpacking - Single pair of chemotherapy-tested gloves (ASTM D6978)
Weighing and Compounding - Double pair of chemotherapy-tested gloves (ASTM D6978)- Impermeable, disposable gown- Eye protection (safety glasses with side shields or goggles)- Face shield (if there is a splash risk)- Respiratory protection (N95 or higher)
Administering the Compound (in a research setting) - Double pair of chemotherapy-tested gloves (ASTM D6978)- Impermeable, disposable gown- Eye protection (safety glasses with side shields or goggles)
Handling Waste and Decontamination - Double pair of chemotherapy-tested gloves (ASTM D6978)- Impermeable, disposable gown- Eye protection (goggles or face shield)
Spill Cleanup - Double pair of chemotherapy-tested gloves (ASTM D6978)- Impermeable, disposable gown- Eye protection (goggles or face shield)- Respiratory protection (N95 or higher)

Note: Always consult your institution's specific safety guidelines and the material safety data sheet (MSDS), if available, for the most accurate and comprehensive information.

Experimental Protocols: Safe Handling and Disposal

Receiving and Storage:

Upon receipt, visually inspect the container for any damage or leakage. Wear a single pair of chemotherapy-tested gloves during this process. Store this compound according to the manufacturer's instructions, typically at -20°C for long-term storage.[10]

Compounding and Preparation:

All manipulations of this compound powder, such as weighing and dissolving, should be performed in a designated containment primary engineering control (C-PEC), such as a Class II biological safety cabinet or a containment ventilated enclosure, to minimize aerosol generation and exposure.[11]

Step-by-Step Compounding Procedure:

  • Gather all necessary materials: This includes the this compound powder, appropriate solvents (e.g., DMSO), calibrated weighing equipment, and sterile, closed-system compounding supplies.

  • Don the appropriate PPE as outlined in the table above.

  • Perform all manipulations within the C-PEC.

  • Carefully weigh the required amount of this compound powder.

  • Dissolve the powder in the appropriate solvent. Sonication may be recommended for dissolution.[12]

  • Transfer the solution using a closed-system transfer device (CSTD) if available to minimize the risk of spills and aerosol generation.

  • Clearly label all containers with the compound name, concentration, date, and appropriate hazard warnings.

Disposal Plan:

All disposable items that have come into contact with this compound, including gloves, gowns, bench paper, and used containers, should be considered hazardous waste.

Step-by-Step Disposal Procedure:

  • Segregate all contaminated waste into clearly labeled, leak-proof, and puncture-resistant hazardous waste containers.

  • Do not dispose of this compound down the drain.

  • For unused or expired this compound, follow the U.S. Food and Drug Administration (FDA) guidelines for the disposal of non-flush list medicines.[13]

    • Remove the drug from its original container.

    • Mix it with an undesirable substance such as used coffee grounds, dirt, or cat litter. Do not crush tablets or capsules.[13]

    • Place the mixture in a sealed plastic bag or container.[13]

    • Dispose of the sealed container in the regular laboratory trash.[13]

  • Decontaminate all non-disposable equipment and surfaces that have come into contact with the compound using an appropriate deactivating agent, followed by a thorough cleaning with a suitable detergent and water.

Logical Workflow for Handling this compound

The following diagram illustrates the key stages in the safe handling of this compound, from receipt to disposal.

HandlingWorkflow cluster_receipt Receipt & Storage cluster_handling Handling & Preparation cluster_experiment Experimental Use cluster_disposal Waste Disposal Receipt Receive Shipment Inspect Inspect for Damage Receipt->Inspect Store Store at -20°C Inspect->Store Don_PPE Don Appropriate PPE Store->Don_PPE Work_in_BSC Work in Biosafety Cabinet Don_PPE->Work_in_BSC Weigh Weigh Compound Work_in_BSC->Weigh Dissolve Dissolve in Solvent Weigh->Dissolve Administer Administer Compound Dissolve->Administer Decontaminate Decontaminate Surfaces & Equipment Administer->Decontaminate Segregate_Waste Segregate Contaminated Waste Decontaminate->Segregate_Waste Dispose_Solid Dispose of Solid Waste Segregate_Waste->Dispose_Solid Dispose_Liquid Dispose of Liquid Waste Segregate_Waste->Dispose_Liquid

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nevanimibe hydrochloride
Reactant of Route 2
Reactant of Route 2
Nevanimibe hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。